Ro 25-1553
Description
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-2-[[2-[[2-[[(2S,5S,8S,11S)-8-(4-aminobutyl)-2-(2-amino-2-oxoethyl)-5-(2-methylpropyl)-3,6,9-trioxo-1,4,7,10-tetrazacyclopentadecane-11-carbonyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C160H258N46O46/c1-17-18-37-98(134(226)180-84(10)131(223)179-85(11)132(224)183-99(38-22-28-57-161)135(227)187-102(41-25-31-60-164)139(231)196-111(68-92-45-49-95(212)50-46-92)148(240)195-110(66-82(6)7)147(239)199-116(73-122(169)217)153(245)206-158(250)128(87(13)208)203-124(219)77-176-123(218)76-177-133(225)97-43-27-33-62-174-107(71-120(167)215)143(235)194-109(65-81(4)5)146(238)188-101(136(228)184-97)40-24-30-59-163)185-141(233)105(53-55-119(166)214)190-137(229)100(39-23-29-58-162)186-138(230)104(44-34-63-175-160(171)172)189-145(237)108(64-80(2)3)193-140(232)103(42-26-32-61-165)191-156(248)129(88(14)209)204-151(243)112(69-93-47-51-96(213)52-48-93)197-150(242)115(72-121(168)216)198-142(234)106(192-157(249)130(89(15)210)205-152(244)113(67-91-35-20-19-21-36-91)201-155(247)127(170)83(8)9)54-56-126(222)252-159(251)86(12)181-144(236)117(74-125(220)221)200-154(246)118(78-207)202-149(241)114(182-90(16)211)70-94-75-173-79-178-94/h19-21,35-36,45-52,75,79-89,97-118,127-130,174,207-210,212-213H,17-18,22-34,37-44,53-74,76-78,161-165,170H2,1-16H3,(H2,166,214)(H2,167,215)(H2,168,216)(H2,169,217)(H,173,178)(H,176,218)(H,177,225)(H,179,223)(H,180,226)(H,181,236)(H,182,211)(H,183,224)(H,184,228)(H,185,233)(H,186,230)(H,187,227)(H,188,238)(H,189,237)(H,190,229)(H,191,248)(H,192,249)(H,193,232)(H,194,235)(H,195,240)(H,196,231)(H,197,242)(H,198,234)(H,199,239)(H,200,246)(H,201,247)(H,202,241)(H,203,219)(H,204,243)(H,205,244)(H,220,221)(H4,171,172,175)(H,206,245,250)/t84-,85-,86-,87+,88+,89+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,127-,128-,129-,130-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCMFKNGHCJIDZ-RQYGEWOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)C2CCCCNC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CC(C)C)CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)NC(=O)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCCN[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCCN)CC(C)C)CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)NC(=O)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C160H258N46O46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166659 | |
| Record name | Ro 25-1553 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3562.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159427-08-4 | |
| Record name | Ro 25-1553 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159427084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ro 25-1553 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Ro 25-1553 and its mechanism of action?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 25-1553 is a synthetic, cyclic peptide analog of the endogenous neuropeptide, Vasoactive Intestinal Peptide (VIP).[1] It is a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), a member of the G-protein coupled receptor (GPCR) family.[2] This document provides a detailed overview of this compound, its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize it. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Vasoactive Intestinal Peptide (VIP) is a widely distributed neuropeptide with a diverse range of physiological functions, including smooth muscle relaxation, neuroprotection, and modulation of the immune system. This compound was developed as a long-acting and more stable analog of VIP, demonstrating high affinity and selectivity for the VPAC2 receptor subtype.[1][2] Its unique pharmacological profile has made it a valuable tool for investigating the physiological roles of the VPAC2 receptor and a potential therapeutic agent for various conditions, including respiratory and neurological disorders.[1]
Mechanism of Action
The primary mechanism of action of this compound is the activation of the VPAC2 receptor. This receptor is coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. Upon agonist binding, a conformational change in the receptor leads to the dissociation of the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.
Figure 1: Simplified signaling pathway of this compound via the VPAC2 receptor.
Pharmacological Data
The pharmacological properties of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity
| Receptor/Tissue | Radioligand | IC50 (nM) | Species | Reference |
| Forebrain Membranes | ¹²⁵I-VIP | 4.98 | Rat | |
| Pancreatic Acini (High Affinity Site) | ¹²⁵I-VIP | 0.43 ± 0.001 | Guinea Pig | |
| Pancreatic Acini (Low Affinity Site) | ¹²⁵I-VIP | 1700 ± 100 | Guinea Pig | |
| Pancreatic Acini (High Affinity Site) | ¹²⁵I-VIP | 0.21 ± 0.001 | Rat | |
| Pancreatic Acini (Low Affinity Site) | ¹²⁵I-VIP | 457 ± 13 | Rat |
Table 2: Functional Potency
| Assay | EC50 / ED50 | Species | Reference |
| Amylase Secretion (High Affinity) | 0.0025 ± 0.0009 nM | Guinea Pig | |
| Amylase Secretion (Low Affinity) | 20.4 ± 0.9 nM | Guinea Pig | |
| Inhibition of Histamine-induced Contraction | ED50: 0.07 µg | Guinea Pig | |
| Inhibition of Leukotriene D4-induced Contraction | ED50: 0.26 µg | Guinea Pig | |
| Inhibition of Platelet-Activating Factor-induced Contraction | ED50: 0.1 µg | Guinea Pig | |
| Inhibition of Acetylcholine-induced Contraction | ED50: 0.1 µg | Guinea Pig |
Table 3: Receptor Selectivity
This compound exhibits high selectivity for the VPAC2 receptor over the VPAC1 and PAC1 receptors. It was found to be threefold more potent than VIP on the human VPAC2 receptor, while being 100- and 600-fold less potent than VIP on the rat and human VPAC1 receptors, respectively. Furthermore, it is 10-fold less potent than VIP and 3000-fold less potent than PACAP on the PACAP I receptor. In a broad panel of 40 other binding assays, including muscarinic, histamine, adrenergic, and neurokinin receptors, this compound showed no activity at concentrations up to 10 µM.
Experimental Protocols
The characterization of this compound has involved a range of experimental methodologies. Below are detailed protocols for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for VIP receptors.
Methodology:
-
Membrane Preparation: Forebrain tissue from rats is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-VIP) and varying concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Figure 2: General workflow for a radioligand binding assay.
In Vitro Smooth Muscle Relaxation Assay
Objective: To assess the functional potency of this compound in inducing smooth muscle relaxation.
Methodology:
-
Tissue Preparation: Tracheal smooth muscle strips are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Contraction Induction: The muscle strips are pre-contracted with a contractile agent such as histamine or carbachol to induce a stable tonic contraction.
-
Drug Administration: Cumulative concentrations of this compound are added to the organ bath.
-
Measurement of Relaxation: The changes in muscle tension are recorded using an isometric force transducer. Relaxation is measured as the percentage reversal of the pre-induced contraction.
-
Data Analysis: Concentration-response curves are constructed, and the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.
In Vivo Bronchodilator Studies
Objective: To evaluate the bronchodilator effects of this compound in a living organism.
Methodology:
-
Animal Model: Anesthetized and mechanically ventilated guinea pigs are used.
-
Induction of Bronchoconstriction: A bronchoconstrictor agent (e.g., histamine, leukotriene D4) is administered intravenously to induce an increase in pulmonary inflation pressure, indicative of bronchoconstriction.
-
Drug Administration: this compound is administered, typically via intratracheal instillation or aerosolization.
-
Measurement of Bronchodilation: The inhibition of the bronchoconstrictor response is measured as a decrease in pulmonary inflation pressure.
-
Data Analysis: Dose-response relationships are established to determine the ED50 value, the dose of this compound that causes a 50% inhibition of the bronchoconstrictor response.
Conclusion
This compound is a well-characterized, potent, and selective VPAC2 receptor agonist. Its mechanism of action through the Gs-adenylyl cyclase-cAMP-PKA pathway is well-established. The quantitative data from various in vitro and in vivo studies highlight its high affinity and functional potency. The detailed experimental protocols provided herein serve as a guide for researchers investigating the pharmacology of this compound and the physiological roles of the VPAC2 receptor. Its selectivity and long-lasting effects make it an invaluable tool for pharmacological research and a lead compound for the development of novel therapeutics.
References
- 1. This compound: a novel, long-acting vasoactive intestinal peptide agonist. Part I: In vitro and in vivo bronchodilator studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The long-acting vasoactive intestinal polypeptide agonist this compound is highly selective of the VIP2 receptor subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 25-1553: A Comprehensive Technical Guide to a Selective VPAC2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 25-1553 is a synthetic, cyclic peptide analogue of the Vasoactive Intestinal Peptide (VIP). It has been extensively characterized as a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2). This selectivity, coupled with its long-acting nature compared to the endogenous ligand VIP, makes this compound an invaluable tool for studying the physiological and pathophysiological roles of the VPAC2 receptor. This technical guide provides an in-depth overview of this compound, including its pharmacological profile, the experimental protocols used for its characterization, and the key signaling pathways it modulates.
Core Data Presentation: Receptor Selectivity and Potency
The defining characteristic of this compound is its marked selectivity for the VPAC2 receptor over the VPAC1 and PAC1 receptors. This selectivity has been quantified through extensive radioligand binding and functional assays. The following tables summarize the key quantitative data for this compound, demonstrating its pharmacological profile.
Table 1: Binding Affinity of this compound for VPAC and PAC1 Receptors
| Receptor Subtype | Ligand | Ki (nM) | Cell Line/Tissue | Reference |
| Human VPAC1 | This compound | 420 | CHO cells expressing human VPAC1 receptor | [1] |
| Human VPAC2 | This compound | 0.7 | SUP T1 cells expressing human VPAC2 receptor | [1] |
| Rat PAC1 | This compound | 300 | CHO cells expressing rat PACAP I receptor | [1] |
Ki values were calculated from IC50 values presented in the cited literature.
Table 2: Functional Potency of this compound in cAMP Accumulation Assays
| Receptor Subtype | Ligand | EC50 (nM) | Cell Line | Reference |
| Human VPAC1 | This compound | 480 | LoVo cells expressing human VPAC1 receptor | [1] |
| Human VPAC2 | This compound | 0.8 | SUP T1 cells expressing human VPAC2 receptor | [1] |
| Rat PAC1 | This compound | 300 | CHO cells expressing rat PACAP I receptor |
Experimental Protocols
The characterization of this compound as a selective VPAC2 agonist relies on standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
This protocol is adapted from the methods used in the initial characterization of this compound.
Objective: To determine the binding affinity (Ki) of this compound for VPAC1, VPAC2, and PAC1 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from CHO cells stably expressing either human VPAC1, human VPAC2, or rat PAC1 receptors.
-
Radioligand: [125I]-VIP or [125I]-PACAP-27.
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail (e.g., bacitracin 500 µg/mL).
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a gamma counter.
Procedure:
-
Incubation: In a final volume of 250 µL, combine the cell membranes (20-50 µg of protein), a fixed concentration of radioligand (typically at or below the Kd value, e.g., 50 pM), and varying concentrations of unlabeled this compound (e.g., from 10-12 M to 10-6 M).
-
Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of unlabeled VIP or PACAP (e.g., 1 µM).
-
Equilibration: Incubate the mixture for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with three aliquots of ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol outlines the measurement of the functional potency (EC50) of this compound.
Objective: To quantify the ability of this compound to stimulate intracellular cyclic adenosine monophosphate (cAMP) production in cells expressing VPAC receptors.
Materials:
-
Whole cells (e.g., CHO or SUP T1 cells) expressing the receptor of interest.
-
This compound.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or DMEM containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).
Procedure:
-
Cell Plating: Plate the cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate them with the phosphodiesterase inhibitor for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of this compound (e.g., from 10-12 M to 10-6 M) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding lysis buffer to the wells.
-
cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The concentration of this compound that produces 50% of the maximal response (EC50) is determined using non-linear regression analysis (sigmoidal dose-response curve).
Mandatory Visualizations
VPAC2 Receptor Signaling Pathway
The primary signaling pathway activated by the VPAC2 receptor upon agonist binding is the Gs-adenylyl cyclase pathway.
Caption: VPAC2 receptor signaling cascade initiated by this compound.
Experimental Workflow for Characterization of a Novel VPAC2 Agonist
The following diagram illustrates a typical workflow for the pharmacological characterization of a novel compound, such as this compound, as a selective VPAC2 receptor agonist.
Caption: Workflow for characterizing a selective VPAC2 receptor agonist.
Logical Relationship of this compound Receptor Selectivity
This diagram illustrates the high selectivity of this compound for the VPAC2 receptor compared to other related receptors.
Caption: Receptor selectivity profile of this compound.
References
The structure and chemical properties of Ro 25-1553.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 25-1553 is a potent and highly selective synthetic agonist for the Vasoactive Intestinal Peptide Receptor 2 (VIPR2), a class B G-protein coupled receptor. A cyclic peptide analog of the endogenous Vasoactive Intestinal Peptide (VIP), this compound was engineered for enhanced metabolic stability and a prolonged duration of action, overcoming key limitations of its natural counterpart. This document provides an in-depth overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols for key assays and visualizations of relevant biological pathways.
Chemical Structure and Properties
This compound is a 31-amino acid cyclic peptide.[1] Its structure incorporates several modifications to the native VIP sequence to enhance its stability and selectivity for the VIPR2.
Amino Acid Sequence: Ac-His-Ser-Asp-Ala-Val-Phe-Thr-Glu-Asn-Tyr-Thr-Lys-Leu-Arg-Lys-Gln-{Nle}-Ala-Ala-Lys-Lys-Tyr-Leu-Asn-Asp-Leu-Lys-Lys-Gly-Gly-Thr-NH2[2]
Key Structural Modifications:
-
N-terminal Acetylation: The N-terminus is acetylated, which contributes to its selectivity for the human VIPR2.[3]
-
Lactam Bridge: A key feature of this compound is the intramolecular lactam bridge formed between the side chains of Lysine at position 21 and Aspartic acid at position 25.[1][4] This cyclization enhances the peptide's resistance to proteolytic degradation.
-
Amino Acid Substitutions: The native VIP sequence is modified at several positions, including the introduction of Norleucine (Nle).
-
C-terminal Extension and Amidation: The C-terminus is extended and amidated, another modification that contributes to its VIPR2 selectivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 159427-08-4 | |
| Molecular Formula | C160H258N46O46 | |
| Molecular Weight | 3562.05 g/mol | |
| Appearance | Solid | |
| Purity | Typically >98% (by HPLC) | |
| Solubility | Soluble in water and aqueous buffers | |
| Storage | Store at -20°C for long-term stability |
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist for the VIPR2. It mimics the action of the endogenous ligand VIP, which is involved in a wide range of physiological processes, including smooth muscle relaxation, vasodilation, and modulation of immune responses.
Receptor Binding and Selectivity
This compound exhibits high affinity for the VIPR2. It displaces the radioligand 125I-VIP from rat forebrain membranes with an IC50 value of 4.98 nM. The compound is highly selective for VIP receptors, showing no significant activity in a battery of 40 other binding assays at concentrations up to 10 µM.
Functional Activity
As a VIPR2 agonist, this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the downstream physiological effects.
Pharmacological Effects
-
Bronchodilation: this compound is a potent bronchodilator, exhibiting 24 to 89 times greater potency than native VIP in relaxing guinea pig trachea. It effectively relaxes airway smooth muscle pre-contracted with various spasmogens like histamine and carbachol. In isolated human bronchial smooth muscle, this compound is significantly more potent than VIP and other bronchodilators such as isoproterenol and salbutamol.
-
Vasodilation: The peptide analog has demonstrated vasodilatory effects in pulmonary arteries.
-
Smooth Muscle Relaxation: this compound exhibits potent smooth muscle relaxant activity in various tissues.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently conducted with this compound.
Radioligand Binding Assay for VIPR2
This protocol describes the determination of the binding affinity of this compound to the VIPR2 using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the IC50 value of this compound for the VIPR2.
Materials:
-
Rat forebrain membranes (or other tissue/cell preparations expressing VIPR2)
-
[125I]-VIP or [125I]-Ro 25-1553 (radioligand)
-
Unlabeled this compound (competitor)
-
Binding Buffer: 20 mM Tris-maleate, 2 mM MgCl2, 0.1 mg/ml bacitracin, 1% BSA, pH 7.4.
-
Wash Buffer: 20 mM sodium phosphate buffer, pH 7.4, containing 1% bovine serum albumin.
-
Glass fiber filters (GF/C), pre-soaked in 0.01% polyethyleneimine.
-
Scintillation counter and vials.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a total volume of 120 µl, add the following to each assay tube:
-
10-20 µg of membrane protein.
-
A fixed concentration of [125I]-VIP or [125I]-Ro 25-1553.
-
Varying concentrations of unlabeled this compound.
-
-
To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled this compound to a set of tubes.
-
Incubate the mixture for 30 minutes at 23°C.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Tracheal Smooth Muscle Relaxation Assay
This protocol details the procedure to assess the bronchodilatory effect of this compound on isolated tracheal preparations.
Objective: To evaluate the relaxant potency (EC50) of this compound on pre-contracted tracheal smooth muscle.
Materials:
-
Guinea pig or human trachea.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Contractile agent (e.g., Carbachol, Histamine).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Isolate the trachea and prepare tracheal rings or strips.
-
Mount the preparations in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension for a specified period.
-
Induce a stable contraction using a contractile agent (e.g., 0.1 mM histamine or a suitable concentration of carbachol).
-
Once a stable plateau of contraction is reached, add increasing concentrations of this compound cumulatively to the organ bath.
-
Record the changes in isometric tension.
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration and determine the EC50 value.
Visualizations
VIPR2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by this compound upon binding to the VIPR2.
Caption: VIPR2 signaling cascade initiated by this compound.
Experimental Workflow for Tracheal Relaxation Assay
The diagram below outlines the key steps in the in vitro tracheal smooth muscle relaxation assay.
Caption: Workflow for the in vitro tracheal relaxation assay.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of the VIPR2. Its enhanced stability and selectivity make it a superior alternative to native VIP in many experimental contexts. The data and protocols presented in this guide are intended to support researchers in the fields of pharmacology, respiratory diseases, and GPCR biology in their investigation of this potent VIPR2 agonist and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of selective agonists and antagonists for the human vasoactive intestinal polypeptide VPAC(2) receptor [pubmed.ncbi.nlm.nih.gov]
- 4. Potential PET Ligands for Imaging of Cerebral VPAC and PAC Receptors: Are Non-Peptide Small Molecules Superior to Peptide Compounds? [scirp.org]
Ro 25-1553: A Technical Guide to a Potent and Selective VPAC2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 25-1553 is a synthetic, cyclic peptide analog of the endogenous neuropeptide Vasoactive Intestinal Peptide (VIP).[1][2] Developed to overcome the metabolic instability of native VIP, this compound exhibits enhanced potency and a longer duration of action.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its biochemical properties, pharmacological actions, and the experimental methodologies used for its characterization. It is a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), making it a valuable tool for investigating the physiological roles of this receptor and a potential therapeutic agent for various disorders, including bronchospastic diseases.[2]
Core Properties of this compound
This compound is a 31-amino acid peptide that incorporates a lactam bridge, which confers resistance to proteolytic degradation. This structural modification significantly increases its biological half-life compared to native VIP.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Species | Tissue/Cell Line | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| VPAC1 | This compound | Rat | Prostate Membranes | Radioligand Binding | 329 | - | |
| VPAC2 | This compound | Rat | Forebrain Membranes | Radioligand Binding | 4.98 | - | |
| VPAC2 | This compound | Human | CHO Cells | Radioligand Binding | - | ~1 (estimated from 3-fold higher affinity than VIP) |
Table 2: Functional Potency of this compound
| Assay | Species | Tissue/Preparation | Parameter | EC50 (nM) | Reference |
| Adenylyl Cyclase Activation | Human | CHO cells expressing VPAC2 | cAMP production | 2.4 | |
| Smooth Muscle Relaxation | Guinea Pig | Isolated Trachea | Relaxation of pre-contracted tissue | - (3-7 times less potent than formoterol) | |
| Smooth Muscle Relaxation | Human | Isolated Bronchi and Pulmonary Arteries | Relaxation of induced tone | ~10 | |
| In Vivo Bronchodilation | Guinea Pig | - | Inhibition of histamine-induced bronchoconstriction | - (24-89 times more potent than VIP) |
Signaling Pathways
Activation of the VPAC2 receptor by this compound primarily initiates a canonical signaling cascade involving the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of this compound, such as smooth muscle relaxation. There is also evidence suggesting that VPAC receptors can couple to other G proteins, such as Gq, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling events.
Caption: Primary signaling pathway of this compound via the VPAC2 receptor.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for VPAC receptors.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either human VPAC1 or VPAC2 receptors.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
2. Binding Reaction:
-
In a 96-well plate, add a fixed concentration of radiolabeled VIP (e.g., [¹²⁵I]-VIP) to each well.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add the prepared cell membranes to initiate the binding reaction.
-
For non-specific binding control wells, add a high concentration of unlabeled VIP.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a suitable buffer.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a percentage of the maximum binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activation Assay
This assay measures the ability of this compound to stimulate the production of cAMP.
1. Membrane Preparation:
-
Prepare cell membranes from CHO cells expressing VPAC2 receptors as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
In a suitable reaction tube, combine the cell membranes, assay buffer (containing ATP, GTP, and a phosphodiesterase inhibitor like IBMX), and varying concentrations of this compound.
-
Initiate the reaction by adding a solution containing [α-³²P]ATP.
-
Incubate the reaction mixture at 30-37°C for a defined period (e.g., 10-20 minutes).
3. Separation and Quantification of cAMP:
-
Terminate the reaction by adding a stop solution (e.g., containing unlabeled cAMP and SDS).
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina columns).
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
4. Data Analysis:
-
Plot the amount of cAMP produced against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum stimulation (Emax).
Isolated Tracheal Smooth Muscle Relaxation Assay
This ex vivo assay assesses the functional effect of this compound on airway smooth muscle.
1. Tissue Preparation:
-
Euthanize a guinea pig and carefully dissect the trachea.
-
Clean the trachea of adherent connective tissue and cut it into rings of 2-3 mm in width.
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
2. Contraction and Relaxation Measurement:
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.
-
Induce a stable contraction of the tracheal rings using a contractile agent such as histamine or carbachol.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension using a force transducer.
3. Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the pre-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value and the maximum relaxation.
Conclusion
This compound is a potent and selective VPAC2 receptor agonist with significant potential as a research tool and therapeutic candidate. Its enhanced stability and high potency make it superior to native VIP for in vitro and in vivo studies. The data and protocols presented in this technical guide provide a comprehensive resource for scientists and researchers working with this important cyclic peptide. Further investigation into its downstream signaling pathways and its efficacy in various disease models will continue to elucidate its full therapeutic potential.
References
- 1. Potential PET Ligands for Imaging of Cerebral VPAC and PAC Receptors: Are Non-Peptide Small Molecules Superior to Peptide Compounds? [scirp.org]
- 2. This compound: a novel, long-acting vasoactive intestinal peptide agonist. Part I: In vitro and in vivo bronchodilator studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Preclinical Profile of Ro 25-1553: A Selective VPAC2 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ro 25-1553 is a synthetic, cyclic peptide analogue of the Vasoactive Intestinal Peptide (VIP).[1][2] Developed to overcome the short in-vivo half-life of native VIP, this compound exhibits enhanced stability and potent, selective agonist activity at the Vasoactive Intestinal Polypeptide Receptor 2 (VPAC2).[3][4] This technical guide provides a comprehensive overview of the biological activity of this compound as demonstrated in a range of preclinical in vitro and in vivo studies. The data presented herein underscore its potential therapeutic applications in respiratory, cardiovascular, and neurological disorders.
Core Biological Activity: Selective VPAC2 Receptor Agonism
This compound exerts its biological effects by preferentially binding to and activating the VPAC2 receptor, a member of the Class B G-protein coupled receptor (GPCR) family.[3] This interaction initiates a cascade of intracellular signaling events, primarily through the coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This primary signaling pathway is responsible for many of the observed physiological effects of this compound, including smooth muscle relaxation.
Signaling Pathway of this compound
Figure 1: this compound Signaling Cascade.
Quantitative In Vitro Activity
The in vitro potency and selectivity of this compound have been characterized in various assays, demonstrating its high affinity for the VPAC2 receptor and its potent functional activity.
| Assay Type | Tissue/Cell Line | Parameter | Value | Reference |
| Radioligand Binding | Rat Forebrain Membranes | IC50 (vs ¹²⁵I-VIP) | 4.98 nM | |
| Functional Assay | Isolated Guinea Pig Trachea | Potency vs VIP | 24-89x greater | |
| Functional Assay | Isolated Human Bronchial Smooth Muscle | Potency vs VIP | 390x greater | |
| Functional Assay | Isolated Human Bronchi | EC50 (Relaxation) | ~10 nM | |
| Functional Assay | Isolated Human Pulmonary Artery | EC50 (Relaxation) | ~10 nM | |
| Functional Assay | Primary Rat Adipocytes | Lipolysis | Comparable to Isoproterenol |
Quantitative In Vivo Activity
Preclinical in vivo studies have corroborated the potent biological effects of this compound observed in vitro, highlighting its efficacy in models of respiratory and cardiovascular diseases.
| Animal Model | Condition | Administration | Dose | Effect | Reference |
| Guinea Pig | Histamine-induced bronchoconstriction | Intratracheal | ED50: 0.07 µg | Inhibition of pulmonary response | |
| Guinea Pig | Leukotriene D4-induced bronchoconstriction | Intratracheal | ED50: 0.26 µg | Inhibition of pulmonary response | |
| Guinea Pig | Platelet-activating factor-induced bronchoconstriction | Intratracheal | ED50: 0.1 µg | Inhibition of pulmonary response | |
| Guinea Pig | Acetylcholine-induced bronchoconstriction | Intratracheal | ED50: 0.1 µg | Inhibition of pulmonary response | |
| Rat | Hypoxic pulmonary vasoconstriction | Inhalation | 1 mg/mL for 3 min | Sustained inhibition of pulmonary arterial pressure increase (>60 min) | |
| Mouse | Denervation-induced muscle atrophy | Subcutaneous (twice daily) | 0.1 mg/kg | 35% inhibition of tibialis anterior muscle mass loss | |
| Mouse | Disuse (casting)-induced muscle atrophy | Subcutaneous (twice daily) | Not specified | 65% inhibition of tibialis anterior muscle mass loss and 44% inhibition of gastrocnemius muscle mass loss | |
| Mouse (Neonatal) | - | Subcutaneous | 0.4 nmol/g | Enhanced phosphorylation of CREB in the prefrontal cortex |
Detailed Experimental Protocols
In Vitro Bronchodilator Studies on Isolated Guinea Pig Trachea
Objective: To determine the relaxant potency of this compound on pre-contracted guinea pig tracheal smooth muscle.
Methodology:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cut into rings, and the epithelium is removed.
-
Organ Bath Setup: Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
-
Contraction Induction: A stable contractile tone is induced using various spasmogens such as histamine, leukotriene D4, or carbachol.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound or VIP are added to the organ bath.
-
Data Analysis: The relaxant responses are measured as a percentage of the induced contraction. Concentration-response curves are generated, and EC50 values are calculated.
In Vivo Assessment of Bronchodilator Activity in Guinea Pigs
Objective: To evaluate the in vivo efficacy of this compound in inhibiting bronchoconstriction induced by various agents.
Methodology:
-
Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. A catheter is placed in the jugular vein for drug administration, and another in the carotid artery to monitor blood pressure.
-
Induction of Bronchoconstriction: A bronchoconstrictor agent (e.g., histamine, leukotriene D4) is administered intravenously to induce an increase in pulmonary inflation pressure.
-
This compound Administration: this compound is administered intratracheally prior to the bronchoconstrictor challenge.
-
Measurement of Pulmonary Response: Changes in pulmonary inflation pressure are recorded to assess the degree of bronchoconstriction.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the bronchoconstrictor response. ED50 values are determined from dose-response curves.
Figure 2: In Vivo Bronchodilator Study Workflow.
In Vivo Vasodilatory Effect in a Rat Model of Hypoxic Pulmonary Vasoconstriction
Objective: To assess the effect of inhaled this compound on pulmonary arterial pressure in rats with hypoxia-induced pulmonary vasoconstriction.
Methodology:
-
Animal Preparation: Rats are anesthetized, tracheostomized, and mechanically ventilated. Catheters are inserted into the pulmonary artery and a systemic artery to monitor pressures.
-
Induction of Hypoxia: The fraction of inspired oxygen (FiO₂) is lowered to induce hypoxic pulmonary vasoconstriction, leading to an increase in pulmonary arterial pressure.
-
Drug Administration: this compound is administered via inhalation as an aerosol.
-
Hemodynamic Monitoring: Pulmonary and systemic arterial pressures, as well as cardiac output, are continuously monitored.
-
Data Analysis: The change in pulmonary vascular resistance is calculated to determine the vasodilatory effect of this compound.
Neuro-modulatory and Other Preclinical Findings
Beyond its well-documented effects on smooth muscle, preclinical studies have begun to explore the neuro-modulatory and other systemic effects of this compound.
-
Neurodevelopment: In cultured cortical neurons, this compound has been shown to reduce axon and dendritic outgrowth through a protein kinase A (PKA)-dependent mechanism.
-
Cognitive Function: Overactivation of the VPAC2 receptor by this compound in neonatal mice has been linked to morphological abnormalities in the prefrontal cortex and recognition memory deficits in adulthood, suggesting a role for VPAC2 signaling in neurodevelopment and cognitive function.
-
Skeletal Muscle Regulation: In rodent models of muscle atrophy (denervation and disuse), treatment with this compound has been shown to inhibit the loss of skeletal muscle mass and function.
-
Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties in various models of pulmonary inflammation.
Conclusion
The preclinical data for this compound consistently demonstrate its potent and selective agonist activity at the VPAC2 receptor. Its significant bronchodilatory and vasodilatory effects, coupled with a favorable safety profile in animal models, have positioned it as a compound of interest for respiratory and cardiovascular diseases. Furthermore, emerging evidence of its role in neurodevelopment and skeletal muscle regulation opens new avenues for investigation. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the multifaceted biological activity of this compound and to inform the design of future preclinical and clinical studies.
References
- 1. This compound: a novel, long-acting vasoactive intestinal peptide agonist. Part I: In vitro and in vivo bronchodilator studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the vasoactive intestinal polypeptide agonist this compound on induced tone in isolated human airways and pulmonary artery | Lund University [lunduniversity.lu.se]
- 3. mdpi.com [mdpi.com]
- 4. This compound | VIPR2 agonist | Probechem Biochemicals [probechem.com]
A Technical Guide to the Effects of Ro 25-1553 on Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro 25-1553 is a potent and selective synthetic cyclic peptide analog of Vasoactive Intestinal Peptide (VIP).[1][2] It is distinguished by its high selectivity as an agonist for the Vasoactive Intestinal Peptide/Pituitary Adenylate Cyclase-Activating Polypeptide Type II (VPAC2) receptor.[3] This selectivity drives its primary pharmacological effect: significant and long-lasting smooth muscle relaxation. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative effects on various smooth muscle tissues, and the experimental protocols used to elucidate these properties.
Core Mechanism of Action: VPAC2 Receptor Agonism
The biological actions of VIP and its analogs are mediated by two G-protein coupled receptors, VPAC1 and VPAC2.[4] While VIP binds to both with high affinity, this compound was specifically designed for high selectivity towards the VPAC2 receptor, which is prominently expressed in the smooth muscle of various tissues, including the trachea, bronchi, and pulmonary vasculature.[3]
Activation of the VPAC2 receptor by this compound initiates a well-defined signaling cascade:
-
Receptor Binding: this compound binds to the extracellular domain of the VPAC2 receptor.
-
G-Protein Activation: The receptor-ligand complex activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, which collectively lead to a decrease in intracellular calcium ion concentrations and/or a desensitization of the contractile apparatus, resulting in smooth muscle relaxation.
Quantitative Data Presentation
The efficacy and potency of this compound have been quantified in various in vitro and in vivo models.
Table 1: Receptor Binding Affinity and Selectivity
| Ligand | Receptor/Assay | Potency Metric | Value | Reference |
| This compound | Human VIP2 (VPAC2) | Potency vs. VIP | 3-fold more potent | |
| This compound | Rat VIP1 (VPAC1) | Potency vs. VIP | 100-fold less potent | |
| This compound | Human VIP1 (VPAC1) | Potency vs. VIP | 600-fold less potent | |
| This compound | Rat Forebrain Membranes | IC50 (125I-VIP displacement) | 4.98 nM |
Table 2: In Vitro Smooth Muscle Relaxation
| Tissue Model | Pre-contraction Agent | Compound | Potency / Efficacy | Reference |
| Guinea Pig Trachea | Carbachol | This compound | Complete, concentration-dependent relaxation | |
| Guinea Pig Trachea | Not specified | This compound | 24 to 89 times more potent than VIP | |
| Guinea Pig Trachea | Carbachol | This compound | 3-7 times less potent than Formoterol | |
| Human Pulmonary Artery Rings | Prostaglandin F2α | This compound | Demonstrated vasodilatory effect |
Table 3: In Vivo Smooth Muscle Effects (Pulmonary Vasculature)
| Animal Model | Condition | Treatment | Effect on Pulmonary Vascular Resistance (PVR) | Reference |
| Isolated Perfused Mouse Lungs | Hypoxic Pulmonary Vasoconstriction (HPV) | This compound (0.01 mg/mL) | No significant inhibition | |
| Isolated Perfused Mouse Lungs | Hypoxic Pulmonary Vasoconstriction (HPV) | This compound (0.1 mg/mL) | Significant attenuation of HPV | |
| Isolated Perfused Mouse Lungs | Hypoxic Pulmonary Vasoconstriction (HPV) | This compound (1 mg/mL) | Substantial attenuation of HPV | |
| Anesthetized Rats | Hypoxic Pulmonary Vasoconstriction (HPV) | This compound (1 mg/mL, inhaled) | Reversal of increased PVR within <5 minutes |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings on this compound's activity.
Protocol: Vasorelaxation in Isolated Perfused Mouse Lungs
This ex vivo protocol assesses the direct effect of compounds on the pulmonary vasculature, independent of systemic neurohumoral influences.
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection of pentobarbital sodium (100 mg/kg).
-
Surgical Procedure: Perform a tracheostomy to allow for volume-controlled ventilation. Open the chest cavity to expose the heart and lungs.
-
Cannulation: Place a cannula into the pulmonary artery via the right ventricle and another into the left atrium.
-
Perfusion Setup: Transfer the heart-lung block to a 37°C water-jacketed chamber. Begin perfusion with a Krebs-Henseleit buffer solution containing the test compound (e.g., this compound at 0.01, 0.1, or 1 mg/mL) at a constant flow rate.
-
Ventilation: Ventilate the lungs with a gas mixture, switching between normoxic (21% O2) and hypoxic (1% O2) conditions to induce hypoxic pulmonary vasoconstriction (HPV).
-
Data Acquisition: Continuously monitor the pulmonary arterial pressure (PAP). Calculate pulmonary vascular resistance (PVR) from the pressure-flow relationship.
-
Analysis: Compare the magnitude of the HPV response (increase in PAP and PVR) in the presence of this compound to a vehicle control group.
Protocol: In Vitro Tracheal Strip Relaxation Assay
This classic organ bath technique is used to measure the direct relaxant effect of a drug on airway smooth muscle.
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adherent connective tissue and cut it into rings or strips.
-
Mounting: Suspend the tracheal strips in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Transducer Connection: Attach one end of the tissue to a fixed hook and the other to an isometric force transducer to record changes in muscle tension.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a set period (e.g., 60 minutes).
-
Contraction: Induce a stable contraction by adding a contractile agent like carbachol or histamine to the organ bath.
-
Drug Addition: Once a stable plateau of contraction is achieved, add this compound in a cumulative, concentration-dependent manner.
-
Data Analysis: Record the relaxation at each concentration as a percentage of the maximal contraction induced by the pre-contraction agent. Calculate potency metrics such as EC50.
Protocol: Radioligand Binding Assay
This assay determines the affinity and selectivity of a compound for its target receptor.
-
Membrane Preparation: Homogenize a tissue known to express the target receptor (e.g., rat forebrain for VPAC receptors) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, then resuspend.
-
Assay Incubation: In a multi-well plate, combine the prepared membranes, a radiolabeled ligand (e.g., 125I-VIP), and varying concentrations of the unlabeled competitor drug (this compound).
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug (this compound). Fit the data to a sigmoidal curve to determine the IC50 value (the concentration of drug that inhibits 50% of the specific binding of the radioligand).
Conclusion
This compound is a highly selective VPAC2 receptor agonist that demonstrates potent smooth muscle relaxant properties, particularly in airway and pulmonary vascular tissues. Its mechanism, centered on the cAMP-PKA signaling pathway, is well-established. Quantitative data consistently show its efficacy, often surpassing that of the endogenous ligand VIP. The detailed experimental protocols provided herein serve as a foundation for further research into this and other selective VPAC2 agonists, which may represent a valuable therapeutic alternative to beta2-adrenoceptor agonists for conditions involving smooth muscle hyperreactivity.
References
- 1. This compound | VIPR2 agonist | Probechem Biochemicals [probechem.com]
- 2. This compound: a novel, long-acting vasoactive intestinal peptide agonist. Part I: In vitro and in vivo bronchodilator studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The long-acting vasoactive intestinal polypeptide agonist this compound is highly selective of the VIP2 receptor subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilatory Effect of the Stable Vasoactive Intestinal Peptide Analog this compound in Murine and Rat Lungs | PLOS One [journals.plos.org]
Foundational Research on Ro 25-1553: A Technical Guide to its Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 25-1553, a synthetic cyclic peptide analogue of Vasoactive Intestinal Peptide (VIP), has emerged as a potent and selective agonist for the Vasoactive Intestinal Polypeptide Receptor 2 (VPAC2). Its unique pharmacological profile, characterized by enhanced stability and selectivity compared to endogenous VIP, has positioned it as a valuable tool for investigating the physiological roles of the VPAC2 receptor and as a potential therapeutic agent for a range of disorders. This technical guide synthesizes the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, outlining experimental protocols, and visualizing its core signaling pathway. The therapeutic potential of this compound is explored across several domains, including respiratory diseases, neurological disorders, and inflammatory conditions.
Introduction
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of biological functions, mediated through its interaction with two high-affinity G protein-coupled receptors: VPAC1 and VPAC2. However, the therapeutic application of native VIP is limited by its short in vivo half-life. This compound was developed as a long-acting VIP analogue with a lactam bridge between amino acid residues 21 and 25, conferring greater stability and high selectivity for the VPAC2 receptor.[1][2] This enhanced selectivity allows for the targeted modulation of the VPAC2 signaling cascade, which is implicated in bronchodilation, vasodilation, neuroprotection, and immune regulation. This document provides a comprehensive overview of the fundamental research that has elucidated the pharmacological properties and therapeutic promise of this compound.
Mechanism of Action
This compound exerts its biological effects by selectively binding to and activating the VPAC2 receptor, a member of the Class B G protein-coupled receptor family.[3] Upon agonist binding, the VPAC2 receptor preferentially couples to the Gs alpha subunit of the heterotrimeric G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates downstream target proteins, culminating in a cellular response. In certain cellular contexts, VPAC2 receptor activation can also engage other signaling pathways, including phospholipase C (PLC) and the extracellular signal-regulated kinase (ERK) pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies on this compound.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species/Tissue | Value | Reference |
| IC50 (Displacement of 125I-VIP) | Rat Forebrain Membranes | 4.98 nM | |
| High-Affinity Binding (Kd) | Rat Pancreatic Acini | 0.21 ± 0.001 nM | |
| Low-Affinity Binding (Kd) | Rat Pancreatic Acini | 457 ± 13 nM | |
| Potency vs. VIP (Relaxant of Guinea Pig Trachea) | Guinea Pig | 24 to 89 times more potent |
Table 2: In Vivo Efficacy and Dosing
| Model | Species | Dose | Effect | Reference |
| Hypoxic Pulmonary Vasoconstriction | Rat | 1 mg/mL (inhalation for 3 min) | Sustained inhibition of pulmonary arterial pressure increase | |
| Postnatal Neuronal Development | Mouse | 0.07 nmol/g (s.c. daily, P1-P14) | Reduced synaptic proteins and cognitive decline | |
| CREB Phosphorylation | Mouse (P12) | 0.4 nmol/g (s.c.) | Significant enhancement of CREB phosphorylation | |
| Experimental Arthritis | Mouse | Specified doses (i.p. daily or alternate days) | Prevention of arthritis by downregulating autoimmune and inflammatory components | |
| Bronchodilation in Asthma | Human | 600 µg (inhalation) | Rapid bronchodilatory effect |
Experimental Protocols
This section details the methodologies for key experiments cited in the foundational research of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for its target receptor.
Methodology:
-
Membrane Preparation: Forebrain tissue from rats is homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended to a specific protein concentration.
-
Binding Reaction: A constant concentration of a radiolabeled ligand (e.g., 125I-VIP) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: The reaction is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
In Vivo Model of Hypoxic Pulmonary Vasoconstriction
Objective: To evaluate the vasodilatory effect of inhaled this compound on the pulmonary vasculature.
Methodology:
-
Animal Preparation: Rats are anesthetized, tracheostomized, and mechanically ventilated. Catheters are inserted to monitor pulmonary artery pressure (PAP) and systemic arterial pressure.
-
Induction of Hypoxia: The fraction of inspired oxygen is lowered from 21% (normoxia) to 11% to induce hypoxic pulmonary vasoconstriction, leading to an increase in PAP.
-
Drug Administration: this compound (e.g., 1 mg/mL) is administered via a nebulizer connected to the ventilator circuit for a defined period (e.g., 3 minutes).
-
Hemodynamic Monitoring: PAP and other hemodynamic parameters are continuously recorded before, during, and after drug administration.
-
Data Analysis: The change in PAP from the hypoxic baseline is calculated to determine the vasodilatory effect of this compound.
Assessment of Neuronal Morphology in Cultured Cortical Neurons
Objective: To investigate the effect of this compound on dendritic and axonal outgrowth.
Methodology:
-
Primary Neuron Culture: Cortical neurons are isolated from embryonic mouse brains and plated on coated coverslips.
-
Treatment: Neurons are treated with varying concentrations of this compound at different time points in vitro (e.g., 3, 7, and 14 days).
-
Immunocytochemistry: Neurons are fixed and stained with antibodies against neuronal markers (e.g., MAP2 for dendrites, Tau-1 for axons) to visualize their morphology.
-
Image Acquisition and Analysis: Images of stained neurons are captured using a fluorescence microscope. The total number and length of dendrites and the length of the axon are quantified using image analysis software.
-
Statistical Analysis: The morphological parameters from treated and control groups are compared using statistical tests to determine the significance of any observed differences.
Visualizations: Signaling Pathways and Experimental Workflows
VPAC2 Receptor Signaling Pathway
Caption: VPAC2 receptor signaling cascade initiated by this compound.
Experimental Workflow: In Vivo Hypoxic Pulmonary Vasoconstriction Model
References
- 1. mdpi.com [mdpi.com]
- 2. Potential PET Ligands for Imaging of Cerebral VPAC and PAC Receptors: Are Non-Peptide Small Molecules Superior to Peptide Compounds? [scirp.org]
- 3. O’Donnell, M., Garippa, R.J., Rinaldi, N., Selig, W.M., Simko, B., Renzetti, L., Tannu, S.A., Wassermann, M.A., Welton, A. and Bolin, D.R. (1994) this compound A Novel, Long-Acting Vasoactive Intestinal Peptide Agonist. Part I In Vitro and in Vivo Bronchodilator Studies. Journal of Pharmacology and Experimental Therapeutics, 270, 1282-1288. - References - Scientific Research Publishing [scirp.org]
- 4. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Receptor Binding Profile of Ro 25-1553: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive in vitro characterization of the receptor binding profile of Ro 25-1553, a synthetic analogue of Vasoactive Intestinal Peptide (VIP). This compound is distinguished by its high affinity and selectivity as an agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2). This document summarizes key quantitative binding data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Receptor Binding Data
The affinity and selectivity of this compound have been determined across various receptor subtypes using radioligand binding assays. The following tables summarize the key binding parameters.
Table 1: Competitive Binding Affinities of this compound at VIP/PACAP Receptors
| Receptor Subtype | Ligand Displaced | Tissue/Cell Line | Species | IC50 (nM) | Ki (nM) | Relative Potency vs. VIP | Reference |
| VIPR2 (VPAC2) | 125I-VIP | Rat Forebrain Membranes | Rat | 4.98 | - | - | [1] |
| VIPR2 (VPAC2) | 125I-VIP | CHO cells expressing human VIP2 receptor | Human | - | - | 3-fold more potent | [2] |
| VIPR1 (VPAC1) | 125I-VIP | CHO cells expressing rat VIP1 receptor | Rat | - | - | 100-fold less potent | [2] |
| VIPR1 (VPAC1) | 125I-VIP | HCT 15 and LoVo cells | Human | - | - | 600-fold less potent | [2] |
| PACAP I | 125I-PACAP-27 | CHO cells expressing rat PACAP I receptor | Rat | - | - | 10-fold less potent | [2] |
| VPAC1 (High Affinity) | 125I-VIP | Rat Pancreatic Acini | Rat | 0.21 ± 0.001 | - | - | |
| VPAC1 (Low Affinity) | 125I-VIP | Rat Pancreatic Acini | Rat | 457 ± 13 | - | - | |
| VPAC2 (High Affinity) | 125I-VIP | Guinea Pig Pancreatic Acini | Guinea Pig | 0.43 ± 0.001 | - | - | |
| VPAC2 (Low Affinity) | 125I-VIP | Guinea Pig Pancreatic Acini | Guinea Pig | 1700 ± 100 | - | - |
Table 2: Selectivity Profile of this compound
| Receptor/Target Class | Assay Type | Concentration Tested | Activity | Reference |
| Broad Panel (40+ receptors) | Binding Assays | 10 µM | Inactive | |
| Muscarinic, Histamine, Leukotrienes, Ca++, TxA2, Endothelin, Alpha and Beta Adrenergic, Platelet-Activating Factor, Neurokinins | Binding Assays | 10 µM | Inactive |
Experimental Protocols
The characterization of this compound's binding profile relies on established in vitro pharmacological assays.
1. Radioligand Binding Assays
These assays are fundamental to determining the affinity and selectivity of a ligand for its receptor.
-
Objective: To measure the ability of this compound to displace a radiolabeled ligand from its receptor, thereby determining its inhibitory concentration (IC50) and binding affinity (Ki).
-
General Procedure:
-
Membrane Preparation: Membranes are prepared from tissues (e.g., rat forebrain) or cultured cells (e.g., CHO cells stably expressing the receptor of interest) by homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated with a specific concentration of a radioligand (e.g., 125I-VIP or 125I-Ro 25-1553) and varying concentrations of the unlabeled competitor ligand (this compound). The incubation is typically carried out in a buffered solution at a specific temperature and for a set duration to reach equilibrium.
-
Separation: The bound and free radioligand are separated, usually by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from these curves using non-linear regression analysis. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
2. Adenylate Cyclase Activity Assays
As VPAC receptors are G-protein coupled receptors that signal through adenylate cyclase, functional assays measuring cAMP production are used to characterize agonist activity.
-
Objective: To determine the potency (EC50) and efficacy of this compound in activating the adenylate cyclase signaling pathway.
-
General Procedure:
-
Cell Culture and Treatment: Cells expressing the target receptor are incubated with varying concentrations of this compound.
-
cAMP Measurement: After a defined incubation period, the reaction is stopped, and the amount of cyclic AMP (cAMP) produced by the cells is quantified. This is often done using commercially available enzyme-linked immunosorbent assay (ELISA) kits or radioimmunoassays.
-
Data Analysis: Dose-response curves are constructed by plotting the amount of cAMP produced against the logarithm of the this compound concentration. The EC50 value, representing the concentration of agonist that produces 50% of the maximal response, is calculated from these curves.
-
Visualizations
Signaling Pathway of this compound at the VPAC2 Receptor
Caption: Signaling cascade initiated by this compound binding to the VPAC2 receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity using a radioligand assay.
Logical Relationship of this compound Receptor Selectivity
Caption: Receptor selectivity profile of this compound.
References
The Impact of Ro 25-1553 on Intracellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 25-1553 is a potent and highly selective synthetic agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), a Class B G protein-coupled receptor (GPCR). Its activation initiates a cascade of intracellular signaling events with significant implications for neuronal development, synaptic plasticity, and inflammatory responses. This technical guide provides an in-depth analysis of the molecular mechanisms elicited by this compound, focusing on its impact on key intracellular signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for pivotal assays, and visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.
Introduction
Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are neuropeptides that exert a wide range of biological effects through their interaction with a family of GPCRs, including VPAC1, VPAC2, and PAC1 receptors. This compound, a cyclic peptide analog of VIP, was developed to exhibit enhanced stability and high selectivity for the VPAC2 receptor.[1][2] This selectivity makes it a valuable tool for dissecting the specific roles of VPAC2-mediated signaling in various physiological and pathological processes. Understanding the intricate downstream effects of this compound is crucial for harnessing its therapeutic potential and for the development of novel modulators of the VIP/PACAP system.
Core Signaling Mechanism of this compound
The principal mechanism of action of this compound involves the activation of the VPAC2 receptor, which is preferentially coupled to the Gαs subunit of heterotrimeric G proteins. This initiates a canonical signaling cascade that is central to many of the observed physiological effects.
The Gαs-cAMP-PKA-CREB Pathway
Upon binding of this compound to the VPAC2 receptor, a conformational change is induced, leading to the activation of the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3] PKA, in turn, phosphorylates a variety of downstream targets, a key one being the cAMP response element-binding protein (CREB).[4][5] Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is fundamental to the effects of this compound on neuronal plasticity and gene expression.
Alternative Signaling Pathways
While the Gαs-cAMP-PKA axis is predominant, there is evidence suggesting that VPAC2 receptors can also couple to other G proteins, such as Gαq and Gαi, which can lead to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Additionally, VPAC2 receptor activation has been linked to the phosphorylation of Extracellular signal-regulated kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family. This activation appears to be, at least in part, dependent on PKA. The potential involvement of β-arrestin in scaffolding signaling complexes that lead to ERK activation is an area of ongoing investigation for many GPCRs, though its specific role in this compound-mediated signaling is not yet fully elucidated.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of this compound with its target and its downstream effects.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Receptor | Cell/Tissue Type | Value | Reference(s) |
| IC₅₀ | VPAC2 | Rat forebrain membranes | 4.98 nM | |
| IC₅₀ | VPAC1 | Rat prostatic membranes | 329 nM | |
| Ki | VPAC2 | - | 9.6 - 16 nM | |
| EC₅₀ | VPAC2 (adenylyl cyclase stimulation) | CHO cells expressing human VPAC2 | 3-fold more potent than VIP |
Table 2: Effects of this compound on Neuronal Morphology and Synaptic Proteins
| Parameter | Cell/Tissue Type | Treatment Conditions | Effect | Reference(s) |
| Dendritic Number & Length | Cultured mouse cortical neurons | 1-1000 nM this compound for 3-14 DIV | Significant decrease | |
| Axon Length | Cultured mouse cortical neurons | 10 nM this compound for 3 DIV | Reduction in length | |
| PSD-95 Protein Levels | Mouse prefrontal cortex | 0.07 nmol/g, s.c., daily for 14 days | Significant reduction | |
| Synaptophysin Protein Levels | Mouse prefrontal cortex | 0.07 nmol/g, s.c., daily for 14 days | Significant reduction |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound.
Western Blotting for Phospho-CREB
This protocol is adapted from studies investigating the effect of this compound on CREB phosphorylation.
Objective: To quantify the levels of phosphorylated CREB (pCREB) relative to total CREB in cell or tissue lysates following treatment with this compound.
Materials:
-
Lysis buffer (e.g., NP-40 or RIPA buffer) with phosphatase and protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% BSA or non-fat dry milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) (e.g., Cell Signaling Technology, 1:1000 dilution), Rabbit anti-CREB (e.g., Abcam, 1:1000 dilution).
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG (1:5000 dilution).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Lysate Preparation: Homogenize tissue or lyse cells in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer at 95°C for 5 minutes. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pCREB overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody against total CREB and a loading control (e.g., β-actin or GAPDH) for normalization.
PKA Activity Assay
This protocol is a general guide based on commercially available colorimetric PKA activity kits.
Objective: To measure the kinase activity of PKA in cell or tissue lysates after stimulation with this compound.
Materials:
-
PKA Kinase Activity Kit (containing PKA substrate-coated plate, ATP, and detection antibodies).
-
Cell or tissue lysate prepared in a suitable lysis buffer.
-
Kinase reaction buffer.
-
Wash buffer.
-
Stop solution.
-
Microplate reader.
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions, ensuring the use of phosphatase inhibitors.
-
Assay Initiation: Add the lysate samples and a PKA standard to the wells of the PKA substrate-coated plate.
-
Kinase Reaction: Initiate the reaction by adding ATP to each well. Incubate at 30°C for the time specified in the kit protocol (typically 60-90 minutes).
-
Washing: Wash the wells to remove unbound ATP and lysate components.
-
Detection Antibody Incubation: Add the phospho-specific substrate antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the wells to remove unbound secondary antibody.
-
Signal Development: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. PKA activity is proportional to the absorbance and can be quantified by comparison to the standard curve.
Analysis of Neuronal Morphology using Golgi-Cox Staining and Sholl Analysis
This protocol provides a workflow for assessing changes in dendritic arborization in response to this compound treatment.
Objective: To visualize and quantify the morphology of neurons, including dendritic length, branching, and complexity.
Conclusion
This compound serves as an invaluable pharmacological tool for elucidating the multifaceted roles of the VPAC2 receptor. Its activation predominantly triggers the Gαs-cAMP-PKA-CREB signaling cascade, leading to significant alterations in gene expression, neuronal morphology, and synaptic protein levels. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting the VPAC2 receptor and its downstream signaling pathways. Future investigations will likely focus on the nuances of VPAC2 signaling, including the roles of alternative G protein coupling and β-arrestin-mediated pathways, to develop even more targeted and effective therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. The long-acting vasoactive intestinal polypeptide agonist this compound is highly selective of the VIP2 receptor subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasoactive intestinal peptide receptor 2 signaling promotes breast cancer cell proliferation by enhancing the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]
Methodological & Application
Application Notes and Protocols: Ro 25-1553 for In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of Ro 25-1553, a selective Vasoactive Intestinal Peptide Receptor 2 (VPAC2) agonist, in mouse models. This compound is a synthetic analog of the Vasoactive Intestinal Peptide (VIP) with a longer half-life, making it a valuable tool for studying the physiological roles of the VPAC2 receptor.
Mechanism of Action
This compound is a 31-amino acid peptide that selectively binds to and activates the VPAC2 receptor, a G protein-coupled receptor (GPCR).[1] Activation of the VPAC2 receptor is primarily coupled to the Gαs protein, which in turn stimulates adenylate cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] This elevation in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets such as the cAMP-response element-binding protein (CREB).[3][4][5] This signaling cascade is involved in a variety of physiological processes, including smooth muscle relaxation, immune regulation, and neuronal development.
Data Presentation: In Vivo Dosage and Administration in Mice
The following table summarizes the quantitative data from various in vivo studies in mice, providing a reference for experimental design.
| Study Focus | Mouse Strain | Dosage | Administration Route | Frequency/Duration | Vehicle | Reference |
| Neurodevelopment | C57BL/6 | 0.07 nmol/g | Subcutaneous (s.c.) | Once daily from Postnatal Day 1 (P1) to P14 | Phosphate-buffered saline (PBS) | |
| Neurodevelopment | ICR | 0.4 nmol/g | Subcutaneous (s.c.) | Single injection at P12 | Phosphate-buffered saline (PBS) | |
| Pulmonary Vasodilation | Not Specified | 0.01, 0.1, or 1 mg/mL (in perfusate) | Systemic (ex vivo perfused lung) | Not Applicable | Buffer | |
| Skeletal Muscle Atrophy | Not Specified | Not specified in mice, but used in rats | Continuous subcutaneous infusion (osmotic minipump) | Not Specified | Not Specified | |
| Immunology | BALB/c | 0.5-10 nmol/mouse | Intraperitoneal (i.p.) | Single injection | Not Specified |
Experimental Protocols
Protocol for Neurodevelopmental Studies in Neonatal Mice
This protocol is based on studies investigating the effects of early postnatal VPAC2 receptor activation on brain development and behavior.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Hamilton syringes or other appropriate microsyringes
-
C57BL/6 or ICR mouse pups (P1-P14)
-
Standard animal housing and care facilities
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, dissolve this compound in sterile PBS to the desired concentration (e.g., to achieve a final dose of 0.07 nmol/g). The volume for subcutaneous injection should be appropriate for neonatal mice (e.g., 5 ml/kg body weight).
-
Vortex briefly to ensure complete dissolution.
-
-
Animal Handling and Injection:
-
Weigh each pup to determine the precise injection volume.
-
Gently restrain the pup. Subcutaneous injections are typically administered in the loose skin over the back/scruff.
-
Administer the calculated volume of this compound solution or vehicle (PBS) subcutaneously once daily from P1 to P14.
-
-
Post-Injection Monitoring and Weaning:
-
Return the pups to their dam immediately after injection.
-
Monitor the pups daily for any adverse effects.
-
Wean the animals at P21 and house them according to standard procedures for subsequent behavioral or histological analysis in adulthood.
-
-
Outcome Measures:
-
At the desired endpoint (e.g., P21 or adulthood), tissues such as the prefrontal cortex and hippocampus can be collected for analysis.
-
Perform Western blotting for synaptic proteins like PSD-95 and synaptophysin.
-
Conduct behavioral tests such as the novel object recognition test or prepulse inhibition to assess cognitive function.
-
Protocol for Studying Pulmonary Vasodilation (Ex Vivo Perfused Mouse Lung)
This protocol is adapted from studies assessing the vasodilatory effects of this compound in the pulmonary circulation.
Materials:
-
This compound
-
Perfusion buffer (e.g., Krebs-Henseleit buffer)
-
Isolated perfused lung system
-
Pressure transducers
-
Anesthetic (e.g., ketamine/xylazine)
-
Adult mice
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with an appropriate anesthetic.
-
Ventilate the mouse mechanically.
-
Perform a thoracotomy to expose the heart and lungs.
-
-
Isolated Lung Perfusion:
-
Cannulate the pulmonary artery and the left atrium.
-
Transfer the heart-lung block to the isolated perfused lung system.
-
Perfuse the lungs with buffer at a constant flow rate.
-
-
Experimental Intervention:
-
Induce pulmonary vasoconstriction, for example, by ventilating with a hypoxic gas mixture (e.g., 1% O2).
-
Once a stable vasoconstrictive response is achieved, administer this compound into the perfusate at desired final concentrations (e.g., 0.01, 0.1, or 1 mg/mL).
-
-
Data Acquisition and Analysis:
-
Continuously monitor the pulmonary arterial pressure.
-
Calculate the pulmonary vascular resistance.
-
Compare the changes in pulmonary artery pressure and vascular resistance before and after the administration of this compound.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the VPAC2 receptor.
Experimental Workflow for Neurodevelopmental Study
Caption: Experimental workflow for in vivo neurodevelopmental studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Generation of KS-133 as a Novel Bicyclic Peptide with a Potent and Selective VIPR2 Antagonist Activity that Counteracts Cognitive Decline in a Mouse Model of Psychiatric Disorders [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
How to prepare and administer Ro 25-1553 for cell culture experiments.
These application notes provide detailed protocols for the preparation and administration of Ro 25-1553, a selective Vasoactive Intestinal Peptide Receptor 2 (VPAC2) agonist, for cell culture experiments. This guide is intended for researchers, scientists, and drug development professionals.
Product Information
-
Name: this compound
-
Description: this compound is a synthetic, cyclic analog of Vasoactive Intestinal Peptide (VIP).[1] It is a potent and selective agonist for the VPAC2 receptor, a member of the Class B G protein-coupled receptor (GPCR) family.[1][2]
-
Molecular Formula: C₁₄₉H₂₄₉N₄₅O₄₄ (Note: Exact formula may vary slightly based on synthesis and salt form. Always refer to the manufacturer's certificate of analysis).
-
Primary Target: VPAC2 Receptor.[1]
-
Mechanism of Action: As a VPAC2 agonist, this compound mimics the action of endogenous VIP. Upon binding to the VPAC2 receptor, it primarily activates the Gs alpha subunit of the heterotrimeric G protein. This stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA).[3] Downstream signaling can involve the activation of the MAPK/ERK pathway and modulation of intracellular calcium levels.
Reagent Preparation and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity. As a peptide, it is susceptible to degradation by proteases and repeated freeze-thaw cycles.
2.1. Materials Required
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water, phosphate-buffered saline (PBS), or dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for stock solution sterilization)
2.2. Reconstitution Protocol (Preparation of Stock Solution)
-
Pre-equilibration: Before opening, bring the vial of lyophilized this compound to room temperature for at least 15-20 minutes to prevent condensation.
-
Solvent Selection: The choice of solvent depends on the experimental requirements and the manufacturer's recommendations.
-
Aqueous Buffers: For many cell culture applications, sterile PBS (pH 7.2-7.4) is a suitable solvent. Some protocols also use 0.9% saline.
-
Organic Solvents: If solubility in aqueous buffers is limited, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution in an aqueous buffer. Note that high concentrations of DMSO can be toxic to cells.
-
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Carefully open the vial and add the appropriate volume of the chosen sterile solvent to achieve a desired stock concentration (e.g., 1 mM).
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide aggregation.
-
-
Sterilization (Optional): If the reconstituted stock solution is not prepared under strict aseptic conditions, it can be sterilized by passing it through a 0.22 µm sterile filter. Use a filter with low protein-binding properties (e.g., PVDF).
-
Aliquoting and Storage:
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. Aliquoting minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Refer to the manufacturer's certificate of analysis for specific storage temperature and stability information. Avoid repeated freeze-thaw cycles.
-
Experimental Protocols
3.1. General Protocol for Cell Treatment This protocol provides a general workflow for treating cultured cells with this compound. Specific parameters such as cell density, serum concentration, and treatment duration should be optimized for each cell type and experimental endpoint.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of treatment.
-
Cell Culture Conditions: Culture cells in their recommended growth medium at 37°C in a humidified incubator with 5% CO₂.
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution on ice.
-
Dilute the stock solution to the final desired working concentration using pre-warmed cell culture medium. Many experiments are conducted in serum-free or low-serum medium to avoid confounding effects from growth factors in the serum.
-
Prepare a vehicle control using the same final concentration of the solvent (e.g., PBS or DMSO) used for the this compound stock solution.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Gently wash the cells once with sterile PBS (optional, depending on the experiment).
-
Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 4 hours, 24 hours). The incubation time will depend on the specific cellular response being measured (e.g., short-term for signaling events like cAMP production, longer for gene expression or proliferation assays).
-
Downstream Analysis: Following incubation, harvest the cells or cell culture supernatant for downstream analysis (e.g., cAMP assay, qPCR, Western blot, ELISA, or functional assays).
3.2. Quantitative Data: Working Concentrations
The optimal working concentration of this compound varies depending on the cell type, receptor density, and the biological endpoint being measured. The table below summarizes concentrations used in various studies.
| Cell Type/Model | Concentration Range | Observed Effect | Reference |
| Human Bronchi & Pulmonary Arteries (in vitro) | ~10 nM (EC₅₀) | Relaxation of induced smooth muscle tone. | |
| Rat Suprachiasmatic Nucleus (SCN) Cultures | 100 nM | Stimulation of vasopressin gene expression. | |
| H295 Human Adrenocortical Cells | 1 nM - 100 nM | No significant stimulation of cortisol secretion. | |
| Rat & Guinea Pig Pancreatic Acini | 0.0025 - 52.4 nM (EC₅₀) | Biphasic stimulation of amylase secretion. | |
| Isolated Perfused Mouse Lungs | 0.01 - 1 mg/mL | Attenuation of hypoxic pulmonary vasoconstriction. | |
| 2B4.11 T-cell Hybridoma | 10⁻¹⁰ M - 10⁻⁶ M | Inhibition of anti-CD3-induced apoptosis. | |
| Murine Peritoneal Macrophages | 10⁻¹² M - 10⁻⁸ M | Inhibition of LPS/IFN-γ-induced nitric oxide production. |
Visualizations
4.1. Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to the VPAC2 receptor.
4.2. Experimental Workflow
Caption: General workflow for preparing and using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
Application Notes: Utilizing Ro 25-1553 in Isolated Perfused Lung Preparations
Introduction
Ro 25-1553 is a stable, cyclic analog of Vasoactive Intestinal Peptide (VIP) that functions as a potent and selective agonist for the Vasoactive Intestinal Peptide-PACAP type 2 (VPAC2) receptor.[1][2][3] In respiratory research, particularly within isolated perfused lung models, this compound serves as a valuable pharmacological tool to investigate pulmonary vascular physiology. Its primary utility lies in its pronounced vasodilatory effects on the pulmonary circulation.[1][4] Studies have shown that this compound can reduce intrinsic pulmonary vascular resistance under normal oxygen conditions and effectively attenuate the vasoconstrictive response to hypoxia, known as hypoxic pulmonary vasoconstriction (HPV). The stability and selectivity of this compound make it a superior alternative to native VIP, which has a very short biological half-life.
Mechanism of Action & Signaling Pathway
This compound exerts its vasodilatory effects by binding to and activating VPAC2 receptors, which are G protein-coupled receptors predominantly found on the smooth muscle of pulmonary arteries. Activation of the VPAC2 receptor preferentially couples to the Gs alpha subunit (Gαs), initiating a downstream signaling cascade. This process involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of pulmonary vascular smooth muscle cells, leading to vasodilation.
Experimental Protocols
This section details the protocol for utilizing this compound in an isolated, ventilated, and perfused mouse lung model to study its effects on hypoxic pulmonary vasoconstriction.
1. Apparatus and Reagents
-
Isolated Lung Perfusion System : Includes a chamber for the lung, a roller pump for constant perfusate flow, a reservoir, a bubble trap, and silicon tubing.
-
Ventilator : Small animal ventilator for mechanical ventilation.
-
Surgical Instruments : Standard microsurgical tools.
-
Cannulas : For trachea and pulmonary artery.
-
Perfusate Solution : An acellular perfusion fluid with an extracellular electrolyte composition, typically containing albumin, NaCl, glucose, CaCl2, KCl, K3PO4, MgSO4, and heparin.
-
This compound : Stock solution prepared according to the manufacturer's instructions, to be diluted in the perfusate to final concentrations (e.g., 0.01, 0.1, 1 mg·mL⁻¹).
-
Positive Control (optional) : Sildenafil (e.g., 100 nmol·L⁻¹ final concentration).
-
Gas Mixture : Normoxic (21% O₂, 5% CO₂, balance N₂) and Hypoxic (1% O₂, 5% CO₂, balance N₂).
2. Surgical Procedure: Lung Isolation
-
Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Perform a tracheostomy and connect the animal to the ventilator.
-
Initiate mechanical ventilation.
-
Perform a median sternotomy to expose the heart and lungs.
-
Inject heparin into the right ventricle for anticoagulation.
-
Cannulate the pulmonary artery.
-
Cannulate the left atrium via an incision in the left ventricle apex.
-
Carefully dissect and remove the heart-lung block.
3. Perfusion and Ventilation Setup
-
Transfer the heart-lung block to the perfusion chamber.
-
Connect the pulmonary artery cannula to the perfusion circuit and the tracheal cannula to the ventilator circuit.
-
Begin perfusion at a constant flow rate (e.g., 1 mL/min), gradually increasing to the target rate. The perfusate should be warmed to 37°C.
-
Ventilate the lungs with the normoxic gas mixture.
-
Allow the preparation to stabilize for a baseline period (e.g., 20-30 minutes), monitoring pulmonary artery pressure (PAP).
4. Experimental Protocol: Assessing this compound Effects
-
Baseline Measurement : Record stable baseline PAP under normoxic conditions.
-
Induce Hypoxic Pulmonary Vasoconstriction (HPV) : Switch the ventilation gas to the hypoxic mixture (1% O₂). This will cause a rapid increase in PAP.
-
Administer this compound : Once the hypoxic response has stabilized (a sustained high PAP), introduce this compound into the perfusate reservoir to achieve the desired final concentration.
-
Data Recording : Continuously record PAP throughout the experiment. The effect of this compound is observed as a decrease in the elevated PAP.
-
Dose-Response (Optional) : To generate a dose-response curve, different groups of lungs can be perfused with varying concentrations of this compound (e.g., 0.01, 0.1, and 1 mg·mL⁻¹).
-
Control Groups :
-
Vehicle Control : Lungs perfused with buffer alone to observe the full HPV response.
-
Positive Control : Lungs perfused with a known pulmonary vasodilator like sildenafil to serve as a benchmark for the effect of this compound.
-
Data Presentation
The following tables summarize quantitative data from studies using this compound in isolated perfused mouse lungs to attenuate HPV.
Table 1: Effect of this compound on Hypoxic Pulmonary Vasoconstriction (HPV)
| Treatment Group | Concentration | Change in PAP (ΔPAP) during Hypoxia (mmHg) |
| Control (Vehicle) | - | 7.5 ± 0.5 |
| This compound | 0.01 mg·mL⁻¹ | 6.8 ± 0.4 |
| This compound | 0.1 mg·mL⁻¹ | 3.1 ± 0.3 |
| This compound | 1 mg·mL⁻¹ | 2.9 ± 0.2 |
| Sildenafil (Positive Control) | 100 nmol·L⁻¹ | 3.4 ± 0.3 |
| Data are presented as means ± SEM. p<0.05 vs. control. Data extracted from Yin et al., 2013. |
Table 2: Effect of this compound on Intrinsic Pulmonary Vascular Resistance (R₀)
| Treatment Group | Concentration | R₀ at Normoxia (mmHg·mL⁻¹·min⁻¹) | R₀ at Hypoxia (mmHg·mL⁻¹·min⁻¹) |
| Control (Vehicle) | - | 2.1 ± 0.1 | 4.8 ± 0.2# |
| This compound | 0.1 mg·mL⁻¹ | 1.8 ± 0.1 | 2.9 ± 0.2# |
| This compound | 1 mg·mL⁻¹ | 1.7 ± 0.1 | 2.8 ± 0.1# |
| Sildenafil (Positive Control) | 100 nmol·L⁻¹ | 1.8 ± 0.1 | 3.1 ± 0.2# |
| *Data are presented as means ± SEM. p<0.05 vs. control; #p<0.05 vs. normoxia. Data extracted from Yin et al., 2013. |
Summary of Findings
The data clearly indicate that this compound is a potent inhibitor of hypoxic pulmonary vasoconstriction in the isolated perfused lung model. At concentrations of 0.1 and 1 mg·mL⁻¹, its effect is comparable to that of the established vasodilator sildenafil. Furthermore, this compound reduces intrinsic pulmonary vascular resistance even under normal oxygen conditions, demonstrating a direct vasodilatory effect. These characteristics make this compound an effective tool for researchers studying pulmonary vascular tone and developing novel therapeutic strategies for conditions involving pulmonary vasoconstriction.
References
- 1. Vasodilatory Effect of the Stable Vasoactive Intestinal Peptide Analog this compound in Murine and Rat Lungs | PLOS One [journals.plos.org]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Vasodilatory effect of the stable vasoactive intestinal peptide analog this compound in murine and rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ro 25-1553 in neuroscience research on cognitive function.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 25-1553 is a potent and selective synthetic agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1][2] As a cyclic peptide analog of the endogenous Vasoactive Intestinal Peptide (VIP), this compound offers greater stability and a longer-lasting biological effect, making it a valuable tool in neuroscience research.[3][4] Primarily, it is utilized to investigate the role of VPAC2 receptor signaling in various physiological processes, including neurodevelopment, synaptic plasticity, and cognitive function. In the context of cognitive research, this compound has been instrumental in creating animal models that exhibit cognitive deficits relevant to psychiatric disorders such as schizophrenia.[5]
Mechanism of Action
This compound exerts its effects by binding to and activating VPAC2 receptors, which are G protein-coupled receptors. This activation stimulates the production of cyclic AMP (cAMP) through adenylyl cyclase, which in turn activates Protein Kinase A (PKA). The cAMP/PKA signaling cascade is a crucial pathway involved in regulating numerous cellular processes, including gene expression, neuronal growth, and synaptic function. Studies have demonstrated that the effects of this compound on neuronal morphology, such as the inhibition of axonal and dendritic outgrowth, are mediated by this PKA-dependent mechanism.
Applications in Cognitive Function Research
The primary application of this compound in cognitive neuroscience is the induction of cognitive impairments in animal models to study the underlying pathophysiology of neurodevelopmental and psychiatric disorders. Repeated administration of this compound to neonatal mice has been shown to cause long-term cognitive deficits in adulthood.
Key research applications include:
-
Modeling Cognitive Deficits: Postnatal administration of this compound in mice leads to impaired recognition memory, a core cognitive deficit observed in schizophrenia.
-
Investigating Neurodevelopmental Alterations: The compound is used to study how overactivation of VPAC2 signaling during critical neurodevelopmental periods affects neuronal morphology, leading to reduced dendritic complexity and synaptic protein levels in the prefrontal cortex.
-
Studying Sensorimotor Gating: this compound-treated mice exhibit deficits in prepulse inhibition (PPI), providing a model to study the neural circuits underlying sensorimotor gating, which is often impaired in psychiatric disorders.
-
Elucidating Signaling Pathways: It serves as a tool to dissect the downstream signaling pathways of VPAC2 activation and their role in synaptic plasticity and neuronal architecture.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from key studies on the effects of this compound on cognitive and neuronal parameters.
Table 1: Effects of Postnatal this compound Treatment on Recognition Memory in Mice
| Parameter | Treatment Group | Vehicle Control | This compound (0.07 nmol/g, s.c., P1-14) | Reference |
| Discrimination Index (Novel Object Recognition) | Significantly higher | Significantly lower | ||
| Time Exploring Novel Object (s) | Significantly higher than familiar | No significant preference |
Table 2: Effects of this compound on Neuronal Morphology and Synaptic Proteins
| Parameter | Treatment Condition | Effect | Reference |
| Axon Length (Cultured Cortical Neurons) | 10 nM this compound | Reduction | |
| Total Dendrite Number (Cultured Cortical Neurons) | 10 nM this compound | Reduction | |
| Total Dendrite Length (Cultured Cortical Neurons) | 10 nM this compound | Reduction | |
| PSD-95 Protein Levels (Prefrontal Cortex) | 0.07 nmol/g, s.c., P1-14 | Significant reduction | |
| Synaptophysin Protein Levels (Prefrontal Cortex) | 0.07 nmol/g, s.c., P1-14 | Significant reduction |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound to Neonatal Mice to Induce Cognitive Deficits
Objective: To model cognitive impairments associated with neurodevelopmental disorders by postnatal administration of this compound.
Materials:
-
This compound (e.g., from GL Biochem)
-
Phosphate-buffered saline (PBS)
-
C57BL/6 mouse pups (Postnatal day 1, P1)
-
Sterile syringes and needles (e.g., 30-gauge)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in PBS to a final concentration that allows for the administration of 0.07 nmol/g of body weight in a small volume (e.g., 5 ml/kg). Prepare a fresh solution or store aliquots at -20°C.
-
Animal Handling: On P1, randomly assign entire litters to either the this compound treatment group or the PBS vehicle control group to avoid litter effects.
-
Administration: From P1 to P14, administer this compound (0.07 nmol/g) or an equivalent volume of PBS subcutaneously (s.c.) once daily.
-
Post-Treatment Care: Return pups to their dam immediately after injection. Wean the mice at P21 and house them under standard laboratory conditions.
-
Behavioral Testing: Conduct behavioral assays, such as the Novel Object Recognition Test, in adulthood (e.g., 3-4 months of age) to assess cognitive function.
Protocol 2: Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in adult mice previously treated with this compound.
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two identical objects (familiar objects)
-
One novel object (different in shape and texture from the familiar objects)
-
Video recording and tracking software
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty open-field arena for 10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Allow the mouse to explore the objects for 10 minutes. Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5-10 minutes. Record the time spent exploring the familiar and novel objects.
-
Data Analysis: Calculate the discrimination index as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower discrimination index in the this compound-treated group indicates impaired recognition memory.
Protocol 3: In Vitro Treatment of Cultured Cortical Neurons
Objective: To investigate the effects of this compound on neuronal morphology.
Materials:
-
Primary cortical neurons from embryonic day 16 (E16) mouse cortices
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
PKA inhibitor (e.g., H89)
-
VPAC2 receptor antagonist (e.g., PG 99-465)
-
Immunostaining reagents (e.g., antibodies against MAP2 for dendrites and neurofilament for axons)
-
Microscope with imaging software
Procedure:
-
Cell Culture: Plate dissociated cortical neurons on poly-L-lysine-coated coverslips or plates at an appropriate density.
-
Treatment: After allowing the neurons to adhere and extend initial processes (e.g., 24 hours), treat the cultures with this compound at a final concentration of 10 nM. For inhibitor studies, pre-treat the neurons with a PKA inhibitor (e.g., 1 µM H89) or a VPAC2 antagonist (e.g., 100 nM PG 99-465) for 30 minutes before adding this compound.
-
Incubation: Culture the neurons for a specified period (e.g., 3, 7, or 14 days in vitro - DIV).
-
Immunostaining and Imaging: Fix the cells and perform immunocytochemistry using antibodies to visualize axons and dendrites. Capture images using a fluorescence microscope.
-
Morphometric Analysis: Use image analysis software to quantify axon length, total dendrite number, and total dendrite length. Compare the measurements between control, this compound-treated, and inhibitor-treated groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the VPAC2 receptor.
References
- 1. The long-acting vasoactive intestinal polypeptide agonist this compound is highly selective of the VIP2 receptor subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | VIPR2 agonist | Probechem Biochemicals [probechem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound: a novel, long-acting vasoactive intestinal peptide agonist. Part I: In vitro and in vivo bronchodilator studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Generation of KS-133 as a Novel Bicyclic Peptide with a Potent and Selective VIPR2 Antagonist Activity that Counteracts Cognitive Decline in a Mouse Model of Psychiatric Disorders [frontiersin.org]
Application Notes and Protocols for Studying Circadian Rhythms in SCN Neurons
A Note on Compound Nomenclature: The compound Ro 25-1553 is a selective agonist for the VPAC2 receptor and is used to study vasoactive intestinal polypeptide (VIP) signaling in the suprachiasmatic nucleus (SCN). However, the study of glutamatergic signaling and light-like phase shifts in the SCN often involves the selective NMDA receptor subunit antagonist, Ro 25-6981 . Given the context of studying neuronal responses to photic-like stimuli, these application notes will focus on Ro 25-6981 , a potent and selective antagonist of GluN2B-containing NMDA receptors, as this aligns with the core research application of modulating light-induced circadian rhythm shifts.
Introduction and Application Notes
The suprachiasmatic nucleus (SCN) is the master circadian pacemaker in mammals, synchronizing endogenous rhythms to the external light-dark cycle. This process, known as photoentrainment, is primarily mediated by the release of glutamate from the retinohypothalamic tract (RHT) onto SCN neurons.[1][2][3][4] Activation of N-methyl-D-aspartate (NMDA) receptors is a critical and necessary step in the signaling cascade that translates this light information into a phase shift of the molecular clock.[3]
Ro 25-6981 is an invaluable pharmacological tool for dissecting this pathway. It is a potent, activity-dependent, and highly selective non-competitive antagonist of NMDA receptors that contain the GluN2B subunit. Research has demonstrated that GluN2B-containing NMDA receptors are prevalent in the SCN and play a significant role in mediating the effects of light and glutamate on the circadian system.
Primary Applications:
-
Investigating the Role of GluN2B in Photic Entrainment: Ro 25-6981 can be used to determine the specific contribution of GluN2B-containing NMDA receptors to light-induced or NMDA-induced phase shifts of circadian rhythms, both in vivo (behavioral rhythms) and in vitro (neuronal firing rhythms or clock gene expression).
-
Modulating Synaptic Plasticity: By selectively blocking a subset of NMDA receptors, Ro 25-6981 allows for the study of synaptic plasticity mechanisms within the SCN that underlie circadian clock resetting.
-
Dissecting NMDA Receptor Stoichiometry: Used in conjunction with other subunit-specific antagonists, Ro 25-6981 helps to characterize the functional composition of NMDA receptors on SCN neurons.
Mechanism of Action
Light exposure triggers glutamate release from RHT terminals in the ventral SCN. Glutamate binds to postsynaptic NMDA receptors on SCN neurons. For the NMDA receptor channel to open, both glutamate binding and postsynaptic membrane depolarization are required to relieve a magnesium (Mg²⁺) block. The subsequent influx of calcium (Ca²⁺) acts as a crucial second messenger, activating a cascade of intracellular signaling pathways, including Calcium/calmodulin-dependent protein kinase II (CaMKII), which leads to the phosphorylation of CREB and the induction of clock genes like Per1 and Per2, ultimately resetting the clock's phase.
Ro 25-6981 selectively binds to the GluN2B subunit, preventing channel opening and blocking the downstream Ca²⁺ influx. This attenuates the entire signaling cascade, thereby inhibiting the phase-shifting effect of light or NMDA application.
Figure 1. Signaling pathway of photic entrainment in SCN neurons and inhibition by Ro 25-6981.
Quantitative Data Summary
The following tables summarize the quantitative effects of GluN2B-selective antagonists reported in studies on SCN neurons and related circadian responses.
Table 1: In Vitro Efficacy of GluN2B Antagonists on SCN Neurons
| Compound | Concentration | Experimental Model | Effect | Reference |
|---|---|---|---|---|
| Ro 25-6981 | 3.5 µM | Mouse SCN Slices (Electrophysiology) | ~55% block of NMDA-evoked currents | |
| Ro 25-6981 | 1 µM | Mouse SCN Slices (Bioluminescence) | Used to differentiate from NR2C effects | |
| Ifenprodil | 10 µM | Mouse SCN Slices (Electrophysiology) | ~56% block of NMDA-evoked currents |
| Ifenprodil | 3 µM | Mouse SCN Cells (Calcium Imaging) | Significantly reduced NMDA-induced Ca²⁺ transients | |
Table 2: In Vivo and Behavioral Efficacy of GluN2B Antagonists
| Compound | Administration | Experimental Model | Effect | Reference |
|---|---|---|---|---|
| Ifenprodil | Microinjection into SCN | Hamster | Inhibited the magnitude of light-induced phase shifts |
| Ifenprodil | Microinjection into SCN | Mouse | Significantly reduced light-induced phase shifts (~40-60%) | |
Experimental Protocols
Protocol 1: In Vitro Brain Slice Electrophysiology for Recording NMDA Currents
This protocol is synthesized from methodologies described in studies investigating NMDA receptor properties in SCN neurons.
Objective: To measure the effect of Ro 25-6981 on NMDA-evoked currents in SCN neurons from a hypothalamic brain slice preparation.
Materials:
-
Ro 25-6981 (Tocris, Cat. No. 1594)
-
NMDA (Tocris, Cat. No. 0114)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Bicuculline and picrotoxin to block GABA-A receptors
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O₂, 5% CO₂)
-
Internal solution for patch pipette
-
Vibratome
-
Patch-clamp amplifier and recording equipment
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a young adult mouse (e.g., C57BL/6).
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Mount the brain on a vibratome stage and cut coronal hypothalamic slices (250-300 µm thickness) containing the SCN.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature until recording.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Add TTX (e.g., 0.5 µM) and GABA-A blockers (e.g., 100 µM picrotoxin) to the aCSF to isolate glutamatergic currents. Use Mg²⁺-free aCSF to prevent voltage-dependent block of NMDA receptors.
-
Visually identify neurons in the ventral SCN using DIC optics.
-
-
Whole-Cell Patch-Clamp Recording:
-
Establish a whole-cell voltage-clamp configuration on an SCN neuron.
-
Hold the neuron at a negative potential (e.g., -70 mV) to record baseline activity.
-
-
Drug Application and Data Acquisition:
-
Baseline: Perfuse the slice with aCSF containing NMDA (e.g., 25-30 µM) for a short duration (e.g., 60 seconds) to evoke an inward current. Wash out the NMDA and allow the current to return to baseline. Repeat to ensure a stable response.
-
Ro 25-6981 Application: Bath-apply Ro 25-6981 (e.g., 3.5 µM) for a sufficient period (e.g., 10-15 minutes) to ensure equilibration in the tissue.
-
Post-Antagonist: While still in the presence of Ro 25-6981, re-apply NMDA at the same concentration and duration as the baseline measurement.
-
Washout: If possible, perform a washout of Ro 25-6981 to observe any recovery of the NMDA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current before and after the application of Ro 25-6981.
-
Calculate the percentage of inhibition caused by Ro 25-6981: [(Baseline Current - Ro-6981 Current) / Baseline Current] * 100.
-
Perform appropriate statistical analysis (e.g., paired t-test) to determine significance.
-
Figure 2. Experimental workflow for testing Ro 25-6981's effect on NMDA currents in SCN slices.
Protocol 2: In Vivo Microinjection for Behavioral Phase-Shift Analysis
This protocol is a generalized procedure based on methodologies for assessing the role of neurotransmitter antagonists on light-induced behavioral rhythms.
Objective: To determine if local administration of Ro 25-6981 into the SCN region blocks light-induced phase shifts of the locomotor activity rhythm in a rodent model (e.g., hamster or mouse).
Materials:
-
Ro 25-6981
-
Sterile saline or vehicle
-
Rodents housed in individual cages with running wheels
-
Light-controlled environmental chambers
-
Stereotaxic surgery equipment
-
Guide cannula and internal injector
-
Microinfusion pump
Methodology:
-
Animal Preparation and Surgery:
-
House animals in a 12:12 light-dark cycle to entrain their rhythms. Then, transfer them to constant darkness (DD) for at least 10-14 days to establish a stable free-running rhythm.
-
Perform stereotaxic surgery to implant a guide cannula aimed at the SCN. Allow for a one-week recovery period.
-
-
Experimental Procedure:
-
Baseline Rhythm: Monitor wheel-running activity to confirm a stable free-running period for each animal.
-
Timing of Injection: Calculate the Circadian Time (CT) for each animal, where CT12 is typically defined as the onset of locomotor activity. Plan injections and light pulses for the subjective night (e.g., CT14 for a phase delay or CT19 for a phase advance).
-
Microinjection: On the day of the experiment, gently restrain the animal and perform a microinjection of either Ro 25-6981 (in vehicle) or vehicle alone through the implanted cannula. The infusion should be slow (e.g., 100-200 nL over 1-2 minutes).
-
Light Pulse: Shortly after the microinjection (e.g., 5-10 minutes), expose the animal to a brief, bright light pulse (e.g., 15 minutes, >300 lux).
-
Post-Stimulus Monitoring: Return the animal to constant darkness and continue to record wheel-running activity for at least two weeks.
-
-
Data Analysis:
-
Plot the activity data in a standard actogram format.
-
Perform a regression analysis on the activity onsets for the 7-10 days before the light pulse and the 7-10 days after the light pulse (allowing 2-3 days for the shift to stabilize).
-
The phase shift is the temporal difference between the extrapolated pre-pulse and post-pulse regression lines on the day of the light pulse.
-
Compare the magnitude of the phase shifts between the vehicle-treated group and the Ro 25-6981-treated group using an appropriate statistical test (e.g., ANOVA or t-test).
-
Concluding Remarks
Ro 25-6981 is a powerful and selective tool for probing the function of GluN2B-containing NMDA receptors in the SCN. Its use has been instrumental in confirming that this specific receptor subunit is a key component in the pathway for light-induced phase shifting of the master circadian clock. When designing experiments, careful consideration should be given to the concentration, timing of application, and the specific circadian question being addressed. The protocols provided here offer a foundation for such investigations, which are crucial for advancing our understanding of circadian biology and developing potential chronotherapeutic agents.
References
- 1. Role for the NR2B Subunit of the NMDA Receptor in Mediating Light Input to the Circadian System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic review of drugs that modify the circadian system’s phase-shifting responses to light exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of NMDA Receptors in the Suprachiasmatic Nucleus Produces Light-Like Phase Shifts of the Circadian Clock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role for the NR2B subunit of the N-methyl-D-aspartate receptor in mediating light input to the circadian system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bronchodilatory Effects of Inhaled Ro 25-1553
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 25-1553 is a synthetic analog of the Vasoactive Intestinal Peptide (VIP) and a potent, selective agonist for the VIP-PACAP type 2 (VPAC2) receptor.[1][2][3] Its mechanism of action involves the stimulation of VPAC2 receptors, which are G-protein coupled receptors that activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of airway smooth muscle.[4][5] This document provides detailed protocols for assessing the bronchodilatory effects of inhaled this compound, covering in vitro, in vivo, and clinical methodologies.
Mechanism of Action Signaling Pathway
The binding of this compound to the VPAC2 receptor on airway smooth muscle cells initiates a signaling cascade that results in bronchodilation.
Caption: Signaling pathway of this compound leading to bronchodilation.
Quantitative Data Summary
The following tables summarize the reported potency and efficacy of this compound from various studies.
Table 1: In Vitro Potency of this compound
| Preparation | Spasmogen | Potency Metric | Value | Reference |
| Isolated Guinea Pig Trachea | Multiple | Relative Potency vs. VIP | 24 to 89 times more potent | |
| Isolated Human Bronchial Smooth Muscle | Histamine | Relative Potency vs. VIP | 390-fold enhancement | |
| Isolated Human Bronchi | Histamine | EC50 | ~10 nM | |
| Isolated Human Pulmonary Artery | PGF2α | EC50 | ~10 nM | |
| Rat Forebrain Membranes | 125I-VIP Displacement | IC50 | 4.98 nM |
Table 2: In Vivo Efficacy of this compound in Guinea Pigs
| Bronchoconstrictor | Administration Route | Efficacy Metric | Value | Reference |
| Histamine | Intratracheal | ED50 | 0.07 µg | |
| Leukotriene D4 | Intratracheal | ED50 | 0.26 µg | |
| Platelet-Activating Factor | Intratracheal | ED50 | 0.12 µg | |
| Acetylcholine | Intratracheal | ED50 | 0.11 µg |
Table 3: Clinical Efficacy of Inhaled this compound in Patients with Stable Asthma
| Dose | Primary Endpoint | Result (Geometric Mean Increase vs. Placebo) | Onset of Action | Duration of Significant Effect | Reference |
| 600 µg | Increase in FEV1 | 6% (95% CI 4 to 9) | Within 3 minutes | < 5 hours | |
| 600 µg | Maximum Increase in FEV1 | 7% (95% CI 4 to 10) | - | - | |
| 4.5 µg Formoterol (Comparator) | Increase in FEV1 | 8% (95% CI 5 to 10) | Within 3 minutes | > 12 hours | |
| 4.5 µg Formoterol (Comparator) | Maximum Increase in FEV1 | 10% (95% CI 7 to 12) | - | - |
Experimental Protocols
In Vitro Assessment: Isolated Organ Bath Studies
This protocol details the methodology for assessing the relaxant effect of this compound on pre-contracted airway smooth muscle.
Caption: Experimental workflow for in vitro assessment of this compound.
Methodology:
-
Tissue Preparation:
-
Human bronchial tissue can be obtained from surgical resections, or tracheas from guinea pigs can be used.
-
The tissue should be placed in cold Krebs-Henseleit solution.
-
Dissect the trachea or bronchi into rings of 2-4 mm in width.
-
-
Mounting:
-
Suspend the rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2.
-
-
Equilibration and Tensioning:
-
Allow the tissues to equilibrate for 60-90 minutes.
-
Apply an optimal resting tension (e.g., 1 g for guinea pig trachea) and wash the tissues every 15 minutes.
-
-
Induction of Contraction:
-
Induce a stable contraction using a spasmogen such as histamine (e.g., 0.1 mM) or methacholine.
-
-
Application of this compound:
-
Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations (e.g., 1 pM to 10 µM).
-
Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension using a force transducer connected to a data acquisition system.
-
Express the relaxation as a percentage of the pre-induced tone.
-
Construct a concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
-
In Vivo Assessment: Animal Models of Bronchoconstriction
This protocol describes a method to evaluate the protective effect of inhaled this compound against induced bronchoconstriction in anesthetized guinea pigs.
Methodology:
-
Animal Preparation:
-
Use adult male guinea pigs (300-450 g).
-
Anesthetize the animals (e.g., with pentobarbitone sodium).
-
Cannulate the trachea for artificial respiration and drug administration.
-
Measure respiratory parameters such as pulmonary resistance and dynamic compliance.
-
-
Administration of this compound:
-
Administer this compound via intratracheal instillation or aerosolization at various doses.
-
-
Induction of Bronchoconstriction:
-
After a set pre-treatment time, challenge the animals with an intravenous or aerosolized bronchoconstrictor agent (e.g., histamine, acetylcholine, leukotriene D4, or platelet-activating factor).
-
-
Measurement of Bronchodilatory Effect:
-
Continuously monitor and record the changes in pulmonary resistance and dynamic compliance.
-
The bronchodilatory effect is quantified as the inhibition of the bronchoconstrictor response.
-
-
Data Analysis:
-
Determine the dose-dependent inhibitory effect of this compound.
-
Calculate the ED50 (the dose of this compound that causes a 50% inhibition of the bronchoconstrictor response).
-
Clinical Assessment: Bronchodilator Response Testing
This protocol outlines a standard procedure for assessing the bronchodilatory effect of inhaled this compound in human subjects, typically patients with stable asthma or COPD.
Caption: Workflow for clinical assessment of this compound's bronchodilatory effect.
Methodology:
-
Study Design:
-
A double-blind, randomized, placebo-controlled, crossover study design is recommended.
-
Each subject receives inhaled this compound (at one or more dose levels), a placebo, and potentially an active comparator (e.g., formoterol).
-
-
Patient Preparation:
-
Patients should withhold short-acting bronchodilators for at least 4 hours and long-acting β2-agonists for 48 hours prior to testing.
-
-
Baseline Measurements:
-
Perform baseline spirometry to measure Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC) according to American Thoracic Society/European Respiratory Society guidelines.
-
-
Drug Administration:
-
Administer the investigational drug (this compound), placebo, or active control via a suitable inhalation device (e.g., nebulizer or metered-dose inhaler).
-
-
Post-Administration Assessments:
-
Repeat spirometry at predefined time points after inhalation (e.g., 3, 15, 30 minutes, and then hourly for several hours) to capture the onset, peak, and duration of the bronchodilatory effect.
-
A significant bronchodilator response is typically defined as an increase in FEV1 of ≥12% and ≥200 mL from baseline.
-
-
Safety Monitoring:
-
Monitor vital signs (blood pressure, heart rate), electrocardiogram (ECG), and serum potassium levels to assess for potential side effects.
-
-
Data Analysis:
-
The primary efficacy variable is the change in FEV1 from baseline compared to placebo.
-
Analyze the time course of the FEV1 response to determine the onset and duration of action.
-
Compare the maximum bronchodilatory effect of this compound with that of the active comparator.
-
References
- 1. This compound: a novel, long-acting vasoactive intestinal peptide agonist. Part I: In vitro and in vivo bronchodilator studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Bronchodilation by an inhaled VPAC2 receptor agonist in patients with stable asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasodilatory Effect of the Stable Vasoactive Intestinal Peptide Analog this compound in Murine and Rat Lungs | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Ro 25-1553 as a Tool for VPAC2 Receptor Investigation in Immunology
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Ro 25-1553
This compound is a synthetic, cyclic peptide analog of the endogenous neuropeptide Vasoactive Intestinal Peptide (VIP). Structurally, it is a 31-amino acid peptide designed for enhanced metabolic stability compared to native VIP, which is prone to rapid degradation. Its primary utility in research and drug development stems from its function as a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2). This selectivity allows for the precise investigation of VPAC2-mediated signaling pathways and their physiological and pathological roles, particularly within the immune system.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the VPAC2 receptor, a Class B G-protein-coupled receptor (GPCR). Upon activation, the receptor couples primarily to the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression. This signaling cascade is central to the immunomodulatory effects observed upon VPAC2 activation.
Applications in Immunological Research
This compound is a critical tool for dissecting the role of the VPAC2 receptor in immune regulation, which is often context-dependent.
-
Modulation of T-Cell Responses: Activation of VPAC2 by this compound has been shown to downregulate T-lymphocyte proliferation and inhibit the production of pro-inflammatory cytokines such as IL-2 and IL-4. This suggests a role for VPAC2 in tempering effector T-cell responses. Studies in models of autoimmunity, such as experimental autoimmune encephalomyelitis (EAE), indicate that VPAC2 signaling is protective, promoting a shift from Th1/Th17 pro-inflammatory responses towards Th2 and regulatory T-cell (Treg) anti-inflammatory phenotypes.
-
Macrophage Function: The role of VPAC2 in macrophages is more nuanced. While some studies show that VIP/PACAP signaling can enhance the production of the anti-inflammatory cytokine IL-10, other reports suggest that the inhibition of pro-inflammatory chemokines in macrophages is primarily mediated by the VPAC1 receptor, with this compound being less effective. This makes this compound a useful tool for differentiating between VPAC1- and VPAC2-mediated effects in these cells.
-
Tumor Immunology: In the context of cancer, particularly pancreatic ductal adenocarcinoma (PDAC), VPAC2 signaling has been implicated in promoting tumor growth and fostering an immunosuppressive tumor microenvironment. Activation of VPAC2 on cancer cells can inhibit T-cell function, suggesting that VPAC2 antagonists, rather than agonists, may be a therapeutic strategy in this setting.
-
Allergic Inflammation: As a potent bronchodilator and inhibitor of inflammatory cell accumulation, this compound has been investigated for its potential in treating asthma and other allergic airway diseases. It can inhibit the release of pro-inflammatory mediators from various immune cells in the pulmonary microenvironment.
Quantitative Data
The following tables summarize key quantitative parameters of this compound, demonstrating its potency and selectivity for the VPAC2 receptor.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Species/Tissue/Cell Line | Value | Reference |
|---|---|---|---|
| IC₅₀ (vs. [¹²⁵I]VIP) | Rat Forebrain Membranes | 4.98 nM | [1] |
| IC₅₀ (vs. [¹²⁵I]VIP) | Rat Prostatic Membranes (VPAC1-rich) | 329 nM | [2] |
| Potency Ratio | Human VPAC2 Receptor | 3-fold more potent than VIP | |
| Potency Ratio | Human VPAC1 Receptor | 600-fold less potent than VIP | |
| Potency Ratio | Rat VPAC1 Receptor | 100-fold less potent than VIP |
| Kᵢ (vs. [¹²⁵I]VIP) | VPAC2 Receptors | 9.6 - 16 nM |[1] |
Table 2: Functional Activity of this compound
| Assay | Tissue/Cell Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Airway Relaxation | Isolated Human Bronchi | EC₅₀ | ~10 nM | |
| Pulmonary Artery Relaxation | Isolated Human Pulmonary Artery | EC₅₀ | ~10 nM | |
| cAMP Accumulation | Rat Pancreatic Acini | Fold Increase (at 10 nM) | ~4-fold |
| T-Cell Apoptosis Inhibition | 2B4.11 T-cell Hybridoma | IC₅₀ | 5.8 nM |[3] |
Experimental Protocols
Protocol: In Vitro T-Cell Cytokine Production Assay
Objective: To determine the effect of VPAC2 receptor activation by this compound on cytokine production by primary T-cells.
Materials:
-
This compound (lyophilized powder)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)
-
T-cell mitogen (e.g., anti-CD3/CD28 beads or Concanavalin A)
-
Primary T-cells (e.g., isolated from murine spleen or human PBMCs)
-
96-well cell culture plates
-
Cytokine ELISA kits (e.g., for IL-2, IL-17A, IFN-γ)
Methodology:
-
Preparation of Reagents: Reconstitute this compound in sterile PBS or water to create a stock solution (e.g., 1 mM). Prepare serial dilutions in complete RPMI medium to achieve final desired concentrations (e.g., 1 nM to 1 µM).
-
Cell Isolation: Isolate CD4+ T-cells from splenocytes or PBMCs using a negative selection magnetic bead kit according to the manufacturer's protocol.
-
Cell Plating: Resuspend purified T-cells in complete RPMI medium and plate them in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Treatment: Add the prepared dilutions of this compound to the respective wells. Include a "vehicle control" (medium with PBS/water) and a "positive activation control" (no this compound).
-
Activation: Add the T-cell mitogen (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to all wells except for a "resting cell" control.
-
Incubation: Culture the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store supernatants at -80°C until analysis.
-
Cytokine Analysis: Quantify the concentration of cytokines (e.g., IL-17A, IFN-γ) in the supernatants using specific ELISA kits, following the manufacturer's instructions.
Protocol: Intracellular cAMP Accumulation Assay
Objective: To confirm that this compound activates the VPAC2 receptor and to quantify the resulting increase in intracellular cAMP.
Materials:
-
This compound
-
Cell line expressing VPAC2 (e.g., CHO-VPAC2, SUP-T1)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or enzyme fragment complementation-based)
-
384-well or 96-well plates
Methodology:
-
Cell Culture: Culture the VPAC2-expressing cells to ~80-90% confluency.
-
Cell Plating: Harvest the cells and plate them into the assay plate at a predetermined optimal density (e.g., 2,000 cells/well for a 384-well plate). Incubate overnight.[4]
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS with a PDE inhibitor like 0.5 mM IBMX to prevent cAMP degradation).
-
Stimulation: Remove the culture medium from the cells. Add the this compound dilutions to the wells. Final concentrations may range from picomolar to micromolar.
-
Incubation: Incubate the plate at room temperature or 37°C for a short period (e.g., 30-90 minutes) to allow for cAMP accumulation.
-
Cell Lysis: Add the lysis buffer provided in the cAMP kit to each well to release intracellular cAMP.
-
cAMP Detection: Perform the detection step according to the specific kit manufacturer's protocol (e.g., adding HTRF reagents and reading on a compatible plate reader).
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Vasoactive intestinal polypeptide receptor VPAC(1) subtype is predominant in rat prostate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Selective VIP Receptor Agonists Facilitate Immune Transformation for Dopaminergic Neuroprotection in MPTP-Intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Injection of Ro 25-1553 in Developmental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the subcutaneous administration of the selective VPAC2 receptor agonist, Ro 25-1553, in the context of developmental studies, particularly in rodent models. The information compiled is based on established research methodologies to ensure reproducibility and accuracy.
Data Presentation: Summary of Dosages and Effects
The following tables summarize quantitative data from various studies that have utilized subcutaneous this compound administration in developmental and other relevant models.
Table 1: this compound Dosage in Postnatal Neurodevelopmental Studies
| Animal Model | Dosage | Administration Schedule | Key Findings |
| C57BL/6 Mice | 0.07 nmol/g | Once daily, subcutaneous injection from Postnatal Day 1 (P1) to P14 | Reduced expression of synaptic proteins PSD-95 and synaptophysin in the prefrontal cortex at 3 weeks of age; led to disruption in prepulse inhibition in adult mice.[1][2] |
| ICR Mice | 0.4 nmol/g | Single subcutaneous injection at Postnatal Day 12 (P12) | Enhanced phosphorylation of CREB in the prefrontal cortex one hour after injection.[3][4][5] |
Table 2: this compound Dosage in Other Relevant In Vivo Studies
| Animal Model | Dosage | Administration Schedule | Key Findings |
| Mice | 0.1 mg·kg⁻¹·day⁻¹ | Twice daily subcutaneous injection | Inhibited dexamethasone-induced muscle mass loss by 35-40%. |
| Mice | 0.3 mg·kg⁻¹·day⁻¹ | Twice daily subcutaneous injection | No significant effect on dexamethasone-induced muscle mass loss. |
| Rats | Not specified | Continuous subcutaneous infusion via osmotic minipump | Inhibited denervation-induced tibialis anterior muscle mass loss by 35%. |
Experimental Protocols
Protocol for Preparation of this compound Solution for Subcutaneous Injection
This protocol outlines the steps for preparing this compound for administration to neonatal rodents.
Materials:
-
This compound peptide
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution of this compound:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a small volume of sterile PBS to create a stock solution. The exact volume will depend on the amount of peptide and the desired stock concentration. Note: As this compound is a peptide, gentle handling is recommended to avoid degradation.
-
Gently vortex the solution to ensure complete dissolution. Avoid vigorous shaking.
-
-
Dilution to Working Concentration:
-
Based on the desired dosage (e.g., 0.07 nmol/g), calculate the required concentration of the final injection solution.
-
Perform serial dilutions of the stock solution with sterile PBS in sterile, low-adhesion microcentrifuge tubes to achieve the final working concentration.
-
-
Sterile Filtration:
-
For volumes greater than 200 µL, it is recommended to sterile filter the final solution using a 0.22 µm syringe filter to ensure sterility.
-
-
Storage:
-
Aliquoted stock solutions and working solutions should be stored at -20°C or -80°C for long-term storage.
-
Avoid repeated freeze-thaw cycles. For daily injections, a fresh aliquot should be thawed and kept on ice.
-
Protocol for Subcutaneous Injection in Neonatal Mice (P1-P14)
This protocol describes the procedure for administering this compound subcutaneously to neonatal mice.
Materials:
-
Prepared this compound solution
-
Sterile 28-30 gauge insulin syringes
-
Heating pad or lamp to maintain the pup's body temperature
-
70% ethanol for disinfection
-
Clean cage with bedding for recovery
Procedure:
-
Animal Handling:
-
Briefly separate the pup from the dam. To minimize maternal rejection, it is advisable to handle the pup with gloves that have been rubbed with some of the home cage bedding.
-
Place the pup on a heating pad set to a low temperature to prevent hypothermia during the procedure.
-
-
Injection Site Preparation:
-
The injection is typically performed in the loose skin over the back (scruff).
-
Gently pinch the skin to form a tent. There is no need to swab the area with alcohol as this can lower the pup's body temperature.
-
-
Injection:
-
Using an insulin syringe with a 28-30 gauge needle, insert the needle bevel-up into the base of the tented skin. Be careful not to puncture the underlying muscle.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
-
Post-Injection Care:
-
Return the pup to its home cage with the dam and littermates as quickly as possible.
-
Monitor the pup for any adverse reactions.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound
This compound is a selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2). Activation of this G-protein coupled receptor stimulates the production of cyclic AMP (cAMP), which in turn can activate Protein Kinase A (PKA) and influence downstream signaling cascades, such as the phosphorylation of the CREB transcription factor.
Caption: Signaling pathway of this compound via the VPAC2 receptor.
Experimental Workflow for Developmental Studies
The following diagram illustrates a typical experimental workflow for investigating the effects of postnatal this compound administration on neurodevelopment.
Caption: Experimental workflow for postnatal this compound studies.
References
- 1. escholarship.org [escholarship.org]
- 2. frontiersin.org [frontiersin.org]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Generation of KS-133 as a Novel Bicyclic Peptide with a Potent and Selective VIPR2 Antagonist Activity that Counteracts Cognitive Decline in a Mouse Model of Psychiatric Disorders [frontiersin.org]
How to dissolve Ro 25-1553 for experimental use.
Application Notes and Protocols for Ro 25-1553
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and experimental use of this compound, a potent and selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).
Physicochemical Properties and Solubility
This compound is a synthetic, cyclic peptide analog of Vasoactive Intestinal Peptide (VIP). Its cyclic structure confers greater stability and a longer biological half-life compared to native VIP by rendering it more resistant to proteolytic degradation.
Quantitative Solubility Data:
The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that for aqueous solutions, sonication may be required to achieve higher concentrations. For DMSO, the use of a fresh, anhydrous grade is recommended as hygroscopic DMSO can negatively impact solubility.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | ~100 | ~29.90 | Requires sonication for high concentrations. |
| DMSO | ≥ 25 | ≥ 7.30 | May require ultrasonication and warming to 60°C.[1] |
| 0.9% Saline | Soluble | Not Specified | Commonly used as a vehicle for in vivo administration. |
| PBS (Phosphate-Buffered Saline) | Soluble | Not Specified | Commonly used for in vitro and in vivo preparations. |
Stability and Storage
Proper storage of this compound, both in its solid form and in solution, is critical to maintain its biological activity.
Storage of Solid Compound: The lyophilized powder of this compound should be stored at -20°C or -80°C.
Storage of Stock Solutions:
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Signaling Pathway
This compound exerts its biological effects by selectively activating the VPAC2 receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by this compound binding to VPAC2 involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), modulating gene expression. There is also evidence that the VPAC2 receptor can couple to other G proteins, such as Gαq, to activate the Phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Experimental Protocols
The following are detailed protocols for the preparation of this compound solutions for both in vitro and in vivo experiments.
Preparation of Stock Solutions (for in vitro use)
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the amount of peptide).
-
Gently vortex the vial to dissolve the peptide. If necessary, sonicate the solution or warm it to 60°C to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer for use in cell-based assays.
Materials:
-
This compound DMSO stock solution
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate aqueous buffer (e.g., cell culture medium)
-
Sterile polypropylene tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the desired aqueous buffer to achieve the final working concentration.
-
Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in the experiment.
-
Use the freshly prepared working solution immediately for optimal results.
Preparation of Solutions for In Vivo Administration
This protocol provides instructions for preparing this compound for subcutaneous injection in mice.
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% Saline or PBS
-
Anhydrous Dimethyl Sulfoxide (DMSO) (if required)
-
Sterile, pyrogen-free vials
-
Pipettes and sterile filter tips
Procedure:
-
Method 1 (Aqueous Solution):
-
Equilibrate the vial of lyophilized this compound to room temperature.
-
Add the required volume of sterile 0.9% saline or PBS to the vial to achieve the desired final concentration for injection.
-
Gently swirl or vortex to dissolve. If needed, sonicate to ensure complete dissolution.
-
The solution is now ready for administration.
-
-
Method 2 (with DMSO for higher concentrations):
-
Prepare a concentrated stock solution of this compound in DMSO as described in protocol 4.1.
-
Dilute the DMSO stock solution with sterile 0.9% saline or PBS to the final injection concentration. Ensure the final DMSO concentration is low (e.g., 1%) to minimize potential toxicity.
-
For example, to prepare a solution with 1% DMSO, add 1 part of the DMSO stock solution to 99 parts of saline or PBS.
-
Mix thoroughly before administration.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for using this compound in a typical cell-based in vitro experiment.
References
Application Notes and Protocols for Studying Skeletal Muscle Atrophy with Ro 25-1553
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ro 25-1553, a selective Vasoactive Intestinal Peptide Receptor 2 (VPAC2) agonist, in the study of skeletal muscle atrophy. This document includes detailed experimental protocols for inducing and assessing muscle atrophy in rodent models, along with an overview of the underlying signaling pathways.
Introduction
Skeletal muscle atrophy, the loss of muscle mass and function, is a debilitating consequence of various conditions, including denervation, disuse, and corticosteroid treatment. This compound has emerged as a valuable pharmacological tool to investigate the role of the VPAC2 receptor in modulating skeletal muscle mass. Activation of the VPAC2 receptor by this compound has been shown to counteract muscle atrophy and promote muscle growth, highlighting its therapeutic potential.[1][2] This document outlines key experimental models and methodologies for studying the effects of this compound on skeletal muscle.
Data Presentation
The following tables summarize the quantitative effects of this compound on skeletal muscle mass in various rodent models of atrophy, as reported by Hinkle et al. (2005).[1][3]
Table 1: Effect of this compound on Dexamethasone-Induced Muscle Atrophy in Mice
| Treatment Group | Dose (mg·kg⁻¹·day⁻¹) | Tibialis Anterior (TA) Muscle Mass (% Inhibition of Atrophy) | Medial Gastrocnemius (MG) Muscle Mass (% Inhibition of Atrophy) |
| This compound | 0.1 | 40% | 35% |
| This compound | 0.3 | No significant effect | No significant effect |
| Clenbuterol (Positive Control) | 2 | 96% | 82% |
Data represents the mean percentage inhibition of dexamethasone-induced muscle mass loss.[1]
Table 2: Effect of this compound on Denervation-Induced Muscle Atrophy in Mice
| Treatment Group | Tibialis Anterior (TA) Muscle Mass (% Inhibition of Atrophy) | Medial Gastrocnemius (MG) Muscle Mass (% Inhibition of Atrophy) |
| This compound | 35% | No significant effect |
Data represents the mean percentage inhibition of denervation-induced muscle mass loss.
Table 3: Effect of this compound on Disuse (Casting)-Induced Muscle Atrophy in Mice
| Treatment Group | Tibialis Anterior (TA) Muscle Mass (% Inhibition of Atrophy) | Medial Gastrocnemius (MG) Muscle Mass (% Inhibition of Atrophy) |
| This compound | 65% | 44% |
Data represents the mean percentage inhibition of casting-induced muscle mass loss.
Signaling Pathways
Activation of the VPAC2 receptor by this compound initiates a signaling cascade that counteracts muscle atrophy. The proposed mechanism involves the Gs alpha subunit-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn can inhibit the activity of Forkhead box O (FOXO) transcription factors. FOXO transcription factors are key regulators of muscle atrophy, promoting the expression of ubiquitin ligases such as Muscle RING Finger 1 (MuRF1) and Atrogin-1/MAFbx, which target muscle proteins for degradation. By inhibiting FOXO, this compound can suppress the expression of these atrogenes. Additionally, there is evidence of crosstalk between the cAMP/PKA pathway and the pro-hypertrophic Akt/mTOR signaling cascade, which promotes protein synthesis.
References
Application of Ro 25-1553 in Models of Experimental Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ro 25-1553, a selective VPAC2 receptor agonist, in the context of experimental arthritis models. The primary focus is on the collagen-induced arthritis (CIA) model, a well-established animal model for rheumatoid arthritis. This document includes a summary of key findings, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with potent immunomodulatory properties, demonstrating therapeutic effects in various inflammatory and autoimmune disease models, including experimental arthritis.[1] VIP exerts its effects through two main G protein-coupled receptors: VPAC1 and VPAC2.[1] To dissect the specific receptor pathways responsible for VIP's anti-arthritic effects, selective agonists for these receptors have been employed in preclinical studies. This compound is a synthetic, long-acting, and highly selective agonist for the VPAC2 receptor.[2][3] The following sections detail the application and observed effects of this compound in a murine model of collagen-induced arthritis.
Data Presentation: Effects of this compound in Collagen-Induced Arthritis
The following table summarizes the quantitative data from a key study investigating the effects of this compound in the CIA model. The data indicates that, in contrast to a VPAC1 agonist which mimicked the therapeutic effects of VIP, the VPAC2 agonist this compound showed weak or no effect on the key pathological parameters of the disease.
| Parameter | Control (PBS) | VPAC1 Agonist | This compound (VPAC2 Agonist) | PAC1 Agonist |
| Arthritis Incidence (%) | 100 ± 0 | 25 ± 5 | 95 ± 5 | 90 ± 8 |
| Clinical Score (max. 12) | 8.9 ± 0.8 | 1.9 ± 0.4 | 8.5 ± 0.9 | 8.1 ± 1.0 |
| Inflammatory Cell Infiltration | +++ | + | +++ | +++ |
| IFN-γ Production (pg/ml) | 2100 ± 180 | 450 ± 50 | 2000 ± 170 | 1950 ± 160 |
| Anti-CII IgG1/IgG2a Ratio | 0.8 ± 0.1 | 4.5 ± 0.5 | 0.9 ± 0.1 | 0.8 ± 0.1 |
| TNF-α mRNA (relative units) | 1.0 ± 0.1 | 0.2 ± 0.05 | 0.9 ± 0.1 | 1.0 ± 0.1 |
| MIP-2 mRNA (relative units) | 1.0 ± 0.1 | 0.15 ± 0.04 | 0.95 ± 0.1 | 1.0 ± 0.1 |
| Data represents mean ± s.d. from three independent experiments with 8 mice per group per experiment. | ||||
| P < 0.001 versus controls. | ||||
| CII: Type II Collagen | ||||
| *MIP-2: Macrophage Inflammatory Protein 2 |
Experimental Protocols
The following is a detailed protocol for the induction of collagen-induced arthritis in mice and subsequent treatment with this compound, based on the methodologies described in the cited literature.
1. Materials and Reagents:
-
Male DBA/1 mice (7-8 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
0.05 M acetic acid
-
Syringes and needles (26-gauge)
-
Emulsification device (e.g., two-syringe system)
2. Preparation of Reagents:
-
Collagen Solution: Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
CII/CFA Emulsion (for primary immunization): Prepare a stable emulsion by mixing equal volumes of the 2 mg/mL collagen solution and Complete Freund's Adjuvant (4 mg/mL).
-
CII/IFA Emulsion (for booster immunization): Prepare a stable emulsion by mixing equal volumes of the 2 mg/mL collagen solution and Incomplete Freund's Adjuvant.
-
This compound Solution: Dissolve this compound in sterile PBS to the desired concentration (e.g., for a 5 nmol dose per mouse).
3. Induction of Collagen-Induced Arthritis (CIA):
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of type II collagen.
-
Booster Immunization (Day 21): Administer a booster injection of 100 µL of the CII/IFA emulsion intradermally at a different site near the base of the tail.
4. Treatment Protocol:
-
Treatment Initiation: Begin treatment after the second immunization (Day 21) or upon the first clinical signs of arthritis.
-
Administration: Administer 5 nmol of this compound intraperitoneally (i.p.) every other day for a specified period (e.g., two weeks). The control group should receive an equivalent volume of PBS.
5. Assessment of Arthritis:
-
Clinical Scoring: Monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-3 or 0-4, based on the degree of erythema, swelling, and joint deformity. The total score per mouse is the sum of the scores for all four paws.
-
Paw Swelling: Measure the thickness of each paw using a caliper.
-
Histopathology: At the end of the experiment, sacrifice the mice and collect the joints. Fix, decalcify, and embed the joints in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Immunological and Molecular Analyses: Collect spleen and serum samples for further analysis, such as measuring cytokine levels (e.g., IFN-γ), anti-CII antibody isotypes (IgG1, IgG2a), and gene expression of inflammatory mediators in the joints (e.g., TNF-α, MIP-2).
Visualizations
Below are diagrams illustrating the relevant signaling pathways and the experimental workflow for the application of this compound in the CIA model.
Caption: VIP signaling through VPAC1 and VPAC2 receptors.
Caption: Experimental workflow for CIA and this compound treatment.
References
- 1. This compound: a novel, long-acting vasoactive intestinal peptide agonist. Part I: In vitro and in vivo bronchodilator studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The long-acting vasoactive intestinal polypeptide agonist this compound is highly selective of the VIP2 receptor subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ipb.csic.es [ipb.csic.es]
Troubleshooting & Optimization
Ro 25-1553 Stability and Storage: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of the VIP analog, Ro 25-1553. The following frequently asked questions (FAQs) and troubleshooting advice are designed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
Q2: How should I store lyophilized this compound powder?
For optimal long-term stability, lyophilized this compound should be stored in a freezer at -20°C or -80°C. When stored under these conditions in a tightly sealed vial with a desiccant, the peptide can be stable for months to years. For short-term storage of a few weeks, refrigeration at 4°C is acceptable. It is crucial to prevent exposure to moisture and light. Before opening the vial, it should be allowed to warm to room temperature in a desiccator to avoid condensation.
Q3: What is the recommended procedure for reconstituting this compound?
This compound has been experimentally dissolved in various aqueous buffers. For in vivo studies, it has been dissolved in phosphate-buffered saline (PBS) or saline with 1% dimethyl sulfoxide (DMSO). For other applications, sterile, purified water or other appropriate buffers can be used. The choice of solvent may depend on the specific experimental requirements. If the peptide is difficult to dissolve, a small amount of a gentle solvent like DMSO can be used before diluting with the aqueous buffer.
Q4: How should I store this compound in solution?
Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to a few days), a reconstituted solution of this compound can be kept at 4°C. For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and freeze them at -20°C. This prevents repeated freeze-thaw cycles, which can degrade the peptide. Solutions containing DMSO should generally not be stored for long periods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity in experiments. | Peptide degradation due to improper storage. | Review your storage procedures. Ensure lyophilized powder is stored at -20°C or -80°C and solutions are aliquoted and frozen. Avoid multiple freeze-thaw cycles. Consider using a fresh vial of the peptide. |
| Inaccurate peptide concentration. | Verify the concentration of your stock solution. If possible, perform a concentration determination assay. | |
| Difficulty dissolving the lyophilized powder. | The peptide may have poor solubility in the chosen solvent. | Try gently warming the solution or briefly sonicating. If solubility issues persist, consider using a small amount of a compatible organic solvent like DMSO to initially dissolve the peptide before adding your aqueous buffer. |
| Precipitation observed in the solution after thawing. | The peptide may have come out of solution during freezing. | Allow the vial to fully come to room temperature and gently vortex to redissolve the peptide. If precipitation persists, brief sonication may help. |
Data Presentation: Storage Recommendations Summary
| Form | Storage Condition | Duration | Key Considerations |
| Lyophilized Powder | -80°C or -20°C | Long-term (Months to Years) | Store in a tightly sealed vial with a desiccant, protected from light. |
| 4°C | Short-term (Weeks) | Keep desiccated and protected from light. | |
| Room Temperature | Very short-term (Days to Weeks) | Not recommended for extended periods. | |
| In Solution | -20°C | Short to Medium-term (Weeks to Months) | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| 4°C | Short-term (Up to a few days) | Prone to microbial growth and degradation over time. |
Experimental Protocols
General Protocol for Assessing Peptide Stability
Since specific stability-indicating assays for this compound are not publicly available, a general protocol using High-Performance Liquid Chromatography (HPLC) can be adapted to monitor its purity over time under different storage conditions.
-
Preparation of Standards: Prepare a stock solution of this compound of known concentration in an appropriate solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Lyophilized Stability: Store vials of lyophilized this compound under different temperature and humidity conditions (e.g., -80°C, -20°C, 4°C, room temperature with and without desiccant). At specified time points, reconstitute a vial in a defined solvent.
-
Solution Stability: Prepare solutions of this compound in various relevant buffers (e.g., PBS, cell culture media). Store these solutions at different temperatures (e.g., -20°C, 4°C, room temperature).
-
-
HPLC Analysis:
-
Use a reverse-phase HPLC (RP-HPLC) method suitable for peptides. A C18 column is often a good starting point.
-
Develop a gradient elution method using mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Inject the standards and samples. Monitor the elution profile using UV detection at a wavelength appropriate for peptides (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Generate a calibration curve from the standards.
-
Determine the concentration of the main this compound peak in each sample at each time point.
-
Calculate the percentage of this compound remaining over time for each storage condition. The appearance of new peaks may indicate degradation products.
-
Visualizations
Caption: Workflow for the preparation and storage of this compound solutions.
Caption: Overview of common degradation pathways for peptides.
References
Optimizing Ro 25-1553 concentration for maximal bronchodilator response.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ro 25-1553 to achieve maximal bronchodilator responses in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as a bronchodilator?
This compound is a synthetic and metabolically stable cyclic peptide analog of Vasoactive Intestinal Peptide (VIP).[1][2] It functions as a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[2][3] The bronchodilatory effect of this compound is initiated by its binding to VPAC2 receptors on airway smooth muscle cells.[4] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels, which in turn promotes smooth muscle relaxation and bronchodilation. This mechanism is independent of the β2-adrenoceptor pathway.
Q2: What is the optimal concentration range for this compound to elicit a maximal bronchodilator response?
The optimal concentration of this compound is dependent on the experimental model. For in vitro studies using isolated human bronchial rings, a concentration-dependent relaxation is observed in the range of 1 pM to 10 µM, with an EC50 of approximately 10 nM. In isolated guinea pig tracheal smooth muscle, this compound is 24 to 89 times more potent than native VIP. For in vivo studies in guinea pigs, effective doses range from 0.07 to 0.26 µg when administered intratracheally. In clinical studies with asthma patients, inhaled doses of 100 µg and 600 µg have been shown to produce significant bronchodilation.
Q3: How does the potency of this compound compare to other common bronchodilators?
In vitro studies on histamine-contracted human bronchial smooth muscle have shown this compound to be more potent than the β2-adrenoceptor agonists isoproterenol and salbutamol. It also exhibits a 390-fold greater potency than native VIP in this model. In a clinical setting with asthma patients, the maximum bronchodilatory effect of a 600 µg inhaled dose of this compound was comparable to that of the long-acting β2-agonist formoterol.
Troubleshooting Guide
Problem: Suboptimal or no bronchodilator response observed after this compound application.
-
Possible Cause 1: Inadequate Concentration.
-
Solution: Ensure the concentration of this compound is within the effective range for your specific model. Refer to the data summary table below. Consider performing a dose-response curve to determine the optimal concentration for your experimental conditions. For isolated human bronchi, concentrations ranging from 1 pM to 10 µM have been documented to be effective.
-
-
Possible Cause 2: Agonist Desensitization.
-
Solution: Prolonged exposure to a high concentration of an agonist can sometimes lead to receptor desensitization. If your protocol involves long incubation times, consider a shorter exposure or a washout period between applications.
-
-
Possible Cause 3: Issues with Tissue Viability.
-
Solution: Verify the viability of your tissue preparation. Ensure that the tissue is properly oxygenated and maintained in a suitable physiological buffer. Pre-contracting the tissue with an agent like histamine (0.1 mM for human bronchial rings) or prostaglandin F2α (10 µM for human pulmonary artery rings) before applying this compound can confirm its responsiveness.
-
-
Possible Cause 4: Incorrect Receptor Subtype Expression.
-
Solution: this compound is highly selective for the VPAC2 receptor. Confirm that your experimental tissue expresses a sufficient density of VPAC2 receptors. While present in human airway and pulmonary artery smooth muscle, the density may be low.
-
Problem: High variability in bronchodilator response between experiments.
-
Possible Cause 1: Inconsistent Tissue Preparation.
-
Solution: Standardize your tissue dissection and preparation methods to ensure consistency in tissue size and viability.
-
-
Possible Cause 2: Variability in Pre-contraction Tone.
-
Solution: Ensure a stable and consistent level of pre-contraction is achieved before the addition of this compound. The magnitude of the relaxation response is often dependent on the initial degree of induced tone.
-
Data Presentation
Table 1: Summary of this compound Potency and Efficacy Data
| Experimental Model | Parameter | Value | Reference |
| Isolated Human Bronchi | EC50 | ~10 nM | |
| Isolated Human Bronchi | Maximal Relaxation | 70-75% of induced tone | |
| Isolated Guinea Pig Trachea | Relative Potency | 24-89x more potent than VIP | |
| Rat Forebrain Membranes | IC50 (vs. 125I-VIP) | 4.98 nM | |
| In vivo Guinea Pig (intratracheal) | ED50 | 0.07 - 0.26 µg | |
| Human Asthma Patients (inhaled) | FEV1 Increase (600 µg dose) | 7% (max over 24h) |
Experimental Protocols
Protocol 1: In Vitro Relaxation of Isolated Human Bronchi
-
Tissue Preparation: Obtain macroscopically normal human bronchial tissue from surgical resections. Dissect the bronchi into rings of appropriate size.
-
Mounting: Mount the bronchial rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Pre-contraction: Induce a stable contraction with a spasmogen. A common choice is 0.1 mM histamine.
-
This compound Application: Once a stable plateau of contraction is reached, add increasing concentrations of this compound cumulatively to the organ bath. The typical concentration range to test is from 1 pM to 10 µM.
-
Data Recording: Record the changes in isometric tension. The relaxation at each concentration is typically expressed as a percentage of the pre-induced tone.
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to bronchodilation.
Caption: General workflow for in vitro bronchodilator experiments.
References
- 1. This compound: a novel, long-acting vasoactive intestinal peptide agonist. Part I: In vitro and in vivo bronchodilator studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the vasoactive intestinal polypeptide agonist this compound on induced tone in isolated human airways and pulmonary artery | Lund University [lunduniversity.lu.se]
- 3. The long-acting vasoactive intestinal polypeptide agonist this compound is highly selective of the VIP2 receptor subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilatory Effect of the Stable Vasoactive Intestinal Peptide Analog this compound in Murine and Rat Lungs | PLOS One [journals.plos.org]
Troubleshooting lack of dose-response with Ro 25-1553 in vivo.
This guide provides troubleshooting support for researchers encountering a lack of dose-response with Ro 25-1553 in in vivo experiments. It addresses common issues from compound preparation to biological variability.
Critical Prerequisite: Correct Compound Identification
A common point of confusion may lead to failed experiments. Before troubleshooting, please verify your compound's mechanism of action.
-
This compound is a potent and selective agonist of the Vasoactive Intestinal Peptide Receptor 2 (VPAC2) , which is a Gs-coupled G-protein coupled receptor (GPCR).[1][2][3][4][5] Its primary effects include smooth muscle relaxation (bronchodilation, vasodilation) and immune modulation.
-
Ro 25-6981 is a distinct compound that is a selective antagonist of the NMDA receptor , specifically targeting the GluN2B subunit.
This guide is for This compound , the VPAC2 agonist. If you are working with the NMDA antagonist Ro 25-6981, the experimental design and expected outcomes will be fundamentally different.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am not observing any biological effect after administering this compound. Where should I start troubleshooting?
Answer: A complete lack of response is often due to an issue with the compound's integrity, preparation, or the administration protocol. Follow this initial checklist.
dot
Caption: Initial troubleshooting workflow for lack of this compound effect.
-
Compound Integrity: this compound is a cyclic peptide analog. Peptides are susceptible to degradation from improper storage (temperature fluctuations, moisture) or multiple freeze-thaw cycles. Confirm the compound's age and storage conditions. If in doubt, use a fresh vial.
-
Solution Preparation: Ensure the correct vehicle was used. This compound is soluble in aqueous solutions like saline or phosphate-buffered saline (PBS). Using inappropriate solvents could lead to precipitation or degradation. Always prepare solutions fresh before use.
-
Administration: Verify the dose calculation and administration route. An error in calculation could lead to a sub-therapeutic dose. Ensure the injection (e.g., subcutaneous, intravenous) or inhalation was performed correctly to ensure systemic delivery.
Question 2: My dose-response curve is flat. Is my dose range appropriate?
Answer: It's possible your entire dose range is below the therapeutic threshold or already on the plateau of the curve. Compare your doses to those used in published literature.
Table 1: Summary of In Vivo Dosing for this compound
| Species | Model / Effect Measured | Route of Administration | Effective Dose Range | Citation |
| Mouse | Postnatal neurodevelopment | Subcutaneous (s.c.) | 0.07 nmol/g | |
| Mouse | Isolated Lung (ex vivo) | Perfusion | 0.1 - 1.0 mg/ml | |
| Rat | Hypoxia-induced vasoconstriction | Inhalation | 1.0 mg/ml (nebulized) | |
| Guinea Pig | Bronchodilation | Intratracheal | ED₅₀: 0.07 - 0.26 µg | |
| Human | Asthma (Bronchodilation) | Inhalation | 100 - 600 µg |
If your doses are significantly lower than these, you may need to increase them. If they are much higher, you may be observing a ceiling effect across all tested concentrations.
Question 3: Could my animal model be the problem?
Answer: Yes, biological factors are critical. The primary considerations are the expression level and functionality of the VPAC2 receptor in your model.
-
VPAC2 Receptor Expression: The target receptor, VPAC2, must be present in the tissue of interest at sufficient levels. Expression can vary between species, strains, and age. You can verify expression using techniques like qPCR, Western blot, or immunohistochemistry on tissue from your specific animal model.
-
Receptor Desensitization: Like many GPCRs, the VPAC2 receptor can become desensitized or downregulated after prolonged or repeated exposure to an agonist. If the animals have been pre-treated with other compounds or have an underlying condition that elevates endogenous VIP/PACAP levels, the receptors may be less responsive.
Question 4: How can I confirm that this compound is engaging its target in my experiment?
Answer: A target engagement assay is the best way to confirm the drug is reaching its target and initiating a biological signal. Since VPAC2 is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP).
dot
Caption: VPAC2 receptor signaling pathway activated by this compound.
You can measure changes in cAMP levels in the target tissue ex vivo after in vivo administration of this compound. An increase in cAMP following treatment would confirm target engagement.
Key Experimental Protocols
Protocol 1: In Vivo Administration of this compound
This protocol provides a general framework for subcutaneous administration. It should be adapted to your specific experimental needs and institutional guidelines.
-
Reagent Preparation:
-
Equilibrate one vial of lyophilized this compound to room temperature.
-
Reconstitute the peptide in sterile 0.9% saline to a desired stock concentration (e.g., 1 mg/ml). Gently swirl to dissolve; do not vortex.
-
Perform serial dilutions from the stock solution using sterile 0.9% saline to prepare the final dose concentrations. Prepare fresh on the day of the experiment.
-
-
Animal Dosing:
-
Record the body weight of each animal immediately before dosing.
-
Calculate the injection volume for each animal based on its weight and the desired dose (e.g., in mg/kg or nmol/g).
-
For subcutaneous (s.c.) injection, gently lift the skin on the back of the animal to form a tent.
-
Insert a sterile needle (e.g., 27-gauge) into the base of the tented skin, parallel to the spine.
-
Inject the calculated volume and gently withdraw the needle.
-
Administer an equivalent volume of 0.9% saline to the vehicle control group.
-
-
Post-Dosing Monitoring:
-
Monitor the animals for the desired physiological response at predetermined time points according to your experimental plan.
-
Observe for any adverse effects.
-
Protocol 2: Ex Vivo Measurement of cAMP for Target Engagement
This protocol describes the collection and analysis of tissue to verify target engagement.
-
Tissue Collection:
-
At a relevant time point after in vivo administration of this compound or vehicle, euthanize the animal using an approved method.
-
Rapidly dissect the target tissue (e.g., lung, spleen).
-
Immediately flash-freeze the tissue in liquid nitrogen to halt enzymatic activity.
-
Store samples at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen tissue in cell lysis buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
cAMP Quantification:
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Use a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit. Follow the manufacturer's instructions precisely.
-
Load standards and samples (supernatants) onto the assay plate.
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Calculate the cAMP concentration for each sample based on the standard curve.
-
Normalize the cAMP concentration to the total protein concentration for each sample (e.g., in pmol/mg protein).
-
Compare the normalized cAMP levels between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant increase in the treated group indicates successful target engagement.
-
References
- 1. Frontiers | Generation of KS-133 as a Novel Bicyclic Peptide with a Potent and Selective VIPR2 Antagonist Activity that Counteracts Cognitive Decline in a Mouse Model of Psychiatric Disorders [frontiersin.org]
- 2. Vasodilatory Effect of the Stable Vasoactive Intestinal Peptide Analog this compound in Murine and Rat Lungs | PLOS One [journals.plos.org]
- 3. This compound: a novel, long-acting vasoactive intestinal peptide agonist. Part I: In vitro and in vivo bronchodilator studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Reductions in synaptic proteins and selective alteration of prepulse inhibition in male C57BL/6 mice after postnatal administration of a VIP receptor (VIPR2) agonist - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with Ro 25-1553 in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 25-1553. The information provided is designed to address common challenges related to the solubility of this potent and selective VIPR2 agonist in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Saline). What should I do?
A1: Direct dissolution of this compound, a cyclic peptide, in aqueous buffers can be challenging due to its limited water solubility. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into your aqueous experimental buffer to the desired final concentration.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound and similar peptides. It is advisable to use anhydrous, high-purity DMSO to prevent the introduction of water, which can promote precipitation.
Q3: At what concentration can I prepare a stock solution of this compound in DMSO?
A3: While the absolute maximum solubility in DMSO is not consistently reported, a common practice for peptides is to prepare stock solutions at concentrations of 10 mM or higher. It is always recommended to start with a small amount of the compound to test solubility at your desired concentration before dissolving the entire batch.
Q4: My this compound is not dissolving even in DMSO. What could be the issue?
A4: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Sonication: Gentle sonication in a water bath can help to break up any aggregates and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also aid in the solubilization process.
-
Warming: Gently warming the solution to 37°C may increase solubility. However, be cautious with temperature, as excessive heat can degrade the peptide.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. The presence of water can significantly reduce solubility.
Q5: What is the maximum concentration of this compound I can use in my aqueous-based in vivo or in vitro experiment?
A5: For in vivo studies, this compound has been successfully dissolved in 0.9% saline at concentrations up to 1 mg/mL.[1] For cell-based in vitro assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. This will dictate the maximum concentration of your working solution.
Q6: I've prepared my aqueous working solution from a DMSO stock, but I see precipitation over time. How can I prevent this?
A6: Precipitation upon dilution into an aqueous buffer is a common issue. To mitigate this:
-
Prepare Fresh: Prepare the aqueous working solution fresh on the day of the experiment.
-
Use a Carrier Protein: For cell culture experiments, the presence of serum or a carrier protein like bovine serum albumin (BSA) in the medium can help to maintain the solubility of the peptide. Some protocols suggest dissolving this compound in PBS containing 0.1% BSA.
-
Co-solvents: For more challenging formulations, a co-solvent system may be necessary. A protocol for a similar peptide suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility information for this compound.
| Solvent/Vehicle | Concentration | Application Type |
| 0.9% Saline | Up to 1 mg/mL | In vivo |
| DMSO | Not explicitly defined, but used for stock solutions (e.g., 10 mM) | Stock Solution |
| PBS with 0.1% BSA | Not explicitly defined, but used for dilutions | In vitro (Cell Culture) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: ~3562 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.562 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound.
-
Vortex the solution vigorously until the peptide is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium (containing serum or BSA)
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. For example, to make a 1 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into your complete cell culture medium.
-
To do this, add 1 µL of the 10 mM stock solution to 999 µL of the cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use the working solution immediately in your experiment. Note that the final DMSO concentration in this example is 0.1%.
Protocol 3: Preparation of a 1 mg/mL Solution in Saline for In Vivo Administration
Materials:
-
This compound
-
Sterile 0.9% saline
-
Sterile conical tube
Procedure:
-
Weigh out the required amount of this compound. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the peptide.
-
Add the this compound to a sterile conical tube.
-
Add 1 mL of sterile 0.9% saline to the tube.
-
Vortex the solution vigorously. Sonication may be required to achieve complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles before administration. This solution should be prepared fresh before each experiment.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: VPAC2 receptor signaling pathway activated by this compound.
References
Duration of action of Ro 25-1553 compared to other long-acting agonists.
Welcome to the Technical Support Center for Ro 25-1553. This resource provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of this compound, a long-acting Vasoactive Intestinal Peptide (VIP) receptor 2 (VPAC2) agonist, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, cyclic peptide analog of Vasoactive Intestinal Peptide (VIP).[1][2] It functions as a potent and highly selective agonist for the VPAC2 receptor, a G protein-coupled receptor.[3] Upon binding to the VPAC2 receptor, it initiates a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling pathway is responsible for its various physiological effects, including smooth muscle relaxation.
Q2: Is this compound an opioid agonist?
A2: No, this compound is not an opioid agonist. It does not act on opioid receptors. Its pharmacological effects are mediated through the VPAC2 receptor.
Q3: What is the primary application of this compound in research?
A3: this compound is primarily used in research to investigate the physiological roles of the VPAC2 receptor. Due to its potent bronchodilatory and vasodilatory effects, it has been extensively studied in models of asthma and pulmonary hypertension.[4]
Q4: How does the duration of action of this compound compare to native VIP?
A4: this compound was designed to have a longer duration of action than native VIP.[4] This is achieved through its cyclic peptide structure, which confers greater metabolic stability and resistance to enzymatic degradation.
Q5: How does this compound's duration of action as a bronchodilator compare to long-acting beta2-adrenoceptor agonists (LABAs) like formoterol?
A5: In in-vitro studies on guinea-pig trachea, this compound has shown a similar durability of effect to formoterol. However, in clinical studies with asthmatic patients, the bronchodilatory effect of inhaled this compound was attenuated after 5 hours, whereas formoterol's effect was sustained for at least 12 hours.
Data Presentation
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Species/Tissue | Value | Reference |
| IC50 (125I-VIP displacement) | Rat forebrain membranes | 4.98 nM | |
| Affinity for high-affinity VIP2-R | Rat and guinea pig pancreatic acini | Kd = 0.21 ± 0.001 nM | |
| Affinity for low-affinity VIP2-R | Rat and guinea pig pancreatic acini | Kd = 457 ± 13 nM | |
| Potency vs. VIP (tracheal relaxation) | Guinea pig | 24 to 89 times more potent | |
| Potency vs. VIP (human bronchial relaxation) | Human | 390-fold enhancement |
Table 2: Comparative Bronchodilator Effects of Inhaled this compound and Formoterol in Asthmatic Patients
| Treatment | Time to Onset | Maximum Effect (FEV1 increase) | Duration of Action | Reference |
| This compound (600 µg) | Rapid (within 3 minutes) | 7% (95% CI 4 to 10) | Attenuated after 5 hours | |
| Formoterol (4.5 µg) | Rapid (within 3 minutes) | 10% (95% CI 7 to 12) | At least 12 hours |
Experimental Protocols
In Vitro Assessment of Bronchodilator Activity on Guinea Pig Trachea
Objective: To determine the potency and duration of action of this compound in relaxing pre-contracted tracheal smooth muscle.
Methodology:
-
Tissue Preparation: Isolate tracheas from male guinea pigs and prepare transverse strips.
-
Mounting: Mount the tracheal strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction: Pre-contract the tracheal strips with a spasmogen such as carbachol or histamine to induce a stable, submaximal contraction.
-
Drug Administration: Add cumulative concentrations of this compound or a comparator agonist (e.g., formoterol) to the organ bath.
-
Measurement: Record the relaxation of the tracheal strips isometrically.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction and plot concentration-response curves to determine potency (EC50). For duration of action studies, after washout of the agonist, re-challenge with the spasmogen at various time points to assess the recovery of the contractile response.
In Vivo Assessment of Vasodilatory Effects in a Rat Model of Pulmonary Hypertension
Objective: To evaluate the ability of inhaled this compound to reverse hypoxia-induced pulmonary vasoconstriction.
Methodology:
-
Animal Preparation: Anesthetize and mechanically ventilate male rats.
-
Hemodynamic Monitoring: Catheterize the pulmonary artery to continuously measure pulmonary arterial pressure (PAP).
-
Induction of Pulmonary Vasoconstriction: Induce hypoxic pulmonary vasoconstriction (HPV) by ventilating the rats with a hypoxic gas mixture (e.g., 11% O2).
-
Drug Administration: Once a stable increase in PAP is achieved, administer aerosolized this compound (e.g., 1 mg/mL for 3 minutes) via inhalation.
-
Measurement: Continuously record PAP and other hemodynamic parameters (e.g., systemic arterial pressure, cardiac output) throughout the experiment.
-
Data Analysis: Analyze the change in PAP following this compound administration to determine the extent and duration of vasodilation.
Mandatory Visualizations
Caption: VPAC2 Receptor Signaling Pathway.
Caption: In Vitro Tracheal Relaxation Workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak response to this compound in vitro | 1. Degradation of this compound: Improper storage or handling. 2. Receptor Desensitization: Prolonged exposure to agonists. 3. Tissue Viability: Poor tissue health or damage during preparation. | 1. Ensure this compound is stored at the recommended temperature and freshly prepared in an appropriate solvent. 2. Allow for sufficient washout periods between agonist additions. 3. Handle tissues gently and ensure the physiological salt solution is properly oxygenated and maintained at the correct temperature. |
| High variability between experimental replicates | 1. Pipetting Inaccuracy: Inconsistent drug concentrations. 2. Inconsistent Tissue Preparation: Differences in the size or preparation of tissue strips. 3. Biological Variation: Inherent differences between animals. | 1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Standardize the procedure for preparing tissue strips to ensure uniformity. 3. Increase the number of replicates (n) to improve statistical power. |
| Unexpected side effects in in vivo studies | 1. Systemic Effects: Although designed for local action (e.g., inhalation), some systemic absorption may occur. 2. Off-target Effects: Although highly selective for VPAC2, high concentrations may interact with other receptors. | 1. Monitor systemic parameters such as blood pressure and heart rate. Consider reducing the dose or using a more localized delivery method. 2. Perform dose-response studies to identify the optimal concentration with minimal off-target effects. |
| Difficulty dissolving this compound | 1. Inappropriate Solvent: The peptide may have specific solubility requirements. | 1. Consult the manufacturer's datasheet for recommended solvents. Peptides are often dissolved in sterile water, saline, or a small amount of a polar organic solvent like DMSO before further dilution in aqueous buffers. |
References
Technical Support Center: Assessing the Metabolic Stability of Ro 25-1553
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the metabolic stability of Ro 25-1553 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its metabolic stability crucial?
This compound is a potent and selective cyclic peptide analog of Vasoactive Intestinal Peptide (VIP).[1][2] It is recognized for its enhanced metabolic stability compared to native VIP, which is prone to rapid proteolytic degradation.[1][3][4] Assessing its metabolic stability is critical to:
-
Understand its pharmacokinetic profile, including its half-life and clearance.
-
Predict its duration of action and potential for maintaining therapeutic levels in vivo.
-
Ensure that the compound's stability contributes to its efficacy and safety profile.
Q2: What are the primary in vitro experimental systems for evaluating the metabolic stability of this compound?
Common in vitro models include:
-
Liver Microsomes: These are subcellular fractions containing key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), which are responsible for Phase I metabolism. They are a cost-effective and standard tool for initial screening.
-
Hepatocytes: As intact liver cells, they contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive model of liver metabolism. Cryopreserved hepatocytes are often used for convenience.
-
Liver S9 Fractions: This is a supernatant fraction that contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic pathways.
Q3: Which analytical techniques are recommended for the quantification of this compound in biological samples?
Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying this compound. This technique offers the high sensitivity and specificity required to detect and quantify the parent compound, and any potential metabolites, in complex biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, though it may be less sensitive than LC-MS/MS.
Q4: How are the key metabolic stability parameters, half-life (t½) and intrinsic clearance (CLint), determined?
These parameters are calculated from the rate of disappearance of the parent compound over time during incubation with a metabolically active system (e.g., liver microsomes).
-
Half-life (t½): The time it takes for the concentration of this compound to decrease by half. It is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.
-
Intrinsic Clearance (CLint): This represents the intrinsic ability of the liver to metabolize a drug. It is calculated using the half-life and the conditions of the in vitro system (e.g., incubation volume and protein concentration).
Q5: this compound is designed for metabolic stability. What does this imply for experimental outcomes?
This compound was developed to resist the rapid proteolytic cleavage that degrades native VIP. This stability is largely due to a lactam ring in its structure. Therefore, researchers should anticipate a significantly longer half-life and lower intrinsic clearance for this compound compared to native VIP in metabolic stability assays. It is possible that in some short-term in vitro systems, minimal degradation will be observed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent pipetting or sampling. - Non-homogenous mixing of the incubation solution. - Instability of the compound in the assay buffer or solvent. | - Use calibrated pipettes and ensure consistent technique. - Gently vortex or mix solutions before sampling. - Pre-test the stability of this compound in the assay buffer without metabolic enzymes. |
| Low Compound Recovery at Time Zero | - Non-specific binding to plasticware (e.g., plates, tubes). - Poor solubility of the compound in the incubation medium. - Inefficient extraction during sample processing. | - Use low-binding plasticware. - Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across samples. - Optimize the protein precipitation/extraction solvent. |
| No Apparent Degradation of this compound | - this compound is highly stable, as expected. - Inactive metabolic system (e.g., microsomes, hepatocytes). - Missing or degraded cofactors (e.g., NADPH). | - Extend the incubation time points. - Run a positive control compound with a known metabolic profile to verify the activity of the biological matrix. - Use freshly prepared cofactor solutions. |
| Unexpectedly Rapid Degradation | - Contamination of the biological matrix with proteases. - Instability of the compound under the assay conditions (e.g., pH, temperature). | - Handle biological reagents according to the supplier's instructions. - Include a control incubation without cofactors to assess non-enzymatic degradation. |
| Analytical Issues (e.g., poor peak shape, low sensitivity in LC-MS/MS) | - Suboptimal mobile phase or gradient. - Matrix effects from the biological sample. - Inappropriate sample clean-up. | - Optimize the LC method, including the mobile phase composition and gradient. - Use an internal standard to correct for matrix effects. - Ensure complete protein precipitation and centrifugation before analysis. |
Experimental Protocols
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of this compound using the substrate depletion method.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 1 mM stock solution in DMSO.
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions. This is the cofactor solution that initiates the metabolic reaction.
-
Human Liver Microsomes (HLM): Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Stopping Solution: Acetonitrile containing an appropriate internal standard (for LC-MS/MS analysis).
2. Incubation Procedure:
-
Pre-warm the HLM solution and phosphate buffer to 37°C.
-
In a 96-well plate, add the HLM solution.
-
Add the this compound stock solution to the HLM to achieve a final test compound concentration of 1 µM. Mix gently.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
To initiate the reaction, add the NRS solution to all wells except the "minus cofactor" controls.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a separate plate containing the cold stopping solution. The 0-minute time point is typically taken immediately after adding the NRS.
3. Sample Processing:
-
Seal the plate containing the stopped reactions and vortex to ensure complete protein precipitation.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
4. Data Analysis:
-
Quantify the peak area of this compound at each time point using LC-MS/MS.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time and determine the slope of the linear regression.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the appropriate equations.
Quantitative Data Summary
The following table presents illustrative data for a typical metabolic stability experiment. Actual values for this compound may vary based on experimental conditions.
| Compound | Biological System | t½ (min) | CLint (µL/min/mg protein) |
| This compound (Illustrative) | Human Liver Microsomes | > 60 | < 5 |
| Verapamil (Control) | Human Liver Microsomes | 15 | 46.2 |
| Warfarin (Control) | Human Liver Microsomes | 45 | 15.4 |
Visualizations
Caption: Workflow for an in vitro metabolic stability assay.
Caption: Overview of Phase I and Phase II drug metabolism pathways.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. Vasodilatory Effect of the Stable Vasoactive Intestinal Peptide Analog this compound in Murine and Rat Lungs | PLOS One [journals.plos.org]
- 2. This compound | VIPR2 agonist | Probechem Biochemicals [probechem.com]
- 3. Design and development of a vasoactive intestinal peptide analog as a novel therapeutic for bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide regulation of cytokine expression: effects of VIP and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate vehicle for Ro 25-1553 administration.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicles for the administration of Ro 25-1553.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VIPR2). It is a cyclic peptide analog of the native Vasoactive Intestinal Peptide (VIP)[1][2]. Its cyclic structure is designed to provide greater metabolic stability compared to the natural peptide[3][4].
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 3562.05 g/mol |
| Formula | C160H258N46O46 |
| Appearance | Solid |
Q2: What are the recommended vehicles for dissolving this compound for in vitro experiments?
For in vitro studies, sterile water or aqueous buffers are the recommended primary solvents. One supplier suggests that for a stock solution, this compound can be dissolved in water at a concentration of 100 mg/mL, which may require sonication to fully dissolve[5]. It is crucial to use high-purity water (e.g., Milli-Q® or equivalent) to avoid contamination. For cell-based assays, the final concentration of any organic solvent should be kept to a minimum (typically <0.1%) to avoid cytotoxicity.
Q3: What are suitable vehicles for administering this compound in in vivo animal studies?
The choice of vehicle for in vivo administration depends on the route of administration. Based on published studies, the following have been successfully used:
-
Subcutaneous Injection/Infusion: Physiological saline (0.9% NaCl) or sterile water are appropriate vehicles. For continuous infusion using osmotic minipumps, sterile water has been used as the vehicle.
-
Intratracheal/Inhalation: For direct lung delivery, this compound has been dissolved in 0.9% NaCl solution for nebulization and inhalation.
Q4: How should I prepare a stock solution of this compound?
To prepare a high-concentration stock solution, it is recommended to dissolve this compound in high-purity water. As it is a peptide, gentle vortexing and sonication in a water bath can aid dissolution. Avoid vigorous shaking to prevent peptide aggregation or degradation. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. While native VIP in aqueous solution can be unstable, this compound is designed for greater stability.
Q5: Are there any known stability issues or incompatibilities I should be aware of?
While this compound is more stable than native VIP, peptide stability in solution can be influenced by pH, temperature, and the presence of proteases. It is best practice to prepare fresh solutions for experiments. If storing solutions, do so at 4°C for short-term use (a few days) and frozen for longer periods. Avoid repeated freeze-thaw cycles. Information on specific chemical incompatibilities is limited, so it is advisable not to co-administer this compound with other compounds in the same solution unless their compatibility has been verified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | Peptide may be sparingly soluble at high concentrations. | Use gentle warming (to room temperature if frozen) and sonication to aid dissolution. Ensure the solvent is of high purity. |
| Precipitation of the Compound in Solution | The solubility limit may have been exceeded, or the solution may be unstable under the storage conditions. | Prepare a more dilute solution. If using a buffer, ensure the pH is compatible with this compound solubility. Store aliquots at -20°C or -80°C. |
| Inconsistent Experimental Results | Potential degradation of this compound in solution. | Prepare fresh solutions before each experiment. Avoid multiple freeze-thaw cycles of stock solutions. Ensure proper storage conditions. |
| Adverse Effects in Animal Studies Not Related to Pharmacology | The vehicle itself may be causing an issue (e.g., irritation from a non-physiological pH or solvent). | Use physiological saline (0.9% NaCl) for injections where possible. Ensure the final formulation is sterile and has a pH close to neutral. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Reconstitution of Lyophilized Peptide:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add sterile, high-purity water to the vial to create a stock solution (e.g., 1 mg/mL).
-
Gently vortex and, if necessary, sonicate in a room temperature water bath until the peptide is fully dissolved.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to the desired final concentration using the appropriate sterile cell culture medium.
-
Ensure the final concentration of any initial solvent (if not water) is below the tolerance level of your cell line (typically <0.1%).
-
-
Application to Cells:
-
Add the diluted this compound solution to your cell cultures and proceed with the experimental incubation.
-
Protocol 2: Preparation of this compound for Subcutaneous Administration in Rodents
-
Vehicle Preparation:
-
Use sterile 0.9% NaCl solution (physiological saline).
-
-
Dissolving this compound:
-
Calculate the required amount of this compound and saline to achieve the desired final concentration for injection.
-
Aseptically dissolve the this compound in the sterile saline. Gentle vortexing can be used to aid dissolution.
-
-
Administration:
-
Draw the solution into a sterile syringe.
-
Administer subcutaneously to the animal at the desired dosage. For continuous administration, this solution can be loaded into an osmotic minipump according to the manufacturer's instructions.
-
Visualizations
Caption: Signaling pathway of this compound via the VIPR2 receptor.
Caption: General experimental workflow for this compound preparation.
References
- 1. This compound | VIPR2 agonist | Probechem Biochemicals [probechem.com]
- 2. This compound: a novel, long-acting vasoactive intestinal peptide agonist. Part I: In vitro and in vivo bronchodilator studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilatory Effect of the Stable Vasoactive Intestinal Peptide Analog this compound in Murine and Rat Lungs | PLOS One [journals.plos.org]
- 4. Top 160 Biopolymers papers published in 1995 [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
How to block Ro 25-1553 effects using a selective antagonist.
This technical support center provides guidance for researchers using the selective VPAC2 receptor agonist, Ro 25-1553, and needing to block its effects with a selective antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I want to block the effects of this compound. What is the appropriate selective antagonist to use?
A1: this compound is a selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2). To block its effects, you need to use a selective VPAC2 receptor antagonist . Two commonly used and effective antagonists are PG 99-465 and KS-133 .
Q2: What is the mechanism of action of this compound?
A2: this compound is a synthetic peptide analog of Vasoactive Intestinal Peptide (VIP). It selectively binds to and activates the VPAC2 receptor, a G-protein coupled receptor (GPCR). Activation of the VPAC2 receptor typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).
Q3: What are the key differences between PG 99-465 and KS-133?
A3: Both are potent and selective VPAC2 antagonists. KS-133 is a more recently developed bicyclic peptide with high stability in plasma, making it particularly suitable for in vivo studies.[1] PG 99-465 is a well-established VPAC2 antagonist used in a variety of in vitro and in vivo applications. However, it's important to be aware that at higher concentrations, PG 99-465 can exhibit partial agonist activity at the VPAC1 receptor and may also have effects on PAC1 receptors.[2][3][4]
Q4: Can I use a non-selective VIP receptor antagonist?
A4: While non-selective antagonists that block both VPAC1 and VPAC2 receptors exist, using a selective VPAC2 antagonist like PG 99-465 or KS-133 is highly recommended to ensure that the observed effects are specifically due to the blockade of the VPAC2 receptor, the target of this compound. This enhances the specificity and interpretability of your experimental results.
Q5: Are there any known off-target effects for these antagonists that I should be aware of?
A5: For PG 99-465, researchers should be cautious of its partial agonist activity at the VPAC1 receptor, especially at higher concentrations.[2] KS-133 is reported to be highly selective for VPAC2 over VPAC1 and PAC1 receptors. However, as with any pharmacological agent, it is crucial to include appropriate controls to validate the specificity of the observed effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete or no blockade of this compound effects. | Insufficient antagonist concentration: The concentration of the antagonist may be too low to effectively compete with the agonist. | Increase the concentration of the antagonist. Refer to the quantitative data table below for IC50 values as a starting point. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| Inadequate pre-incubation time: The antagonist may not have had enough time to bind to the receptors before the addition of the agonist. | Increase the pre-incubation time of the antagonist with the cells or tissue before adding this compound. A pre-incubation time of 20-30 minutes is often a good starting point. | |
| Antagonist degradation: Peptide antagonists can be susceptible to degradation by proteases in cell culture media or in vivo. | For in vitro experiments, consider using serum-free media or adding protease inhibitors. For in vivo studies, the stability of the antagonist is a key consideration. KS-133 has been shown to have high plasma stability. | |
| Unexpected or off-target effects observed. | Antagonist concentration is too high: High concentrations of PG 99-465 can lead to off-target effects, such as partial agonism at the VPAC1 receptor. | Use the lowest effective concentration of the antagonist. Perform control experiments using cells or tissues that do not express the VPAC2 receptor to check for non-specific effects. |
| Contamination of reagents: The antagonist or other reagents may be contaminated. | Ensure the purity of your antagonist. Use fresh, high-quality reagents and sterile techniques. | |
| Variability in experimental results. | Inconsistent experimental conditions: Minor variations in incubation times, temperatures, or cell densities can lead to variability. | Standardize all experimental parameters. Run experiments in triplicate and include positive and negative controls in every experiment. |
| Issues with peptide solubility or stability in solution: The peptide antagonist may not be fully dissolved or may be degrading in the stock solution. | Follow the manufacturer's instructions for dissolving and storing the peptide. Prepare fresh stock solutions regularly and store them appropriately. Some peptide antagonists are dissolved in DMSO, and it is important to have a vehicle control with the same concentration of DMSO. |
Quantitative Data on VPAC2 Receptor Antagonists
| Antagonist | Target | IC50 Value | Assay Type | Selectivity | Reference |
| KS-133 | VPAC2 | 24.8 nM | Ca2+ influx assay | Highly selective for VPAC2 over VPAC1 and PAC1. | |
| VPAC2 | 500 nM | cAMP assay | |||
| PG 99-465 | VPAC2 | ~10 nM | Inhibition of VIP-induced adenylyl cyclase activity | Exhibits 100-fold preference for VPAC2 over VPAC1. | |
| Human VPAC2 | IC50 of 3.8 µM | cAMP accumulation | Specific for human VPAC2 with no detectable activity on VPAC1 or PAC1. | ||
| Human VPAC2 | IC50 of 2.3 µM | β-arrestin2 binding |
Experimental Protocols
Protocol 1: In Vitro Blockade of this compound-induced cAMP Accumulation
This protocol describes a general procedure for testing the ability of a VPAC2 antagonist to block this compound-induced cAMP production in cultured cells expressing the VPAC2 receptor.
Materials:
-
Cells expressing the VPAC2 receptor (e.g., CHO-K1 cells stably transfected with the human VPAC2 receptor)
-
Cell culture medium
-
This compound
-
VPAC2 antagonist (PG 99-465 or KS-133)
-
cAMP assay kit
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate the VPAC2-expressing cells in a suitable multi-well plate and grow to the desired confluency.
-
Preparation of Reagents: Prepare stock solutions of this compound and the VPAC2 antagonist in an appropriate solvent (e.g., sterile water or DMSO). Prepare working solutions by diluting the stock solutions in assay buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor).
-
Antagonist Pre-incubation: Wash the cells with PBS. Add the desired concentrations of the VPAC2 antagonist to the wells and incubate for 20-30 minutes at 37°C. Include a vehicle control group.
-
Agonist Stimulation: Add various concentrations of this compound to the wells (with and without the antagonist) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curves for this compound in the absence and presence of the antagonist. Calculate the IC50 of the antagonist.
Protocol 2: In Vivo Blockade of this compound-induced Effects in Mice
This protocol provides a general guideline for antagonizing the effects of this compound in a mouse model, based on a study investigating the role of VPAC2 in the prefrontal cortex.
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound
-
VPAC2 antagonist (KS-133)
-
Vehicle for dissolving peptides (e.g., PBS or saline with a small percentage of DMSO)
-
Appropriate equipment for administration (e.g., syringes for subcutaneous injection)
Procedure:
-
Animal Acclimatization: Allow the mice to acclimate to the housing conditions for at least one week before the experiment.
-
Preparation of Injections: Dissolve this compound and KS-133 in the appropriate vehicle. A common dosage for this compound is 0.4 nmol/g body weight, and for KS-133 is 1 nmol/g body weight for subcutaneous (s.c.) injection.
-
Administration:
-
Co-administration: Inject the VPAC2 antagonist (KS-133) and the agonist (this compound) simultaneously via the desired route (e.g., s.c.).
-
Pre-treatment: Alternatively, administer the antagonist a certain period before the agonist. The optimal timing should be determined in pilot studies.
-
-
Behavioral or Physiological Assessment: At a predetermined time point after the injections (e.g., 1 hour), perform the relevant behavioral tests or collect tissues for molecular analysis (e.g., Western blotting for downstream signaling molecules like pCREB).
-
Control Groups: Include the following control groups:
-
Vehicle only
-
This compound only
-
Antagonist only
-
Antagonist + this compound
-
-
Data Analysis: Analyze the data using appropriate statistical methods to determine if the antagonist significantly blocked the effects of this compound.
Visualizations
Caption: VPAC2 receptor signaling pathway activated by this compound and blocked by selective antagonists.
Caption: General experimental workflows for in vitro and in vivo blockade of this compound effects.
References
- 1. Generation of KS-133 as a Novel Bicyclic Peptide with a Potent and Selective VIPR2 Antagonist Activity that Counteracts Cognitive Decline in a Mouse Model of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Ro 25-1553 and Formoterol as Bronchodilators for Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Ro 25-1553, a selective vasoactive intestinal peptide receptor 2 (VPAC2) agonist, and formoterol, a long-acting β2-adrenergic agonist (LABA), as bronchodilators in the context of stable asthma. This document synthesizes available experimental data, outlines methodologies of key clinical trials, and visualizes the distinct signaling pathways through which these compounds exert their effects.
Executive Summary
Both this compound and formoterol have demonstrated efficacy as rapid-acting bronchodilators. Clinical data indicates that while both agents produce a comparable maximum bronchodilatory effect, formoterol exhibits a significantly longer duration of action. Their mechanisms of action, while distinct in their initial receptor interaction, converge on the common pathway of cyclic adenosine monophosphate (cAMP) elevation, leading to smooth muscle relaxation. This guide presents a comprehensive overview to inform further research and development in the field of respiratory therapeutics.
Data Presentation: Efficacy in Stable Asthma
The following table summarizes the quantitative data from a key comparative clinical trial investigating the bronchodilatory effects of inhaled this compound and formoterol in patients with moderate stable asthma.[1]
| Parameter | This compound (600 µg) | Formoterol (4.5 µg) |
| Onset of Action (Increase in FEV1 within 3 minutes) | 6% (95% CI: 4% to 9%) | 8% (95% CI: 5% to 10%) |
| Maximum Increase in FEV1 (over 24 hours) | 7% (95% CI: 4% to 10%) | 10% (95% CI: 7% to 12%) |
| Duration of Action | Attenuated after 5 hours | Maintained for at least 12 hours |
FEV1: Forced Expiratory Volume in 1 second. Data represents the geometric mean increase in FEV1 compared with placebo.
Experimental Protocols
The data presented above is derived from a double-blind, randomized, placebo-controlled, crossover study.[1] The detailed methodology is as follows:
1. Study Population:
-
Twenty-four patients with a clinical diagnosis of moderate stable asthma.
-
Participants were required to demonstrate a baseline FEV1 between 50% and 80% of the predicted value and a reversibility of at least 12% in FEV1 after inhalation of a short-acting β2-agonist.
2. Study Design:
-
A crossover design was employed where each patient received single doses of this compound (100 µg and 600 µg), formoterol (4.5 µg), and a placebo on four separate occasions, with a washout period between each treatment.
-
The treatments were administered via a nebulizer in a randomized and double-blinded fashion.
3. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary outcome was the change in FEV1 from baseline, measured at multiple time points over 24 hours post-inhalation.
-
Safety Monitoring: Included continuous electrocardiogram (ECG) monitoring, blood pressure and heart rate measurements, and serum potassium levels.
4. Data Analysis:
-
The bronchodilatory effect was calculated as the geometric mean of the percentage increase in FEV1 from the pre-dose baseline, compared to placebo.
-
Statistical significance was determined using appropriate parametric tests for crossover designs.
Signaling Pathways and Mechanism of Action
This compound and formoterol achieve bronchodilation through distinct receptor-mediated signaling cascades that ultimately converge on the same intracellular second messenger, cAMP.
This compound Signaling Pathway
This compound is a selective agonist for the VPAC2 receptor, a G-protein coupled receptor (GPCR). Activation of the VPAC2 receptor leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to induce smooth muscle relaxation.
Caption: Signaling pathway of this compound via the VPAC2 receptor.
Formoterol Signaling Pathway
Formoterol is a long-acting agonist of the β2-adrenergic receptor, another GPCR. Its binding to the β2-adrenergic receptor also activates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. The downstream effects are mediated by PKA, culminating in bronchodilation.
Caption: Signaling pathway of formoterol via the β2-adrenergic receptor.
Experimental Workflow: Bronchodilator Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the efficacy of an inhaled bronchodilator.
Caption: A generalized workflow for a bronchodilator clinical trial.
Conclusion
The comparison between this compound and formoterol highlights the potential of targeting the VPAC2 receptor as a therapeutic strategy for bronchodilation. While this compound demonstrates a rapid onset of action comparable to formoterol, its shorter duration of effect is a notable limitation for its clinical utility as a long-acting bronchodilator. Formoterol, a well-established LABA, remains a cornerstone of asthma management due to its rapid onset and prolonged efficacy. Future research could focus on developing VPAC2 receptor agonists with an extended duration of action, potentially offering a novel class of bronchodilators for respiratory diseases. The distinct receptor targets of these two compounds may also present opportunities for synergistic therapeutic approaches.
References
- 1. Bronchodilation by an inhaled VPAC2 receptor agonist in patients with stable asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. A randomised, double‐blind, placebo‐controlled study to evaluate the role of formoterol in the management of acute asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ro 25-1553 Versus Native VIP: A Comparative Analysis of Potency and Stability
For researchers, scientists, and drug development professionals, the quest for potent and stable therapeutic peptides is paramount. Vasoactive Intestinal Peptide (VIP), a naturally occurring neuropeptide with a wide array of physiological functions, holds significant therapeutic promise. However, its clinical utility is hampered by its short biological half-life. This has led to the development of synthetic analogs, such as Ro 25-1553, designed to overcome the limitations of the native peptide. This guide provides an objective comparison of this compound and native VIP, focusing on their relative potency and stability, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a cyclic analog of Vasoactive Intestinal Peptide (VIP), demonstrates significantly enhanced potency and metabolic stability compared to its native counterpart. Structural modifications in this compound, including a lactam bridge, protect it from rapid proteolytic degradation, resulting in a prolonged duration of action. Experimental data consistently show that this compound exhibits a higher affinity for VIP receptors and is a more potent agonist in functional assays across various tissues. This makes this compound a promising candidate for therapeutic applications where sustained VIP receptor activation is desirable.
Data Presentation: Potency and Receptor Binding Affinity
The potency of this compound and native VIP has been evaluated in numerous studies using in vitro assays. The following tables summarize key quantitative data, including median effective concentration (EC50) and inhibitory concentration (IC50) values, which are measures of a drug's potency, and the dissociation constant (Kd) and inhibitory constant (Ki), which indicate the affinity of a ligand for its receptor.
| Compound | Assay Type | Tissue/Cell Line | Receptor Target | EC50 / IC50 (nM) | Reference |
| Native VIP | Adenylate Cyclase Stimulation | Rat Prostatic Membranes | VPAC1 | 1.7 | [1] |
| This compound | Adenylate Cyclase Stimulation | Rat Prostatic Membranes | VPAC2 | 329 | [1] |
| Native VIP | Amylase Release | Guinea Pig Pancreatic Acini | VIP Receptors | - | [2] |
| This compound | Amylase Release (High-affinity) | Guinea Pig Pancreatic Acini | VPAC2 | 0.0025 | [2][3] |
| This compound | Amylase Release (Low-affinity) | Guinea Pig Pancreatic Acini | VPAC1 | 20.4 | |
| This compound | Relaxation of induced tone | Isolated Human Airways | VPAC2 | ~10 | |
| This compound | Radioligand Displacement | Rat Forebrain Membranes | VIP Receptors | 4.98 |
| Compound | Assay Type | Cell Line | Receptor Target | Kd / Ki (nM) | Reference |
| Native VIP | Radioligand Binding | Guinea Pig Pancreatic Acini | VIP Receptors (High Affinity) | 0.21 | |
| Native VIP | Radioligand Binding | Guinea Pig Pancreatic Acini | VIP Receptors (Low Affinity) | 82.4 | |
| This compound | Radioligand Binding | Guinea Pig Pancreatic Acini | VPAC2 (High Affinity) | 0.36 | |
| This compound | Radioligand Binding | Guinea Pig Pancreatic Acini | VPAC1 (Low Affinity) | 2940 |
Potency and Efficacy
This compound is a highly potent and selective agonist for the VPAC2 receptor subtype. In functional assays, it has been shown to be significantly more potent than native VIP. For instance, in isolated guinea pig tracheal smooth muscle, this compound is 24 to 89 times more potent than VIP as a relaxant. This enhanced potency extends to human tissues, where on isolated, histamine-contracted human bronchial smooth muscle, this compound exhibits a remarkable 390-fold greater potency than native VIP.
Stability and Duration of Action
A major drawback of native VIP for therapeutic use is its rapid degradation by proteases, resulting in a very short in vivo half-life of less than a minute. This compound was specifically designed to address this limitation. Its cyclic structure, conferred by a lactam bridge between amino acid residues, provides significant resistance to proteolytic cleavage. This enhanced metabolic stability translates to a much longer duration of action compared to native VIP. The primary cleavage sites in the native VIP molecule have been identified, and the modifications in this compound protect these vulnerable positions.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of this compound and native VIP for VIP receptors.
Methodology:
-
Membrane Preparation: Tissues or cells expressing VIP receptors are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-VIP) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (native VIP or this compound).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to activate Gs protein-coupled receptors, such as the VIP receptors, leading to an increase in intracellular cyclic AMP (cAMP).
Objective: To determine the EC50 value of this compound and native VIP for stimulating cAMP production.
Methodology:
-
Cell Culture: Cells expressing VIP receptors are cultured in appropriate media.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of the agonist (native VIP or this compound) for a defined period.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The cAMP concentrations are plotted against the logarithm of the agonist concentrations, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Proteolytic Stability Assay
This assay assesses the resistance of a peptide to degradation by proteases.
Objective: To compare the stability of this compound and native VIP in the presence of proteases.
Methodology:
-
Incubation: The peptides (native VIP and this compound) are incubated with a source of proteases, such as plasma, serum, or a specific purified enzyme (e.g., trypsin), at a physiological temperature (37°C).
-
Sampling: Aliquots are taken from the incubation mixture at various time points.
-
Reaction Termination: The proteolytic activity in the samples is stopped, for example, by adding a protease inhibitor or by acid precipitation of the proteins.
-
Quantification of Intact Peptide: The amount of intact peptide remaining at each time point is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
-
Data Analysis: The percentage of intact peptide remaining is plotted against time. The half-life (t1/2) of the peptide, which is the time required for 50% of the peptide to be degraded, is then calculated.
Visualizations
Caption: VIP signaling pathway.
Caption: Potency determination workflow.
Caption: Proteolytic stability assay.
References
Ro 25-1553: A Comparative Analysis of its Selectivity for VPAC2 over VPAC1 Receptors
A comprehensive guide for researchers, scientists, and drug development professionals validating the preferential binding and activation of the VPAC2 receptor by the synthetic peptide analog, Ro 25-1553.
This guide provides a detailed comparison of this compound's interaction with Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2. The data presented herein, compiled from in vitro studies, substantiates the high selectivity of this compound for the VPAC2 receptor subtype. This selectivity is crucial for its application as a research tool and its potential as a therapeutic agent targeting pathways modulated by VPAC2.
Binding Affinity and Functional Potency of this compound
Experimental data from radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation consistently demonstrate the pronounced selectivity of this compound for the human VPAC2 receptor over the VPAC1 receptor.
Table 1: Comparative Binding Affinity of this compound for Human VPAC1 and VPAC2 Receptors
| Ligand | Receptor | Radioligand | IC50 (nM) | Reference |
| This compound | human VPAC1 | [¹²⁵I]VIP | 800 | [1] |
| This compound | human VPAC2 | [¹²⁵I]this compound | 1 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a ligand that displaces 50% of the radioligand binding.
Table 2: Comparative Functional Potency of this compound at Human VPAC1 and VPAC2 Receptors
| Ligand | Receptor | Assay | EC50 (nM) | Relative Potency (vs. VIP) | Agonist Activity | Reference |
| This compound | human VPAC1 | Adenylate Cyclase | - | 600-fold less potent | Partial Agonist | [2] |
| This compound | human VPAC2 | Adenylate Cyclase | - | 3-fold more potent | Full Agonist | [2] |
EC50: The half maximal effective concentration, representing the concentration of a ligand that induces a response halfway between the baseline and maximum.
The data clearly indicates that this compound binds to the VPAC2 receptor with significantly higher affinity (approximately 800-fold) compared to the VPAC1 receptor.[1] Functionally, this compound is a potent, full agonist at the VPAC2 receptor, while it acts as a much less potent partial agonist at the VPAC1 receptor.
Signaling Pathways of VPAC1 and VPAC2 Receptors
Both VPAC1 and VPAC2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαs protein. Upon agonist binding, this initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. While this is the predominant pathway, evidence also suggests potential coupling to other G proteins, such as Gαq/11 and Gαi/o, leading to the activation of the phospholipase C (PLC) pathway.
Experimental Protocols
The following are representative protocols for the key experiments used to determine the binding affinity and functional potency of this compound.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the VPAC1 and VPAC2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected to express either the human VPAC1 or VPAC2 receptor.
-
Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radioligand ([¹²⁵I]VIP for VPAC1 or [¹²⁵I]-Ro 25-1553 for VPAC2) and varying concentrations of unlabeled this compound. The incubation is typically carried out at 23°C for 30 minutes in a buffer containing 20 mM Tris-maleate, 2 mM MgCl₂, 0.1 mg/ml bacitracin, and 1% bovine serum albumin (pH 7.4).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound for each receptor. The Ki (inhibition constant) can then be calculated from the IC50 value.
cAMP Accumulation Functional Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP, a key second messenger in the VPAC receptor signaling pathway.
Methodology:
-
Cell Culture: CHO cells stably expressing either the human VPAC1 or VPAC2 receptor are cultured in appropriate media.
-
Stimulation: The cells are incubated with varying concentrations of this compound for a defined period, typically in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Lysis: The cells are lysed to release the intracellular contents, including the accumulated cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a variety of methods, such as a competitive immunoassay utilizing Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 value for this compound at each receptor is determined.
Conclusion
The presented data robustly validates the high selectivity of this compound for the VPAC2 receptor over the VPAC1 receptor. Its significantly greater binding affinity and potent full agonist activity at VPAC2, in contrast to its weak partial agonism at VPAC1, make it an invaluable pharmacological tool for elucidating the distinct physiological roles of the VPAC2 receptor. This selectivity profile also underpins its potential for the development of targeted therapeutics aimed at modulating VPAC2-mediated signaling pathways in various disease states. Researchers and drug development professionals can confidently utilize this compound to specifically investigate and target the VPAC2 receptor.
References
A Comparative Analysis of VIPR2 Agonists: Ro 25-1553 versus BAY 55-9837
In the landscape of pharmacological research, the Vasoactive Intestinal Peptide Receptor 2 (VIPR2) has emerged as a significant target for therapeutic intervention in a variety of disorders, including asthma and type 2 diabetes. Among the agonists developed to selectively target this receptor, Ro 25-1553 and BAY 55-9837 are two prominent peptide analogs. This guide provides a detailed comparison of their pharmacological properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation.
Molecular and Pharmacological Profile
Both this compound and BAY 55-9837 are synthetic analogs of the endogenous Vasoactive Intestinal Peptide (VIP) and exhibit high selectivity for the VIPR2, also known as the VPAC2 receptor.[1][2] this compound is a 31-amino acid cyclic peptide, while BAY 55-9837 is also a peptide agonist.[2][3] Their primary mechanism of action involves binding to and activating VIPR2, a G-protein coupled receptor (GPCR). This activation stimulates downstream signaling cascades, most notably the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] Other signaling pathways, including those involving PI3K and ERK, have also been reported to be activated by VIPR2.
Comparative Efficacy and Potency
While both compounds are potent VIPR2 agonists, their primary therapeutic applications and some pharmacological parameters differ. This compound has been extensively studied for its bronchodilatory effects, making it a potential therapeutic for asthma. In contrast, BAY 55-9837 has been primarily investigated for its role in stimulating glucose-dependent insulin secretion, positioning it as a candidate for the treatment of type 2 diabetes.
The following tables summarize the quantitative data available for both agonists.
Table 1: Receptor Binding and Functional Potency
| Parameter | This compound | BAY 55-9837 | Reference |
| Receptor Selectivity | Highly selective for VIPR2 (VPAC2) | Highly selective for VIPR2 (VPAC2), >100-fold selectivity over VPAC1 | |
| IC50 (vs. 125I-VIP binding) | 4.98 nM (rat forebrain membranes) | 60 nM (for VPAC2) | |
| EC50 (cAMP accumulation) | Not explicitly stated | 0.4 nM (for VPAC2) | |
| Kd | Not explicitly stated | 0.65 nM |
Table 2: Key Biological Activities
| Biological Effect | This compound | BAY 55-9837 | Reference |
| Bronchodilation | Causes concentration-dependent and complete relaxation of guinea-pig tracheal smooth muscle. Inhaled this compound (600 µg) caused a rapid bronchodilatory effect in asthmatic patients. | Not a primary reported activity. | |
| Insulin Secretion | Not a primary reported activity. | Stimulates glucose-dependent insulin secretion in isolated rat and human pancreatic islets. | |
| Pulmonary Vasodilation | Attenuates hypoxic pulmonary vasoconstriction in murine and rat lungs. | Not explicitly reported. | |
| SMN Protein Upregulation | Has been shown to activate the p38 MAPK pathway, a pathway known to increase SMN protein levels. | Increases Survival Motor Neuron (SMN) protein levels in vitro and in vivo. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize this compound and BAY 55-9837.
Radioligand Binding Assay (for IC50 determination of this compound)
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to a receptor.
-
Membrane Preparation: Rat forebrain membranes are prepared and homogenized in a suitable buffer.
-
Incubation: A constant concentration of 125I-VIP (radioligand) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of 125I-VIP (IC50) is calculated.
cAMP Accumulation Assay (for EC50 determination of BAY 55-9837)
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
-
Cell Culture: Cells transfected with the human VIPR2 (VPAC2) receptor are cultured in appropriate media.
-
Agonist Stimulation: The cells are incubated with varying concentrations of BAY 55-9837.
-
cAMP Extraction: After incubation, the intracellular cAMP is extracted from the cells.
-
Quantification: The amount of cAMP is quantified using a competitive immunoassay or other sensitive detection methods.
-
Data Analysis: The concentration of BAY 55-9837 that produces 50% of the maximal response (EC50) is determined.
In Vitro Bronchodilation Assay (for this compound)
This assay assesses the relaxant effect of a compound on pre-contracted airway smooth muscle.
-
Tissue Preparation: Tracheal strips are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution.
-
Contraction: The tracheal strips are pre-contracted with an agent such as carbachol.
-
Drug Addition: Increasing concentrations of this compound are added to the organ baths.
-
Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically.
-
Data Analysis: Concentration-response curves are generated to determine the potency and efficacy of this compound.
Glucose-Dependent Insulin Secretion Assay (for BAY 55-9837)
This assay evaluates the effect of a compound on insulin release from pancreatic islets in a glucose-dependent manner.
-
Islet Isolation: Pancreatic islets are isolated from rats or humans.
-
Incubation: The islets are incubated in media containing different glucose concentrations (e.g., 3 mmol/L and 8 mmol/L) with or without varying concentrations of BAY 55-9837.
-
Supernatant Collection: After incubation, the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is measured using an ELISA or radioimmunoassay.
-
Data Analysis: The effect of BAY 55-9837 on insulin secretion at different glucose levels is quantified.
Signaling Pathways and Experimental Workflows
The activation of VIPR2 by agonists like this compound and BAY 55-9837 initiates a cascade of intracellular events. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cAMP.
Caption: VIPR2 signaling pathway activated by agonists.
The following diagram illustrates a generalized workflow for evaluating a novel VIPR2 agonist.
Caption: General experimental workflow for VIPR2 agonist development.
Conclusion
This compound and BAY 55-9837 are both potent and selective VIPR2 agonists with distinct, well-characterized biological activities. This compound demonstrates significant potential as a bronchodilator for respiratory diseases, while BAY 55-9837 shows promise in the regulation of glucose homeostasis for the treatment of type 2 diabetes. The choice between these two compounds for research or therapeutic development will largely depend on the specific pathological context and desired physiological outcome. The provided experimental data and protocols offer a foundational understanding for researchers to further explore the therapeutic potential of these and other VIPR2 agonists.
References
- 1. Bronchodilating properties of the VIP receptor agonist this compound compared to those of formoterol on the guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY 55-9837 | VIPR2 agonist | Probechem Biochemicals [probechem.com]
- 3. This compound | VIPR2 agonist | Probechem Biochemicals [probechem.com]
- 4. Vasoactive intestinal peptide–VIPR2 signaling regulates tumor cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Ro 25-1553: A Comparative Analysis of Cross-Reactivity with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide
Ro 25-1553, a synthetic analogue of Vasoactive Intestinal Peptide (VIP), has emerged as a valuable tool in pharmacology due to its potent and selective agonistic activity at the Vasoactive Intestinal Peptide Receptor 2 (VIPR2 or VPAC2).[1][2][3][4] This guide provides a comprehensive analysis of its cross-reactivity with other G protein-coupled receptors (GPCRs), presenting key experimental data, detailed methodologies, and visual representations of its signaling pathway and the workflows used to determine its selectivity.
Comparative Selectivity Profile of this compound
This compound was designed to overcome the short in-vivo half-life of the natural VIP peptide, exhibiting a long-lasting biological activity.[5] Extensive in-vitro studies have demonstrated its high selectivity for the VIPR2 receptor over other related receptors, namely VIPR1 (VPAC1) and the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor (PAC1).
Quantitative Analysis of Receptor Potency and Affinity
The following table summarizes the relative potency and binding affinity of this compound at the human VIPR2 receptor compared to other closely related GPCRs. The data clearly illustrates its preferential activity at VIPR2.
| Receptor Subtype | Ligand | Potency/Affinity Metric | Relative Potency/Affinity | Reference |
| Human VIPR2 | This compound | EC50 | ~3-fold more potent than VIP | **** |
| Human VIPR1 | This compound | EC50 | ~600-fold less potent than VIP | |
| Rat VIPR1 | This compound | EC50 | ~100-fold less potent than VIP | |
| PACAP I Receptor | This compound | EC50 | ~10-fold less potent than VIP | |
| Rat Forebrain Membranes | This compound | IC50 | 4.98 nM (for displacing 125I-VIP) |
Furthermore, a broad screening panel assessing the activity of this compound at a concentration of 10 µM against a battery of 40 other GPCRs and ion channels, including muscarinic, histamine, adrenergic, and neurokinin receptors, revealed no significant binding or functional activity. This underscores the high degree of selectivity of this compound for the VIPR2 receptor.
Signaling Pathway of this compound at the VIPR2 Receptor
As a VIP analogue, this compound activates the VIPR2 receptor, a member of the Class B family of GPCRs. The primary signaling cascade initiated by this compound binding to VIPR2 involves the activation of the Gs alpha subunit of the associated heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
Experimental Protocols for Cross-Reactivity Analysis
The determination of the selectivity profile of a compound like this compound involves a series of in-vitro assays designed to measure its binding affinity and functional potency at a wide range of potential targets. Below are detailed methodologies for key experiments typically employed in such an analysis.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various GPCRs by measuring its ability to displace a specific, high-affinity radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the target GPCR of interest (e.g., CHO or HEK293 cells) are cultured and harvested. The cells are lysed, and the cell membranes are isolated through centrifugation.
-
Assay Setup: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., 125I-VIP for VIP receptors) is incubated with the prepared cell membranes.
-
Competition Binding: Increasing concentrations of the unlabeled test compound (this compound) are added to the wells.
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays: Adenylyl Cyclase Activity
Objective: To measure the functional potency (EC50) of this compound as an agonist at GPCRs that couple to Gs, by quantifying the production of cAMP.
Methodology:
-
Cell Culture: Cells expressing the target receptor are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with increasing concentrations of this compound. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Incubation: The cells are incubated for a specific time to allow for cAMP accumulation.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined.
Conclusion
The available experimental evidence robustly supports the classification of this compound as a highly selective agonist for the VIPR2 receptor. Its cross-reactivity with other GPCRs, including the closely related VIPR1 and PAC1 receptors, is minimal. This high degree of selectivity, combined with its long duration of action, makes this compound an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the VIPR2 signaling pathway and a promising lead compound for the development of targeted therapeutics.
References
- 1. The long-acting vasoactive intestinal polypeptide agonist this compound is highly selective of the VIP2 receptor subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | VIPR2 agonist | Probechem Biochemicals [probechem.com]
- 3. ucm.es [ucm.es]
- 4. escholarship.org [escholarship.org]
- 5. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors | MDPI [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Effects of Ro 25-1553
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of Ro 25-1553, a selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2). The information presented is collated from various scientific studies to facilitate an objective evaluation of its therapeutic potential.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
In Vitro Efficacy and Potency
| Parameter | Species/Tissue | Model | This compound Value | Comparator | Ref. |
| EC50 | Human | Isolated Bronchi (relaxation) | ~10 nM | - | [1] |
| EC50 | Guinea Pig | Pancreatic Acini (amylase release, high-affinity) | 0.0025 ± 0.0009 nM | - | [2] |
| EC50 | Guinea Pig | Pancreatic Acini (amylase release, low-affinity) | 20.4 ± 0.9 nM | - | [2] |
| EC50 | Rat | Pancreatic Acini (amylase release, high-affinity) | 0.0045 ± 0.0003 nM | - | [2] |
| EC50 | Rat | Pancreatic Acini (amylase release, low-affinity) | 52.4 ± 4.9 nM | - | [2] |
| IC50 | Rat | Forebrain Membranes (125I-VIP displacement) | 4.98 nM | - | |
| Potency vs. VIP | Guinea Pig | Isolated Trachea (relaxation) | 24 to 89 times more potent | VIP | |
| Potency vs. VIP | Human | Isolated Bronchi (relaxation) | 390-fold enhancement | VIP |
In Vivo Efficacy: Bronchodilation and Vasodilation
| Species | Model | Dosage | Effect | Comparator | Ref. |
| Human | Stable Asthma | 600 µg (inhalation) | 7% increase in FEV1 (max) | Formoterol (10% increase) | |
| Rat | Hypoxia-induced pulmonary vasoconstriction | 1 mg/mL (3 min inhalation) | Sustained inhibition of pulmonary arterial pressure increase (>60 min) | Sildenafil (comparable effect) | |
| Guinea Pig | Histamine/LTD4/PAF/ACh-induced bronchoconstriction | 0.07 - 0.26 µg (intratracheal) | Dose-dependent inhibition of pulmonary responses | - |
In Vitro Effects on Neuronal Morphology
| Cell Type | Treatment | Parameter | Effect | Ref. |
| Mouse Cortical Neurons | This compound (1-1000 nM) | Total Dendrite Number & Length | Significant decrease | |
| Mouse Cortical Neurons | This compound (1-1000 nM) | Dendritic Complexity | Significant decrease | |
| Mouse Cortical Neurons | This compound (10 nM) | Axon Length | Reduction |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and typical experimental setups used to evaluate its effects.
Detailed Experimental Protocols
In Vitro: Isolated Guinea Pig Trachea Preparation
-
Tissue Preparation: Male guinea pigs are euthanized, and the trachea is excised and placed in Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings approximately 4-5 mm in length.
-
Mounting: The tracheal rings are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 grams. Following equilibration, the tracheal rings are pre-contracted with a submaximal concentration of carbachol to induce a stable tone.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The relaxation responses are measured as the percentage reversal of the carbachol-induced contraction. EC50 values are calculated from the concentration-response curves.
In Vivo: Rat Model of Hypoxic Pulmonary Vasoconstriction
-
Animal Preparation: Male rats are anesthetized, tracheostomized, and mechanically ventilated. Catheters are inserted into the pulmonary artery and a systemic artery to monitor pressures.
-
Induction of Hypoxia: The rats are subjected to a period of hypoxic ventilation (e.g., 11% O2) to induce a stable increase in pulmonary artery pressure, indicative of hypoxic pulmonary vasoconstriction (HPV).
-
Drug Administration: this compound is administered via inhalation as an aerosol for a defined period (e.g., 3 minutes). A control group receives a vehicle (e.g., 0.9% NaCl).
-
Hemodynamic Monitoring: Pulmonary artery pressure, systemic arterial pressure, and heart rate are continuously monitored before, during, and after drug administration.
-
Data Analysis: The change in pulmonary artery pressure from the hypoxic baseline is calculated to determine the vasodilatory effect of this compound.
In Vitro: Murine Cortical Neuron Culture
-
Cell Culture: Primary cortical neurons are harvested from embryonic mice and cultured in a suitable medium.
-
Treatment: After a period of initial growth (e.g., 24 hours), the neurons are treated with varying concentrations of this compound or a vehicle control.
-
Immunostaining: At specific time points (e.g., 3, 7, and 14 days in vitro), the neurons are fixed and immunostained for neuronal markers such as microtubule-associated protein 2 (MAP2) to visualize dendrites and axons.
-
Morphological Analysis: Images of the stained neurons are captured using microscopy. The total number and length of dendrites, as well as dendritic complexity (e.g., using Sholl analysis), are quantified using image analysis software.
-
Statistical Analysis: The data from the this compound-treated groups are compared to the control group to determine the statistical significance of any observed morphological changes.
Conclusion
This compound demonstrates potent and selective agonistic activity at the VPAC2 receptor, leading to significant physiological effects both in vitro and in vivo. Its bronchodilatory and vasodilatory properties are well-documented, with efficacy comparable to or exceeding that of other established therapeutic agents in preclinical models. However, its effects on neuronal morphology, specifically the reduction in dendritic and axonal outgrowth in vitro, warrant further investigation to fully understand its neurological implications. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of VPAC2 receptor agonists.
References
A Comparative Analysis of Ro 25-1553 and Salbutamol for Human Bronchial Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bronchodilatory effects of the novel vasoactive intestinal peptide (VIP) analogue, Ro 25-1553, and the widely used β2-adrenoceptor agonist, salbutamol, on human bronchial smooth muscle. This analysis is supported by available experimental data on their mechanisms of action, potency, and the methodologies used for their evaluation.
Executive Summary
Mechanisms of Action
The two compounds achieve bronchial smooth muscle relaxation through distinct signaling pathways:
Salbutamol: As a selective β2-adrenergic agonist, salbutamol binds to β2-receptors on the surface of bronchial smooth muscle cells. This interaction activates a Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.
This compound: This synthetic VIP analogue acts as a potent and selective agonist for the VPAC2 receptor. Similar to the β2-adrenergic pathway, the activation of the G-protein coupled VPAC2 receptor also leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP, culminating in smooth muscle relaxation. The mechanism is independent of the β2-adrenoceptor pathway.
Quantitative Data Comparison
While a direct comparative study providing EC50 values for both compounds on human bronchial rings is not available in the cited literature, the following table summarizes the available data on their potency.
| Compound | Target Receptor | Relative Potency on Human Bronchial Smooth Muscle | EC50 (cAMP formation in cultured HASM cells) |
| This compound | VPAC2 Receptor | More potent than salbutamol | Data not available |
| Salbutamol | β2-Adrenoceptor | - | ~0.6 µM |
Note: The provided EC50 value for salbutamol was determined in cultured human airway smooth muscle (HASM) cells for cAMP formation and may not directly reflect its potency for relaxation in intact bronchial tissue preparations.
Experimental Protocols
The evaluation of the relaxant effects of this compound and salbutamol on human bronchial smooth muscle is typically conducted using in vitro organ bath studies. The following is a detailed methodology synthesized from established protocols.
1. Tissue Preparation:
-
Human bronchial tissue is obtained from patients undergoing thoracic surgery, with samples taken from areas distant to any malignant lesions.
-
The bronchi are immediately placed in a cold physiological salt solution, such as Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2.
-
Adhering lung parenchyma and connective tissue are carefully removed under a dissecting microscope.
-
The bronchi are then cut into rings of approximately 1-2 mm in thickness and 5 mm in length.
2. Organ Bath Setup:
-
Bronchial rings are suspended between two stainless steel hooks in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the chamber, while the other is connected to an isometric force transducer to record changes in muscle tension.
-
An initial resting tension of 1.0 to 1.5 grams is applied to the rings, and they are allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15-20 minutes.
3. Experimental Procedure:
-
To induce a stable contraction, a contractile agonist such as histamine (e.g., 10 µM) or acetylcholine is added to the organ bath.
-
Once a stable plateau of contraction is achieved, cumulative concentrations of the relaxant drug (this compound or salbutamol) are added to the bath.
-
The resulting relaxation is recorded as a percentage of the pre-induced contraction.
-
From the concentration-response curves, parameters such as the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) can be calculated to determine potency.
Visualizations
The following diagrams illustrate the signaling pathways and the experimental workflow described.
References
- 1. This compound: a novel, long-acting vasoactive intestinal peptide agonist. Part I: In vitro and in vivo bronchodilator studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Salbutamol sulfate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Salbutamol – eDrug [edrug.mvm.ed.ac.uk]
Unveiling the Precise Mechanism of Ro 25-1553: A Comparative Guide Based on Receptor Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Ro 25-1553, a selective VPAC2 receptor agonist. Leveraging data from receptor knockout models, we confirm its mechanism of action and compare its performance against endogenous ligands and other therapeutic alternatives.
This compound is a synthetic peptide analog of the Vasoactive Intestinal Peptide (VIP) that has demonstrated high selectivity for the VPAC2 receptor, a G protein-coupled receptor involved in a variety of physiological processes, including neuronal development, smooth muscle relaxation, and immune responses.[1] The use of VPAC2 receptor knockout (VPAC2-KO) animal models has been instrumental in unequivocally demonstrating that the biological effects of this compound are mediated exclusively through this receptor.
Confirmation of VPAC2 Receptor-Mediated Action
Studies utilizing primary cortical neurons from VPAC2-KO mice have provided definitive evidence of this compound's mechanism of action. In wild-type neurons, this compound was shown to impair axon outgrowth and reduce dendritic arborization.[2][3] These effects were completely absent in neurons derived from VPAC2-KO mice, confirming that the VPAC2 receptor is essential for the action of this compound on neuronal morphology.[2][3] Furthermore, the effects of this compound in wild-type neurons were mimicked by VIP and blocked by a VPAC2 receptor antagonist, PG99-465, further solidifying its specific action at the VPAC2 receptor.
Performance Comparison: this compound vs. Endogenous Ligands and Alternatives
The performance of this compound has been compared to the endogenous ligands for the VPAC2 receptor, VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), as well as other therapeutic agents.
Neuronal Development
In studies on cultured cortical neurons, both this compound and VIP reduced axon and dendritic outgrowth, an effect that was abolished in VPAC2-KO mice. Interestingly, PACAP, which binds to both VPAC2 and PAC1 receptors, promoted dendritic outgrowth. This suggests that the net effect of these peptides on neuronal development is dependent on the specific receptor subtypes they activate. The inhibitory effect of this compound on neurite outgrowth was shown to be dependent on the Protein Kinase A (PKA) signaling pathway.
| Compound | Concentration | Effect on Axon Length (Wild-Type) | Effect on Axon Length (VPAC2-KO) | Effect on Dendrite Length (Wild-Type) | Effect on Dendrite Length (VPAC2-KO) |
| This compound | 10 nM | Decrease | No Effect | Decrease | No Effect |
| VIP | 10 nM | Decrease | No Effect | Decrease | No Effect |
| PACAP | 10 nM | No Significant Effect | Not Reported | Increase | Not Reported |
Table 1: Comparative effects of this compound, VIP, and PACAP on neurite outgrowth in cultured cortical neurons from wild-type and VPAC2-KO mice. Data synthesized from Ago et al., 2020.
Smooth Muscle Relaxation
In in vitro studies on guinea pig tracheal smooth muscle, this compound demonstrated potent bronchodilatory effects, comparable in efficacy to the long-acting beta-adrenoceptor agonist, formoterol. This compound was found to be 3-7 times less potent than formoterol on a molar basis but exhibited a similar rapid onset and duration of action. While these studies were not conducted in knockout models, they provide valuable comparative data for a key therapeutic application.
| Compound | Potency (Relative to Formoterol) | Efficacy | Onset of Action | Duration of Effect |
| This compound | 3-7x Less Potent | Comparable | Rapid | Similar |
| Formoterol | - | - | Rapid | Long-acting |
Table 2: Comparison of the bronchodilatory properties of this compound and formoterol on isolated guinea pig trachea. Data from Fozard et al., 2001.
Signaling Pathway and Experimental Workflows
The mechanism of action of this compound, as confirmed by knockout models, involves the activation of the VPAC2 receptor, leading to the stimulation of a PKA-dependent signaling cascade.
The experimental workflow to confirm the mechanism of action of this compound using receptor knockout models typically involves several key steps, from the generation of the knockout mice to the final data analysis.
References
Benchmarking the Anti-Inflammatory Effects of Ro 25-1553 Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Ro 25-1553, a selective Vasoactive Intestinal Peptide (VIP) receptor 2 (VPAC2) agonist, against established anti-inflammatory agents. The following sections detail the mechanistic differences, present available quantitative data for comparison, outline relevant experimental protocols, and visualize key signaling pathways to offer a comprehensive benchmarking resource.
Introduction to this compound and Standard Anti-Inflammatory Drugs
This compound is a stable analog of the naturally occurring neuropeptide VIP. It exerts its biological effects by selectively activating the VPAC2 receptor, a G-protein coupled receptor. Activation of VPAC2 is known to initiate a signaling cascade that leads to the suppression of pro-inflammatory responses.
For the purpose of this guide, this compound is benchmarked against three classes of widely used anti-inflammatory drugs:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):
-
Indomethacin: A potent non-selective cyclooxygenase (COX) inhibitor.
-
Celecoxib: A selective COX-2 inhibitor.
-
-
Corticosteroids:
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.
-
Comparative Data Presentation
The following tables summarize the available quantitative data on the inhibitory effects of this compound and the standard drugs on key inflammatory mediators. It is important to note that direct head-to-head comparative studies with this compound and these specific standards in the same experimental setups are limited in the public domain. The data presented is compiled from various sources and should be interpreted with this consideration.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Target Cytokine | Cell Type | Stimulant | IC50 / Effect | Reference |
| This compound | TNF-α, IL-12 | Human Monocytes | LPS | Inhibition observed | [1] |
| This compound | IL-2, IL-4 | Murine Lymphocytes | - | Inhibition of production | [2] |
| Dexamethasone | TNF-α | THP-1 (Human Monocytic Cell Line) | TNF-α | 7 nM | [3] |
| Dexamethasone | IL-1β | THP-1 (Human Monocytic Cell Line) | TNF-α | 3 nM | [3] |
| Indomethacin | TNF-α | Human Blood Monocytes | LPS | Prevented decline of TNF-α at 24-48h (at 10µM) | [4] |
| Celecoxib | TNF-α, IL-6 | RAW 264.7 (Murine Macrophage Cell Line) | LPS | Significant inhibition with 20µM Celecoxib |
Note: IC50 values represent the concentration of the drug that inhibits 50% of the response. A lower IC50 value indicates higher potency.
Table 2: Effects on Inflammatory Mediators and Pathways
| Compound | Target/Pathway | Effect | Reference |
| This compound | VPAC2 Receptor | Selective agonist | |
| This compound | Intracellular cAMP | Increases levels | |
| This compound | Nitric Oxide (NO) Production | Less efficient inhibition compared to VPAC1 agonist | |
| Indomethacin | COX-1 and COX-2 | Inhibition | |
| Indomethacin | PGE2 Release (IL-1α induced) | IC50: 5.5 ± 0.1 nM | |
| Celecoxib | COX-2 | Selective Inhibition | |
| Celecoxib | TNF-α induced NF-κB activation | Potent inhibition | |
| Dexamethasone | Glucocorticoid Receptor | Agonist | |
| Dexamethasone | NF-κB Activation | Inhibition |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess anti-inflammatory effects.
In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Production Assay
Objective: To determine the inhibitory effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from macrophages stimulated with LPS.
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 24- or 48-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a reference drug (e.g., dexamethasone) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A vehicle control (no compound) and a negative control (no LPS) are included.
-
Incubation: The plates are incubated for a specified period (typically 4-24 hours) to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatants are collected.
-
Cytokine Quantification: The concentration of the target cytokines (e.g., TNF-α, IL-6) in the supernatants is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated for each compound concentration relative to the LPS-stimulated vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction mixture is prepared containing the respective COX enzyme, a heme cofactor, and a suitable buffer (e.g., Tris-HCl).
-
Compound Incubation: Various concentrations of the test compound or a reference drug (e.g., indomethacin, celecoxib) are pre-incubated with the enzyme for a short period.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined time (e.g., 10-20 minutes).
-
Reaction Termination: The reaction is stopped by adding a solution of hydrochloric acid.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA or a colorimetric assay.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 values for COX-1 and COX-2 are determined to assess the potency and selectivity of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.
Conclusion
This compound demonstrates a distinct anti-inflammatory profile compared to standard NSAIDs and corticosteroids. Its mechanism of action, centered on the activation of the VPAC2 receptor and subsequent modulation of intracellular signaling pathways, offers a targeted approach to reducing inflammation, particularly through the inhibition of key pro-inflammatory cytokines.
References
- 1. The vasoactive intestinal peptide analogue RO25-1553 inhibits the production of TNF and IL-12 by LPS-activated monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone inhibits tumor necrosis factor-alpha-induced expression of macrophage inflammatory protein-2 and adhesion of neutrophils to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ro 25-1553
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, it is crucial to implement standard laboratory safety practices. Treat Ro 25-1553 as a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory and should include:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[1]
-
Lab Coat: A buttoned lab coat is required to protect against contamination of personal clothing.[1]
Step-by-Step Disposal Procedures
The correct disposal method for this compound depends on whether the waste is in a liquid or solid form. All waste must be treated as hazardous chemical waste.[2][3]
Liquid Waste Disposal:
Liquid waste containing this compound, such as unused solutions, should undergo chemical inactivation to denature the peptide, rendering it biologically inactive before disposal.
Solid Waste Disposal:
Solid waste contaminated with this compound, including empty vials, pipette tips, and contaminated PPE, must be segregated and disposed of as hazardous solid waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.
Quantitative Data for Peptide Waste Management
The following table summarizes general recommendations for the chemical inactivation and disposal of peptide waste.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) | To achieve acid or base hydrolysis of the peptide bonds, effectively denaturing the molecule. |
| Inactivation Time | Minimum 24 hours | Ensures sufficient time for the complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutralization is a common requirement before institutional waste stream disposal. |
| Waste Container | High-density polyethylene (HDPE) | Chemically resistant and suitable for most aqueous and mild organic chemical wastes. |
Experimental Protocol: Chemical Inactivation of this compound Liquid Waste
This protocol details the steps for the chemical inactivation of aqueous solutions containing this compound via hydrolysis.
Materials:
-
Liquid waste containing this compound
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Labeled hazardous waste container (HDPE)
-
pH indicator strips or a pH meter
-
Neutralizing agent (e.g., sodium bicarbonate for acidic solutions, a weak acid for basic solutions)
-
Fume hood
Procedure:
-
Preparation: Perform all steps within a certified fume hood. Ensure all necessary PPE is worn correctly.
-
Chemical Degradation:
-
Acid Hydrolysis: To the liquid waste, slowly add a sufficient volume of 1 M HCl.
-
Base Hydrolysis: Alternatively, slowly add a sufficient volume of 1 M NaOH to the liquid waste.
-
-
Inactivation: Securely seal the waste container and allow the mixture to stand for a minimum of 24 hours to ensure complete peptide degradation.
-
Neutralization: After the inactivation period, check the pH of the solution.
-
If using acid hydrolysis, slowly add a suitable base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0.
-
If using base hydrolysis, slowly add a suitable weak acid until the pH is between 6.0 and 8.0.
-
-
Storage: Reseal the container and store it in a designated hazardous waste accumulation area.
-
Final Disposal: Contact your institution's EHS department to arrange for the collection and final disposal of the treated waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Ro 25-1553
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Ro 25-1553, a potent and selective VIPR2 agonist. Adherence to these procedural guidelines is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact. The following equipment must be used:
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A full laboratory suit or gown is necessary.
-
Respiratory Protection: In case of dust generation, a dust respirator is required. A self-contained breathing apparatus should be used to avoid inhalation of the product in case of a large spill.[1]
-
Foot Protection: Closed-toe shoes are mandatory; boots are recommended for spill response.
Engineering Controls: Work with this compound should be conducted in a well-ventilated area. Use of a chemical fume hood or other ventilated enclosure is highly recommended to minimize inhalation exposure.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₅₇H₂₅₃N₄₇O₄₇ | Inferred from structure |
| Mechanism of Action | Selective VPAC2 receptor agonist | [1][2][3][4] |
| IC₅₀ (for ¹²⁵I-VIP displacement) | 4.98 nM (rat forebrain membranes) | |
| Storage Temperature | -20°C to -80°C | |
| Solubility | Soluble in water |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for the safe handling of this compound from receipt to preparation for experimental use.
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Record the date of receipt and assigned lot number in the laboratory inventory.
-
Store the compound in a tightly sealed container in a designated, secure freezer at -20°C to -80°C.
3.2. Preparation of Stock Solutions:
-
All weighing and initial dilutions of solid this compound must be performed within a chemical fume hood to prevent inhalation of airborne particles.
-
Use a calibrated analytical balance to weigh the desired amount of the compound.
-
Slowly add the desired solvent (e.g., sterile, nuclease-free water or a buffer appropriate for your experiment) to the solid to avoid splashing.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Label the stock solution container clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
3.3. Experimental Use:
-
When diluting stock solutions to working concentrations, perform the dilution in a chemical fume hood or on a clean benchtop, depending on the scale and nature of the experiment.
-
Always wear the prescribed PPE during all experimental procedures involving this compound.
-
After use, securely cap all containers containing this compound and return them to their designated storage location.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with federal, state, and local environmental control regulations.
4.1. Waste Segregation:
-
Solid Waste: Contaminated items such as pipette tips, tubes, gloves, and bench paper should be collected in a designated, clearly labeled hazardous waste container lined with a chemically resistant bag.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible chemical waste streams.
4.2. Waste Disposal Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with the contents ("Hazardous Waste: this compound") and the date.
-
Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Maintain a record of all disposed waste in the laboratory's chemical inventory or waste disposal log.
Signaling Pathway and Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
